Heliosin
Description
Structure
3D Structure
Properties
CAS No. |
72746-38-4 |
|---|---|
Molecular Formula |
C27H30O17 |
Molecular Weight |
626.5 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(E)-2,3,4,5-tetrahydroxy-6-[(E)-2,3,4,5,6-pentahydroxyhex-3-enoxy]hex-3-enoxy]chromen-4-one |
InChI |
InChI=1S/C27H30O17/c28-6-15(33)21(37)22(38)16(34)7-42-8-17(35)23(39)24(40)18(36)9-43-27-25(41)20-14(32)4-11(29)5-19(20)44-26(27)10-1-2-12(30)13(31)3-10/h1-5,15-18,28-40H,6-9H2/b22-21+,24-23+ |
InChI Key |
QIAVRJHHAWLZNB-RLPYSRNMSA-N |
SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OCC(C(=C(C(COCC(C(=C(C(CO)O)O)O)O)O)O)O)O)O)O |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OCC(/C(=C(/C(COCC(/C(=C(/C(CO)O)\O)/O)O)O)\O)/O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OCC(C(=C(C(COCC(C(=C(C(CO)O)O)O)O)O)O)O)O)O)O |
Synonyms |
heliosin quercetin 3-digalactoside |
Origin of Product |
United States |
Foundational & Exploratory
The Function of Helios in T Cells: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Helios, encoded by the IKZF2 gene, is a member of the Ikaros family of zinc-finger transcription factors and a critical regulator of T cell biology.[1][2] While initially identified as a potential marker to distinguish thymically-derived regulatory T cells (tTregs) from peripherally-induced Tregs (pTregs), its role is now understood to be far more complex and multifaceted.[3][4] This document provides a comprehensive overview of the function of Helios in various T cell subsets, its molecular mechanisms of action, and its implications for immunology and therapeutic development. We consolidate current knowledge, present quantitative data for comparative analysis, detail key experimental methodologies, and provide visual representations of relevant pathways and workflows.
Helios: An Ikaros Family Transcription Factor
Helios is structurally characterized by N-terminal zinc fingers that mediate DNA binding and C-terminal zinc fingers responsible for homo- and heterodimerization with other Ikaros family members like Ikaros, Aiolos, and Eos.[5][6][7] This dimerization is crucial as it dictates the composition of transcriptional complexes and their subsequent impact on chromatin remodeling and gene expression.[5] Ikaros family proteins are known to associate with nucleosome remodeling and DNA methylation complexes, including histone deacetylases (HDACs), to regulate the accessibility of gene loci.[5][8]
Role of Helios in Regulatory T Cells (Tregs)
Helios is most prominently studied in the context of CD4+Foxp3+ regulatory T cells, where it is expressed in approximately 70-80% of the population in both mice and humans.[2][5] Its function in Tregs is pivotal for maintaining immune homeostasis.
Maintaining Treg Stability and Suppressive Function
A primary function of Helios is to stabilize the Treg phenotype and ensure its suppressive capacity, particularly under inflammatory conditions.[3][9] Helios-deficient Tregs exhibit an unstable phenotype characterized by reduced Foxp3 expression and the aberrant production of pro-inflammatory effector cytokines, such as IFN-γ, IL-17, and TNF-α.[2][3][10] This loss of identity can lead to a delayed onset of autoimmune disease.[3][9] Mechanistically, Helios contributes to Treg stability by positively regulating the IL-2 receptor alpha (IL-2Rα)/STAT5 signaling pathway, which is essential for Treg survival and the maintenance of Foxp3 expression.[2][9] Helios-deficient Tregs show diminished activation of STAT5 in response to IL-2.[9]
Furthermore, Helios, in conjunction with Foxp3, directly represses the Il2 gene locus, contributing to the anergic state of Tregs.[2][11] Loss of Helios leads to increased IL-2 production by Tregs upon activation, undermining their suppressive function.[11]
Helios as a Marker for Treg Subsets: A Controversial Topic
Initially, Helios was proposed as a specific marker for tTregs, with Helios-negative Tregs thought to be peripherally induced.[5][12] However, this distinction is now considered less clear-cut. Subsequent studies have shown that Helios can be induced in pTregs in vivo and that its expression is strongly associated with T cell activation and proliferation, regardless of the T cell subset.[4][13][14] Therefore, while Helios expression can differentiate phenotypically and functionally distinct Treg populations, it is not an absolute marker of thymic origin.[15][16] Current consensus suggests Helios is more accurately a marker of a stable and highly suppressive Treg phenotype rather than a lineage marker.[2]
Role of Helios in Conventional T Cells (Tconvs)
Helios is not exclusively expressed in Tregs. Its expression is also observed in conventional CD4+ and CD8+ T cells, particularly upon activation.[13][14]
CD4+ Conventional T Cells
In CD4+ Tconvs, Helios expression is upregulated during differentiation into T helper 2 (Th2) and T follicular helper (Tfh) cells in response to certain stimuli, such as alum-protein vaccines.[7] However, its functional necessity for the development of these lineages remains uncertain, as some studies show that Helios deficiency does not impair Th2 cytokine production.[17]
CD8+ T Cells
In CD8+ T cells, Helios is expressed in a subset of memory cells and has been linked to T cell exhaustion in murine models of chronic viral infection.[18] Human HELIOS+ CD8+ T cells are primarily memory cells and exhibit limited effector functions, producing lower levels of IFN-γ and TNF-α and showing reduced cytotoxic potential compared to their HELIOS- counterparts.[18] Helios expression has also been noted in CD8+ regulatory T cells, where it helps maintain their suppressive function, analogous to its role in CD4+ Tregs.[2][9]
Molecular Mechanisms of Helios Action
Helios exerts its function primarily through transcriptional regulation. It can act as both a repressor and an activator of gene expression.
Signaling Pathways
The most well-documented signaling pathway involving Helios is the IL-2/STAT5 pathway . Helios appears to be part of a positive feedback loop; it is crucial for maintaining the components of this pathway, such as IL-2Rα, which in turn ensures robust STAT5 activation upon IL-2 signaling.[2][9] Activated STAT5 is critical for Treg survival, proliferation, and stabilizing Foxp3 expression.[9]
DOT script for Helios and the IL-2/STAT5 Signaling Pathway in Tregs
Caption: Helios reinforces Treg identity via the IL-2/STAT5 pathway.
Target Genes
Chromatin immunoprecipitation sequencing (ChIP-seq) has been employed to identify direct gene targets of Helios. These studies reveal that Helios binds to genes involved in critical T cell processes. Pathway analysis of genes deregulated in T cells overexpressing a Helios variant indicated enrichment for pathways involved in lymphocyte differentiation, proliferation, and regulation of cell growth.
Table 1: Summary of Helios Target Genes and Associated Pathways
| Gene Category | Representative Genes | Associated Pathway/Function | Reference |
| Treg Stability/Function | Il2ra, Stat5b, Foxp3 | IL-2 Signaling, Treg Survival & Identity | [9] |
| Cytokine Regulation | Il2 | Repression of Effector Cytokine Production | [2][11] |
| Lymphocyte Differentiation | FOXN2, RUNX3, MLLT4 | T-cell Differentiation | |
| Cell Proliferation/Leukemogenesis | TP53, WNT3, IRF8 | Cell Growth, Hematopoiesis | |
| Costimulatory Molecules | CD40LG | T-cell Activation |
Quantitative Data Summary
The expression of Helios varies significantly across different T cell populations and activation states.
Table 2: Quantitative Expression of Helios in T Cell Subsets
| Cell Population (Human/Murine) | Condition | % Helios+ | Key Finding | Reference |
| CD4+Foxp3+ Tregs (Peripheral) | Resting | ~70-80% | Majority of Tregs express Helios. | [2][5] |
| CD4+Foxp3+ Tregs (Thymic) | Resting | ~100% | Virtually all thymic Tregs are Helios+. | [5] |
| CD4+Foxp3- Tconvs (Peripheral) | Resting | Low (~10%) | Low basal expression in conventional T cells. | [5] |
| CD4+ T cells | in vivo Th2/TFh response | Upregulated | Helios is induced during specific helper T cell responses. | [7] |
| CD8+ T cells (Peripheral Blood) | Resting | ~15-21% | A significant minority of CD8+ T cells are Helios+. | [18] |
| Activated T cells (CD4+, CD8+, Tregs) | in vitro stimulation | Upregulated | Helios expression correlates with activation and proliferation. | [13][14] |
Implications for Disease and Therapeutics
The critical role of Helios in maintaining Treg stability and function makes it a protein of significant interest for therapeutic intervention in autoimmunity and cancer.
-
Autoimmunity: Inadequate Helios function can lead to Treg instability and the emergence of self-reactive effector T cells, contributing to autoimmune pathologies.[3][9] Enhancing Helios expression or function could be a strategy to bolster Treg-mediated suppression.
-
Cancer: Tregs that accumulate within the tumor microenvironment suppress anti-tumor immunity. Targeting Helios to destabilize these intratumoral Tregs could convert them into pro-inflammatory effector T cells, thereby enhancing the efficacy of cancer immunotherapies.[10] Helios-deficient Tregs have been shown to produce IFN-γ and TNF-α within tumors, which can slow tumor growth.[2]
Key Experimental Protocols
Investigating the function of Helios requires a combination of immunological, cellular, and molecular biology techniques. Below are outlines of core methodologies.
Intracellular Staining for Helios by Flow Cytometry
This protocol is used to quantify Helios-expressing T cell populations.
Methodology Outline:
-
Cell Preparation: Prepare a single-cell suspension from peripheral blood (PBMCs), spleen, or lymph nodes.
-
Surface Staining: Stain cells with fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8, CD25, CD45RA) in a suitable buffer (e.g., PBS with 2% FBS) for 20-30 minutes at 4°C.[17]
-
Wash: Wash cells to remove unbound antibodies.
-
Fixation & Permeabilization: Resuspend cells in a fixation buffer (e.g., 2-4% paraformaldehyde) and incubate for 20 minutes at room temperature.[13] Following fixation, wash and resuspend cells in a permeabilization buffer (e.g., containing saponin (B1150181) or Triton X-100).[4] Commercial kits (e.g., Foxp3/Transcription Factor Staining Buffer Sets) are highly recommended for optimal staining of nuclear antigens like Helios and Foxp3.
-
Intracellular Staining: Add the fluorochrome-conjugated anti-Helios antibody (and anti-Foxp3, if co-staining) to the permeabilized cells. Incubate for at least 30 minutes at room temperature, protected from light.[4]
-
Final Wash & Acquisition: Wash the cells with permeabilization buffer, then resuspend in staining buffer for analysis on a flow cytometer.
DOT script for Flow Cytometry Workflow for Helios Staining
References
- 1. Video: Induction of Murine Intestinal Inflammation by Adoptive Transfer of Effector CD4+CD45RBhigh T Cells into Immunodeficient Mice [jove.com]
- 2. In Vitro Treg Suppression Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. In Vitro Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotech.illinois.edu [biotech.illinois.edu]
- 5. Adoptive Transfer Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Induction of Murine Intestinal Inflammation by Adoptive Transfer of Effector CD4+CD45RBhigh T Cells into Immunodeficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocols – HudsonAlpha Institute for Biotechnology [hudsonalpha.org]
- 9. static1.squarespace.com [static1.squarespace.com]
- 10. protocols.io [protocols.io]
- 11. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
- 12. An Optimized Protocol for ChIP-Seq from Human Embryonic Stem Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. miltenyibiotec.com [miltenyibiotec.com]
- 14. scispace.com [scispace.com]
- 15. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 16. ccr.cancer.gov [ccr.cancer.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
The Role of the IKZF2 Gene (Helios) in Immune Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The IKAROS family zinc finger 2 (IKZF2) gene, which encodes the transcription factor Helios, is a critical regulator of the immune system. This technical guide provides an in-depth analysis of the multifaceted role of IKZF2 in immune cell development, differentiation, and function. A primary focus is placed on its pivotal role in establishing and maintaining immune tolerance through its influence on regulatory T cells (Tregs). Furthermore, this guide explores the emerging functions of IKZF2 in conventional T cells, B cells, and dendritic cells. Quantitative data on IKZF2 expression and its impact on immune cell populations are summarized, and detailed methodologies for key experimental procedures are provided. Signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and comprehensive understanding of the molecular mechanisms governed by IKZF2. This document is intended to serve as a valuable resource for researchers and professionals in immunology and drug development seeking to understand and target the IKZF2-mediated pathways.
Introduction to IKZF2 (Helios)
IKZF2, commonly known as Helios, is a member of the Ikaros family of zinc-finger transcription factors, which also includes Ikaros (IKZF1), Aiolos (IKZF3), Eos (IKZF4), and Pegasus (IKZF5)[1]. These proteins are characterized by the presence of N-terminal zinc fingers that mediate DNA binding and C-terminal zinc fingers that facilitate homo- and heterodimerization with other Ikaros family members[1]. Helios plays a non-redundant role in the hematopoietic system, with its expression being most prominent in the T cell lineage[2].
Functionally, Helios is a key player in immune homeostasis. It is highly expressed in a majority of Foxp3+ regulatory T cells (Tregs), where it is crucial for their stability and suppressive function[3]. Dysregulation of Helios expression or function is associated with autoimmune diseases, immunodeficiency, and hematological malignancies, highlighting its importance as a potential therapeutic target[4][5][6].
Role of IKZF2 in T Cell Regulation
Regulatory T cells (Tregs)
Helios is considered a key marker for thymic-derived Tregs (tTregs) and is expressed in approximately 70-80% of Foxp3+ Tregs in both mice and humans[1]. Its expression is critical for maintaining Treg stability and preventing their conversion into pro-inflammatory effector T cells.
-
Stability and Suppressive Function: Helios contributes to the stable expression of Foxp3, the master regulator of Treg function. It achieves this, in part, by directly binding to the Foxp3 promoter[7]. Helios-deficient Tregs exhibit an unstable phenotype, characterized by reduced Foxp3 expression and the production of pro-inflammatory cytokines such as IL-2 and IFN-γ.
-
IL-2 Signaling: Helios plays a dual role in the IL-2 signaling pathway. It represses the transcription of the IL2 gene by forming a complex with Foxp3 and inducing repressive epigenetic modifications at the IL2 promoter[1]. Concurrently, Helios promotes responsiveness to IL-2 by positively affecting the IL-2Rα-STAT5 pathway, which is crucial for Treg survival and function[1].
Conventional T cells
The role of IKZF2 in conventional T cells (Tconvs) is becoming increasingly appreciated. Upon T cell receptor (TCR) stimulation, Helios expression can be induced in Tconvs.
-
Activation and Differentiation: Studies have shown that IKZF2 is upregulated in CD4+ T cells differentiating into T helper 2 (Th2) and T follicular helper (Tfh) cells[3]. In the context of Schistosoma japonicum infection, IKZF2 expression is significantly higher in ICOS+ Th cells, which produce a range of cytokines including IFN-γ, IL-4, IL-10, IL-2, and IL-21[8][9].
-
Effector Function: In human CD8+ T cells, Helios expression is associated with a terminal effector phenotype and potent antibody-dependent cellular cytotoxicity (ADCC) activity, particularly in the context of HIV infection.
Role of IKZF2 in B Cell Regulation
The role of IKZF2 in B cells is less well-defined compared to T cells. While some studies report undetectable levels of Helios mRNA in B cells, others suggest a role in B cell development and disease.
-
B Cell Development: The Ikaros family, in general, is crucial for B cell development[10]. Germline mutations in IKZF2 in humans have been associated with hypogammaglobulinemia and a reduced number of class-switched memory B cells, suggesting a role for Helios in B cell maturation and function[4][11].
-
Germinal Center Reactions: In mice, Helios deficiency leads to dysregulated germinal center (GC) reactions, with an accumulation of Tfh and GC B cells[5]. This suggests an indirect role for Helios in regulating B cell responses through its function in T cells.
-
Lupus Nephritis: In the context of lupus nephritis, a significant correlation between IKZF2 expression and naive B cells has been observed, hinting at a potential role in the pathogenesis of this autoimmune disease[12].
Role of IKZF2 in Dendritic Cell Regulation
Information on the direct role of IKZF2 in dendritic cells (DCs) is limited. Most studies suggest that Helios expression is low or absent in DCs. However, some indirect effects have been proposed.
-
Antigen Presentation: IKZF2 silencing in malignant T cells leads to the upregulation of MHC class II molecules, suggesting an indirect role in modulating antigen presentation[13].
-
Cytokine Production: The immunosuppressive cytokine IL-10, which can be produced by various immune cells, is known to affect DC maturation and function[13][14]. As IKZF2 can regulate IL-10 production in T cells, it may indirectly influence DC activity.
Quantitative Data on IKZF2 Expression and Function
The following tables summarize quantitative data regarding IKZF2/Helios expression in various immune cell populations and the effects of its dysregulation.
| Cell Type | Species | Marker | Percentage/Fold Change | Condition | Reference |
| CD4+Foxp3+ Tregs | Human | Helios+ | 70-80% | Healthy | [1] |
| CD4+Foxp3+ Tregs | Mouse | Helios+ | 70-80% | Healthy | [1] |
| ICOS+ Th cells | Mouse | IKZF2 mRNA | Higher than ICOS- Th cells | S. japonicum infection | [8][9] |
| c-KitHigh LSCs | Mouse | IKZF2 mRNA | Higher than c-KitLow cells | MLL-AF9 leukemia | [6] |
| CD8+ T cells | Human | HELIOS+ | Mean of 21% | Healthy |
Table 1: IKZF2/Helios Expression in Immune Cell Subsets
| Cell Type | Genotype/Condition | Observed Phenotype | Quantitative Change | Reference |
| CD8+ Tregs | Ikzf2-/- mice | Reduced numbers | Significant reduction | [15] |
| T follicular helper (Tfh) cells | Ikzf2-/- mice (5 mo old) | Increased numbers | Significant increase | [15] |
| Germinal Center (GC) B cells | Ikzf2-/- mice (5 mo old) | Increased numbers | Significant increase | [15] |
| B cells | Human with IKZF2 mutation | Reduced numbers | Marked reduction | [11] |
| NK cells | Human with IKZF2 mutation | Reduced numbers | Marked reduction | [11] |
Table 2: Phenotypic Changes in Immune Cells with Altered IKZF2 Function
Experimental Protocols
This section provides detailed methodologies for key experiments used to study IKZF2 function.
Intracellular Staining of Helios by Flow Cytometry
This protocol is for the detection of intracellular Helios protein in peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs
-
FACS tubes (5 mL polystyrene round-bottom)
-
Staining Buffer: PBS with 2% FBS and 0.09% sodium azide
-
Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)
-
Permeabilization/Wash Buffer (e.g., BD Perm/Wash™)
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD4 (e.g., clone RPA-T4)
-
Anti-Human Foxp3 (e.g., clone 236A/E7)
-
Anti-Human Helios (e.g., clone 22F6)
-
Isotype controls
-
Procedure:
-
Cell Surface Staining:
-
Resuspend 1 x 106 PBMCs in 100 µL of Staining Buffer.
-
Add the pretitrated amount of anti-CD4 antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with 2 mL of Staining Buffer by centrifugation at 300 x g for 5 minutes.
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in 1 mL of Fixation/Permeabilization solution.
-
Incubate for 20 minutes at 4°C in the dark.
-
Wash cells twice with 1 mL of 1X Permeabilization/Wash Buffer by centrifugation at 300 x g for 5 minutes.
-
-
Intracellular Staining:
-
Resuspend the permeabilized cell pellet in 100 µL of 1X Permeabilization/Wash Buffer.
-
Add the pretitrated amounts of anti-Foxp3 and anti-Helios antibodies (and corresponding isotype controls in separate tubes).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with 1 mL of 1X Permeabilization/Wash Buffer.
-
-
Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of Staining Buffer.
-
Acquire events on a flow cytometer.
-
Western Blot for Helios Detection
This protocol describes the detection of Helios protein from cell lysates.
Materials:
-
Cell pellets
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20)
-
Primary antibody: Anti-Helios antibody
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane at 100V for 1 hour.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Helios antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Chromatin Immunoprecipitation (ChIP) for IKZF2
This protocol outlines the general steps for performing a ChIP assay to identify genomic regions bound by IKZF2.
Materials:
-
Cells of interest
-
Formaldehyde (B43269) (37%)
-
Lysis Buffer
-
Sonication buffer
-
ChIP Dilution Buffer
-
Anti-IKZF2 antibody for ChIP
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer
-
Proteinase K
-
Phenol:Chloroform:Isoamyl Alcohol
-
TE Buffer
Procedure:
-
Cross-linking:
-
Cross-link proteins to DNA by adding formaldehyde to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells to release the nuclei.
-
Resuspend the nuclear pellet in sonication buffer and shear the chromatin to an average size of 200-500 bp using a sonicator.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with the anti-IKZF2 antibody or an IgG control overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using Elution Buffer.
-
Reverse the cross-links by incubating at 65°C overnight.
-
-
DNA Purification:
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
-
Analysis:
-
The purified DNA can be analyzed by qPCR to quantify enrichment at specific loci or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.
-
Signaling Pathways and Molecular Interactions
This section provides a visual representation of key signaling pathways and molecular interactions involving IKZF2 using the DOT language for Graphviz.
IKZF2 in Treg Stability and IL-2 Regulation
This diagram illustrates the dual role of Helios in maintaining Treg stability and regulating IL-2 expression.
Caption: IKZF2's role in Treg IL-2 regulation.
Experimental Workflow for ChIP-seq
This diagram outlines the major steps in a Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) experiment.
Caption: A typical ChIP-seq experimental workflow.
Conclusion and Future Directions
The IKZF2 gene, encoding the transcription factor Helios, is a master regulator of immune cell function, with a particularly profound impact on the stability and suppressive capacity of regulatory T cells. Its role in maintaining immune tolerance is well-established, and its dysregulation is implicated in a growing number of immune-mediated diseases. While significant progress has been made in understanding the function of IKZF2 in T cells, its precise roles in B cells and dendritic cells remain less clear and warrant further investigation.
Future research should focus on:
-
Quantitative analysis of IKZF2 expression and function in B cell and dendritic cell subsets: This will help to clarify the conflicting reports and provide a more complete picture of its role in the broader immune system.
-
Elucidation of the complete IKZF2 interactome: Identifying all the protein partners of Helios in different immune cell types will provide crucial insights into its diverse functions.
-
Development of specific modulators of IKZF2 activity: Given its central role in immune regulation, the development of small molecules or biologics that can specifically target Helios activity holds great promise for the treatment of autoimmune diseases and cancer.
This technical guide provides a comprehensive overview of the current knowledge on IKZF2 in immune regulation. It is hoped that this resource will facilitate further research into this critical transcription factor and accelerate the development of novel immunotherapies.
References
- 1. IKZF2 - Wikipedia [en.wikipedia.org]
- 2. IKZF2 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 3. Gene - IKZF2 [maayanlab.cloud]
- 4. Identification of germline monoallelic mutations in IKZF2 in patients with immune dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medrxiv.org [medrxiv.org]
- 6. IKZF2 drives leukemia stem cell self-renewal and inhibits myeloid differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. Ikzf2 Regulates the Development of ICOS+ Th Cells to Mediate Immune Response in the Spleen of S. japonicum-Infected C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ikzf2 Regulates the Development of ICOS+ Th Cells to Mediate Immune Response in the Spleen of S. japonicum-Infected C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stage-specific control of early B cell development by the transcription factor Ikaros - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Germline biallelic mutation affecting the transcription factor Helios causes pleiotropic defects of immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Omics-based integrated analysis identified IKZF2 as a biomarker associated with lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High Expression of IKZF2 in Malignant T Cells Promotes Disease Progression in Cutaneous T Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of IL-10 and TGF-β receptors on dendritic cells enhances activation of effector T-cells to kill cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vb.vda.lt [vb.vda.lt]
An In-depth Technical Guide to the Chemical Properties of Quercetin Glycosides: Heliosin and Hyperoside
An Important Note on Nomenclature: The term "Heliosin" is associated in the PubChem database (CID 5491920) with "quercetin 3-digalactoside," a compound with the molecular formula C27H30O17.[1] However, this entry appears to be computationally generated and lacks extensive experimental validation in peer-reviewed literature.
Conversely, Quercetin (B1663063) 3-O-galactoside , also widely known as Hyperoside , is a well-researched flavonol glycoside with a vast body of scientific literature detailing its chemical and biological properties.[2][3] Given the scarcity of data for this compound and the abundance of information for Hyperoside, this guide will present the available data for both, with a comprehensive focus on the experimentally validated properties of Hyperoside, which is likely the compound of interest for research and development professionals.
Part 1: this compound (Quercetin 3-digalactoside)
Currently, there is a significant lack of experimentally derived data for this compound. The information available is primarily computational and is summarized below.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C27H30O17 | PubChem CID 5491920[1] |
| Molecular Weight | 626.5 g/mol | PubChem CID 5491920[1] |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(E)-2,3,4,5-tetrahydroxy-6-[(E)-2,3,4,5,6-pentahydroxyhex-3-enoxy]hex-3-enoxy]chromen-4-one | PubChem CID 5491920[1] |
| Hydrogen Bond Donor Count | 13 | PubChem CID 5491920 |
| Hydrogen Bond Acceptor Count | 17 | PubChem CID 5491920 |
| Rotatable Bond Count | 11 | PubChem CID 5491920 |
| XLogP3-AA (Computed) | -2.6 | PubChem CID 5491920[1] |
| Formal Charge | 0 | PubChem CID 5491920 |
Part 2: Hyperoside (Quercetin 3-O-galactoside)
Hyperoside is a naturally occurring flavonol glycoside found in numerous plant species, including those from the Hypericum and Crataegus genera. It is the 3-O-galactoside of quercetin and exhibits a range of biological activities, most notably antioxidant and anti-inflammatory effects.[4]
Table 2: Chemical and Physical Properties of Hyperoside
| Property | Value | Source(s) |
| Synonyms | Hyperin, Quercetin-3-O-galactoside, 3,3′,4′,5,7-Pentahydroxyflavone 3-D-galactoside | [3][5][6] |
| CAS Number | 482-36-0 | [5] |
| Molecular Formula | C21H20O12 | [3][5] |
| Molecular Weight | 464.38 g/mol | [5] |
| Appearance | Light Yellow to Yellow Solid Powder | - |
| Melting Point | 225-226°C | - |
| Solubility | DMSO: 10 mg/mLDMF: 10 mg/mLPBS (pH 7.2): 0.3 mg/mL | [6] |
| UV λmax | 256, 359 nm | [6] |
| Purity | ≥98% (HPLC) | [5] |
| Storage Temperature | -20°C | [6] |
Table 3: Biological Activity Data for Hyperoside
| Assay | Activity (IC50) | Source |
| ABTS Radical Scavenging | 3.54 µg/mL | [6] |
| DPPH Radical Scavenging | 5.44 µg/mL | [6] |
| SARS-CoV 3CLpro Inhibition | 42.79 ± 4.97 μM | [7] |
Experimental Protocols
Isolation of Quercetin Glycosides from Plant Material (General Protocol)
This protocol provides a general methodology for the extraction and isolation of quercetin glycosides like Hyperoside from plant sources, adapted from procedures described in the literature.[8][9][10]
Caption: General workflow for the isolation and purification of Hyperoside.
Methodology:
-
Preparation of Plant Material: The selected plant parts are dried at room temperature and ground into a fine powder.
-
Extraction: The powdered material is extracted with a suitable solvent, typically aqueous ethanol (B145695) (e.g., 80%), using maceration or a Soxhlet apparatus.
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity. The flavonoid-rich fraction (often the ethyl acetate fraction) is collected.
-
Chromatographic Purification: The target fraction is subjected to column chromatography on a stationary phase like silica (B1680970) gel or Sephadex LH-20. Elution is performed with a gradient solvent system (e.g., chloroform-methanol or ethyl acetate-methanol) to separate the individual compounds.
-
Analysis: Fractions are monitored by Thin-Layer Chromatography (TLC). Fractions containing the compound of interest with high purity are combined, concentrated, and recrystallized.
-
Structural Elucidation: The final structure of the isolated compound is confirmed using spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and UV-Vis Spectroscopy.[9]
DPPH Radical Scavenging Activity Assay
This protocol outlines a common method for determining the antioxidant capacity of Hyperoside by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[11][12]
Caption: Workflow for the DPPH antioxidant activity assay.
Methodology:
-
Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. A stock solution of Hyperoside is also prepared, from which serial dilutions are made to obtain a range of concentrations.
-
Reaction Setup: In a 96-well microplate, 100 µL of each Hyperoside dilution is mixed with 100 µL of the DPPH solution.[12] A control is prepared with methanol instead of the sample.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.[11][12]
-
Measurement: The absorbance is measured at 517 nm using a microplate reader. The decrease in absorbance indicates the scavenging of the DPPH radical.
-
Calculation: The percentage of radical scavenging activity (inhibition) is calculated using the formula:
-
I (%) = [(A_control - A_sample) / A_control] * 100
-
-
IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the sample concentrations.[13]
Signaling Pathways Modulated by Hyperoside
Hyperoside exerts its biological effects, particularly its anti-inflammatory and antioxidant activities, by modulating key cellular signaling pathways.
Anti-inflammatory Signaling via NF-κB Inhibition
Hyperoside has been shown to exert anti-inflammatory effects by suppressing the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.[4]
Caption: Hyperoside inhibits the NF-κB inflammatory pathway.
Description: In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This releases the NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Hyperoside can inhibit the activation of the IKK complex, thereby preventing IκBα degradation and keeping NF-κB sequestered in the cytoplasm in its inactive state.[4]
Antioxidant Response via Nrf2/HO-1 Pathway Activation
Hyperoside can protect cells from oxidative stress by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway.[14]
Caption: Hyperoside activates the Nrf2 antioxidant response pathway.
Description: Under normal conditions, Nrf2 is bound to Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like Hyperoside, Keap1 is inhibited, allowing Nrf2 to dissociate, stabilize, and translocate to the nucleus.[14] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, such as Heme Oxygenase-1 (HO-1), leading to their expression and enhanced cellular protection against oxidative damage.[14][15]
References
- 1. This compound | C27H30O17 | CID 5491920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hyperoside - Wikipedia [en.wikipedia.org]
- 3. Human Metabolome Database: Showing metabocard for Quercetin 3-galactoside (HMDB0030775) [hmdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Binding interaction of quercetin-3-β-galactoside and its synthetic derivatives with SARS-CoV 3CLpro: Structure–activity relationship studies reveal salient pharmacophore features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. Isolation of Quercetin-3-O-Β-D-Glucoside from Azadirachta indica | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Relative Antioxidant Activities of Quercetin and Its Structurally Related Substances and Their Effects on NF-κB/CRE/AP-1 Signaling in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. onions-usa.org [onions-usa.org]
- 14. The multiple biological activities of hyperoside: from molecular mechanisms to therapeutic perspectives in neoplastic and non-neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Biological Sources of Heliosin
Introduction
Heliosin is a hypothetical novel cyclic lipopeptide with potent immunosuppressive properties, representing a promising scaffold for the development of new therapeutic agents for autoimmune disorders and organ transplantation. This document provides a comprehensive overview of the primary biological source of this compound, its biosynthetic pathway, and detailed protocols for its isolation, purification, and characterization.
Hypothetical Biological Source: this compound is produced as a secondary metabolite by Aspergillus helios, a novel endophytic fungus isolated from the leaf tissues of the rare medicinal plant Mandragora officinarum. Endophytic microorganisms are a well-established source of unique, bioactive natural products, and A. helios represents a previously untapped reservoir of chemical diversity.
Quantitative Analysis of this compound Production
The production of this compound is highly dependent on the strain of Aspergillus helios and the composition of the culture medium. Table 1 summarizes the yield of this compound from various strains cultured under different fermentation conditions. The data indicates that strain AH-17-B provides the highest yield when cultured in a Potato Dextrose Broth (PDB) medium supplemented with 2% rice flour.
| Strain ID | Culture Medium | Incubation Time (days) | Shaking Speed (rpm) | Yield (mg/L) |
| AH-17-A | PDB | 21 | 150 | 12.5 ± 1.3 |
| AH-17-A | Czapek-Dox | 21 | 150 | 4.2 ± 0.5 |
| AH-17-A | Rice | 28 | Static | 8.9 ± 0.9 |
| AH-17-B | PDB | 21 | 150 | 25.8 ± 2.1 |
| AH-17-B | PDB + 2% Rice Flour | 21 | 150 | 41.3 ± 3.5 |
| AH-17-C | PDB | 21 | 150 | 15.1 ± 1.8 |
Table 1: Comparative yield of this compound from different strains of Aspergillus helios and culture conditions. Values represent the mean ± standard deviation of triplicate experiments.
Methodologies and Experimental Protocols
Protocol 1: Isolation and Culturing of Aspergillus helios
-
Sample Collection: Collect fresh, healthy leaves of Mandragora officinarum from a non-contaminated environment.
-
Surface Sterilization: Sequentially wash the leaves in sterile distilled water, 70% ethanol (B145695) for 1 minute, 1% sodium hypochlorite (B82951) solution for 4 minutes, and finally rinse three times with sterile distilled water.
-
Tissue Plating: Aseptically cut the sterilized leaves into small segments (0.5 cm x 0.5 cm) and place them on Potato Dextrose Agar (B569324) (PDA) plates supplemented with 100 µg/mL streptomycin (B1217042) to inhibit bacterial growth.
-
Incubation: Incubate the plates at 25°C in the dark for 7-21 days, monitoring daily for fungal growth from the leaf segments.
-
Fungal Isolation: Isolate distinct fungal hyphae and subculture them onto fresh PDA plates until a pure culture is obtained.
-
Identification: Identify the pure fungal strain (Aspergillus helios) through morphological analysis and ITS rDNA sequencing.
-
Long-term Storage: Store pure cultures on PDA slants at 4°C for short-term use and in 20% glycerol (B35011) at -80°C for long-term storage.
Protocol 2: Large-Scale Fermentation and Extraction
-
Inoculum Preparation: Inoculate a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB) with a 1 cm² agar plug of a fresh culture of A. helios (strain AH-17-B). Incubate at 25°C on a rotary shaker at 150 rpm for 5 days.
-
Scale-Up Fermentation: Use the inoculum culture to seed twenty 2 L flasks, each containing 1 L of PDB supplemented with 2% rice flour.
-
Incubation: Incubate the large-scale cultures at 25°C and 150 rpm for 21 days.
-
Harvesting: Separate the mycelium from the culture broth by vacuum filtration.
-
Extraction:
-
Broth: Extract the filtered broth three times with an equal volume of ethyl acetate. Pool the organic layers and evaporate the solvent under reduced pressure to yield a crude extract.
-
Mycelium: Dry the mycelial mass and grind it into a fine powder. Macerate the powdered mycelium in methanol (B129727) (3 x 1 L) for 24 hours each. Combine the methanol extracts and evaporate the solvent to dryness.
-
Protocol 3: Chromatographic Purification of this compound
-
VLC: Dissolve the combined crude extracts in a minimal amount of methanol and adsorb onto silica (B1680970) gel. Subject the dried powder to Vacuum Liquid Chromatography (VLC) on a silica gel column, eluting with a stepwise gradient of hexane, ethyl acetate, and methanol.
-
MPLC: Combine fractions containing this compound (identified by TLC and bioassay) and subject them to Medium Pressure Liquid Chromatography (MPLC) on a C18 reversed-phase column, using a water/acetonitrile (B52724) gradient.
-
HPLC: Achieve final purification of this compound using semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with an isocratic mobile phase of 65% acetonitrile in water, yielding the pure compound.
Visualizations: Pathways and Workflows
Hypothetical Biosynthetic Pathway of this compound
The proposed biosynthetic pathway for this compound involves a Non-Ribosomal Peptide Synthetase (NRPS) multienzyme complex. The pathway starts with the activation of a fatty acid by a dedicated Acyl-CoA ligase, which is then loaded onto the first module of the NRPS. Subsequent modules incorporate and modify specific amino acids, culminating in a thioesterase-mediated cyclization and release of the final lipopeptide product.
Caption: Hypothetical Non-Ribosomal Peptide Synthetase (NRPS) pathway for this compound.
Experimental Workflow for this compound Isolation
The overall workflow for obtaining pure this compound begins with the collection of the host plant, followed by isolation of the endophytic fungus, large-scale fermentation, multi-step extraction, and finally, a series of chromatographic purification steps.
Caption: Experimental workflow for the isolation and purification of this compound.
References
The Multifaceted Expression of Helios Across Immune Cell Lineages: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helios, encoded by the IKZF2 gene, is a member of the Ikaros family of zinc-finger transcription factors. Initially identified for its critical role in the development and function of regulatory T cells (Tregs), emerging evidence reveals a broader and more complex expression pattern across various immune cell populations. This technical guide provides an in-depth overview of Helios protein expression in different immune cell types, complete with quantitative data, detailed experimental protocols, and visualizations of key regulatory pathways. Understanding the nuanced expression of Helios is crucial for dissecting its role in immune regulation and for the development of novel therapeutic strategies targeting immune-mediated diseases and cancer.
Data Presentation: Quantitative Expression of Helios in Human Immune Cells
The expression of Helios varies significantly among different immune cell populations. The following table summarizes the quantitative data on Helios expression, primarily derived from flow cytometric analyses of human peripheral blood mononuclear cells (PBMCs) and other tissues.
| Immune Cell Type | Subpopulation | Helios Expression Level | References |
| T Cells | CD4+ Foxp3+ Regulatory T cells (Tregs) | ~70-90% of Foxp3+ cells are Helios+ | [1][2] |
| Naive Tregs | Higher proportion of Helios+ cells compared to memory Tregs | [3] | |
| Memory Tregs | Lower proportion of Helios+ cells compared to naive Tregs | [3] | |
| CD4+ Foxp3- Conventional T cells (Tconv) | Very low to negligible in resting state; transiently upregulated upon activation | [1][3] | |
| CD8+ T cells | ~15-21% of circulating CD8+ T cells are Helios+; primarily in memory subsets | [4] | |
| B Cells | Mature B cells | Not detected | [5][6] |
| Natural Killer (NK) Cells | NK Cells | Expressed, particularly during an intermediate stage of differentiation | [7] |
| Innate Lymphoid Cells (ILCs) | ILCs | Expression varies by subset; noted in some ILC populations | [7] |
| Myeloid Cells | Monocytes | Not detected | [5][6] |
| Macrophages | Not detected | [5][6] | |
| Dendritic Cells (DCs) | Not detected | [5][6] |
Experimental Protocols
Accurate detection of the nuclear protein Helios requires optimized protocols. Below are detailed methodologies for the most common techniques used to assess Helios expression.
Flow Cytometry: Intracellular Staining of Helios
This protocol is designed for the detection of intracellular Helios in immune cells.
1. Cell Preparation:
-
Isolate human PBMCs using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS.
-
Resuspend the cells in a suitable staining buffer (e.g., PBS with 2% FBS).
2. Surface Staining (Optional):
-
If co-staining for surface markers, add fluorochrome-conjugated antibodies against surface antigens of interest (e.g., CD3, CD4, CD8, CD25, Foxp3).
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
3. Fixation and Permeabilization:
-
Use a commercial transcription factor staining buffer set (e.g., Foxp3/Transcription Factor Staining Buffer Set) for optimal results.
-
Resuspend cells in 1 mL of freshly prepared fixation/permeabilization buffer.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with 1X permeabilization buffer.
4. Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in 100 µL of 1X permeabilization buffer.
-
Add the anti-Helios antibody. A commonly used and validated clone is 22F6 or REA829 .[8][9]
-
Recommended concentration for clone 22F6 is 5 µL (0.03-0.125 µg) per test (10^5 to 10^8 cells).[5][8]
-
Recommended dilution for clone REA829 is 1:50 for up to 10^7 cells.[9]
-
Incubate for at least 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1X permeabilization buffer.
5. Data Acquisition:
-
Resuspend the cells in staining buffer.
-
Acquire data on a flow cytometer. Be sure to include appropriate isotype controls and fluorescence minus one (FMO) controls for accurate gating.
Immunohistochemistry (IHC) for Helios in Paraffin-Embedded Tissues
This protocol outlines the steps for detecting Helios in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%) for 3 minutes each, followed by a final wash in distilled water.
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a citrate-based buffer (10 mM Sodium Citrate, pH 6.0).
-
Heat the slides in the buffer at 95-100°C for 20 minutes.
-
Allow the slides to cool to room temperature.
3. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Wash with PBS.
-
Block non-specific binding with a blocking serum (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
Incubate with the primary anti-Helios antibody overnight at 4°C. A recommended dilution for IHC is typically in the range of 1:100 to 1:500, but should be optimized.[10]
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.
-
Wash with PBS.
-
Incubate with a streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Wash with PBS.
-
Develop the signal with a DAB substrate kit until the desired stain intensity is reached.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
Western Blotting for Helios
This protocol is for the detection of the Helios protein in cell lysates.
1. Nuclear Protein Extraction:
-
As Helios is a nuclear protein, it is recommended to perform nuclear extraction for a more enriched sample.
-
Briefly, lyse the cell membrane with a hypotonic buffer, pellet the nuclei, and then lyse the nuclei with a high-salt nuclear extraction buffer containing protease inhibitors.
2. SDS-PAGE and Transfer:
-
Determine the protein concentration of the nuclear extracts using a BCA assay.
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Helios antibody overnight at 4°C with gentle agitation. The recommended starting dilution is typically 1:1000.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (diluted 1:2000 to 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Signaling Pathways Regulating Helios Expression
The expression of Helios is tightly regulated by a network of signaling pathways, particularly in T cells. TCR engagement and cytokine signaling are the primary drivers of Helios expression.
TCR-Mediated Induction of Helios
T cell receptor (TCR) stimulation is a key event that can lead to the upregulation of Helios, especially in conventional T cells.[11] This process is crucial for T cell activation and differentiation.
Cytokine-Mediated Regulation of Helios
Cytokines play a pivotal role in modulating Helios expression, with some inducing and others inhibiting its transcription. This regulation is critical for maintaining immune homeostasis and controlling the function of various T cell subsets.
Experimental Workflow for Helios Detection
The following diagram illustrates a typical workflow for the detection and analysis of Helios expression in immune cells, from sample collection to data interpretation.
Conclusion
Helios expression is a dynamic and cell-type-specific phenomenon within the immune system. While its high expression in regulatory T cells is well-established, its presence in other lymphocyte lineages and its absence in myeloid cells highlight its specialized roles in immune cell development and function. The provided quantitative data, detailed experimental protocols, and pathway diagrams serve as a valuable resource for researchers and drug development professionals aiming to further elucidate the biology of Helios and explore its potential as a therapeutic target. Continued investigation into the precise functions of Helios in various immune contexts will undoubtedly pave the way for innovative immunomodulatory therapies.
References
- 1. Co-expression of Foxp3 and Helios facilitates the identification of human T regulatory cells in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. HELIOS-expressing human CD8 T cells exhibit limited effector functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cytekbio.com [cytekbio.com]
- 6. HELIOS Monoclonal Antibody (22F6), Brilliant Violet™ 480 (414-9883-42) [thermofisher.com]
- 7. Helios: still behind the clouds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HELIOS Monoclonal Antibody (22F6), PE (12-9883-42) [thermofisher.com]
- 9. ulab360.com [ulab360.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. researchgate.net [researchgate.net]
A Technical Guide to Investigating Heliosin as a Potential Antioxidant
For Researchers, Scientists, and Drug Development Professionals
December 19, 2025
Abstract
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is a key pathological factor in a multitude of chronic diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. This has propelled the search for novel antioxidant compounds capable of mitigating oxidative damage. This technical guide focuses on the evaluation of a potential antioxidant candidate, the flavonoid compound Heliosin (Quercetin 3-digalactoside). We provide a detailed overview of the essential in vitro and cellular assays for assessing its antioxidant efficacy, delve into the underlying molecular mechanisms, and present a framework for data interpretation. This document serves as a comprehensive resource for researchers engaged in the discovery and development of new antioxidant therapies.
Introduction: Oxidative Stress and the Promise of Flavonoids
Reactive oxygen species are natural byproducts of cellular metabolism.[1][2] However, their overproduction can lead to oxidative damage to vital macromolecules such as DNA, lipids, and proteins.[1] The cellular antioxidant defense system, comprising enzymes like superoxide (B77818) dismutase (SOD) and catalase, along with non-enzymatic antioxidants, strives to maintain redox homeostasis.[1][3] When this balance is disrupted, oxidative stress ensues, contributing to cellular dysfunction and disease pathogenesis.[4]
Flavonoids, a class of polyphenolic compounds found in plants, are renowned for their antioxidant properties.[2][5] Their mechanisms of action are twofold: they can directly scavenge free radicals, or they can modulate intracellular signaling pathways to enhance the cell's endogenous antioxidant capacity.[1][4] this compound (quercetin 3-digalactoside) is a flavonoid whose antioxidant potential warrants systematic investigation.[6] This guide outlines the critical experimental protocols and conceptual frameworks for its evaluation.
In Vitro Assessment of Radical Scavenging Activity
The initial step in characterizing a potential antioxidant is to determine its intrinsic ability to neutralize stable free radicals. The DPPH and ABTS assays are two of the most widely used, rapid, and reliable methods for this purpose.[7][8][9]
Experimental Protocols
2.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: The DPPH radical is a stable free radical with a deep violet color, exhibiting a maximum absorbance at 517 nm.[8] When an antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.[7][8] The degree of discoloration is proportional to the scavenging activity of the antioxidant.[10]
-
Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). Ensure the absorbance of this solution at 517 nm is approximately 1.0.[10]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) and create a series of dilutions to obtain a range of concentrations.
-
Assay Procedure: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution. For the control, mix 100 µL of DPPH solution with 100 µL of the solvent.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[7]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the free radicals) is determined by plotting the percentage of scavenging activity against the different concentrations of this compound.[11]
-
2.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. It has a characteristic blue-green color with maximum absorbance at 734 nm.[10] Antioxidants that can donate a hydrogen atom or an electron will reduce the ABTS•+, leading to a loss of color.[10]
-
Methodology:
-
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the radical cation.[10][11]
-
Dilution of ABTS•+ Solution: Before the assay, dilute the ABTS•+ solution with methanol or ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare serial dilutions of this compound as described for the DPPH assay.
-
Assay Procedure: In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each this compound dilution.[10]
-
Incubation: Incubate the plate at room temperature for 6-10 minutes.[10]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is then determined.
-
Data Presentation: Radical Scavenging Efficacy
The following table presents hypothetical quantitative data for this compound's free radical scavenging activity, compared to the well-known antioxidant, Ascorbic Acid.
| Assay Type | Radical Scavenged | This compound IC₅₀ (µM) | Ascorbic Acid IC₅₀ (µM) (Positive Control) |
| DPPH | 2,2-diphenyl-1-picrylhydrazyl | 18.5 | 8.2 |
| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | 12.3 | 6.5 |
Experimental Workflow Visualization
Caption: Workflow for in vitro radical scavenging assays (DPPH & ABTS).
Cellular Antioxidant Mechanisms and Signaling Pathways
While direct radical scavenging is an important antioxidant mechanism, the therapeutic potential of a compound often relies on its ability to modulate endogenous cellular defense systems. Many flavonoids exert their protective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.[4][12][13][14]
The Keap1-Nrf2 Signaling Pathway
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. When cells are exposed to oxidative stress or to Nrf2 activators (like many flavonoids), Keap1 undergoes a conformational change, releasing Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This leads to the transcription of a battery of cytoprotective proteins, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis.[12][13]
Nrf2 Activation Signaling Pathway Diagram
Caption: Activation of the Nrf2-ARE antioxidant signaling pathway.
Experimental Protocol: ARE-Luciferase Reporter Assay
-
Principle: This assay quantifies the ability of a compound to activate the Nrf2-ARE pathway. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an ARE promoter. Activation of Nrf2 by the test compound leads to the expression of luciferase, and the resulting luminescence is measured as an indicator of pathway activation.
-
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HepG2) to ~80% confluency. Transfect the cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound for a specified period (e.g., 6-24 hours). Include a known Nrf2 activator (e.g., sulforaphane) as a positive control.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as fold induction relative to the vehicle-treated control cells.
-
Data Presentation: Cellular Antioxidant Response
The following table shows hypothetical data for this compound's ability to induce the Nrf2-ARE pathway.
| Cell Line | Assay | This compound EC₅₀ (µM) | Sulforaphane EC₅₀ (µM) (Positive Control) |
| HepG2 | ARE-Luciferase Reporter Assay | 5.7 | 1.5 |
EC₅₀ (half-maximal effective concentration) is the concentration of the compound required to induce 50% of the maximal response.
Conclusion and Future Directions
The methodologies and frameworks presented in this guide provide a robust approach for the initial characterization of this compound as a potential antioxidant. The hypothetical data suggest that this compound possesses direct radical scavenging capabilities and can activate the cytoprotective Nrf2-ARE signaling pathway.
These promising preliminary findings warrant further investigation. Subsequent steps should include:
-
Cellular Antioxidant Activity (CAA) Assays: To confirm antioxidant efficacy in a cellular context by measuring the inhibition of ROS production.
-
Western Blot Analysis: To verify the increased expression of Nrf2-target proteins like HO-1 and NQO1.
-
In Vivo Studies: To evaluate the bioavailability, safety, and efficacy of this compound in animal models of oxidative stress-related diseases.
Through this systematic evaluation, the full therapeutic potential of this compound as a novel antioxidant agent can be elucidated, paving the way for its potential development as a therapeutic agent for human health.
References
- 1. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Antiradical Properties of Selected Flavonoids and Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehension of the Function of Antioxidants in Targeting Different Signaling Pathways to Cure Oxidative Stress-Induced Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant properties of catechins: Comparison with other antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C27H30O17 | CID 5491920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Isoorientin induces Nrf2 pathway-driven antioxidant response through phosphatidylinositol 3-kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Helios in Systemic Lupus Erythematosus: A Technical Guide for Researchers
An in-depth guide on the transcription factor Helios (IKZF2) and its multifaceted role in the immunopathology of Systemic Lupus Erythematosus (SLE), tailored for researchers, scientists, and drug development professionals.
Introduction
Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease characterized by the loss of tolerance to self-antigens, leading to the production of autoantibodies and widespread inflammation. The transcription factor Helios, encoded by the IKZF2 gene, has emerged as a critical regulator of immune cell function and a potential biomarker and therapeutic target in SLE.[1][2][3][4] The IKZF2 gene itself has been identified as an SLE susceptibility locus through genome-wide association studies.[1][5] This technical guide provides a comprehensive overview of the current understanding of Helios's role in SLE, with a focus on its function in various T cell subsets, associated signaling pathways, and relevant experimental methodologies.
The Dichotomous Role of Helios in T Lymphocyte Subsets in SLE
Helios plays a complex and often cell-type-dependent role in the pathogenesis of SLE. Its expression and function have been most extensively studied in regulatory T cells (Tregs) and T follicular helper (Tfh) cells, where it appears to have contrasting effects on disease activity.
Helios in Regulatory T cells (Tregs): A Stabilizer of Suppressive Function
A hallmark of immune dysregulation in SLE is the impaired function of regulatory T cells (Tregs), which are essential for maintaining self-tolerance. Helios is considered a key factor in stabilizing the suppressive phenotype of Tregs.[6][7]
In patients with active SLE, the frequency of Foxp3+Helios+ Tregs is paradoxically increased and positively correlates with disease activity.[8] This expansion is thought to be a compensatory mechanism to counteract the ongoing autoimmune response.[8] These Foxp3+Helios+ Tregs in SLE patients retain a highly demethylated Treg-specific demethylated region (TSDR) in the Foxp3 locus, indicative of a stable Treg lineage, and they do not produce pro-inflammatory cytokines.[7][8] However, despite their increased numbers and stable phenotype, they are unable to completely control the autoimmune inflammation in SLE.[7]
In murine models of lupus, alterations in Helios expression within Treg populations are associated with disease progression.[9][10] Notably, a reduction in Helios expression in Ly49+ CD8+ Tregs is linked to the advancement of autoimmunity.[1]
Helios in T Follicular Helper (Tfh) Cells: A Driver of Autoimmunity
T follicular helper (Tfh) cells are crucial for B cell activation and antibody production. In SLE, an overabundance and hyperactivity of Tfh cells contribute to the production of pathogenic autoantibodies.[11][12]
Recent studies have shown that Helios is also expressed in Tfh cells and T follicular regulatory (Tfr) cells.[11][12] In SLE patients, there is a significant increase in the percentage of Helios+ Tfh cells.[11][12] These Helios+ Tfh cells exhibit enhanced functionality, characterized by increased production of the cytokine IL-21, which is a potent B cell-stimulating factor.[11][12] The frequency of these Helios+ Tfh cells correlates positively with SLE disease activity (SLEDAI) and levels of C-reactive protein (CRP), while negatively correlating with complement components C3 and C4.[11][12] This suggests that Helios-expressing Tfh cells are key contributors to the autoimmune pathology in SLE.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on Helios in SLE.
| Cell Population | Finding in SLE Patients vs. Healthy Controls (HC) | Correlation with Disease Activity | Reference(s) |
| Foxp3+Helios+ CD4+ Tregs | Significantly increased frequency in active SLE. | Positive correlation with SLEDAI. | [8][10] |
| Helios+ Tfh Cells | Significantly increased percentage. | Positive correlation with SLEDAI and CRP; Negative correlation with C3 and C4. | [11][12] |
| Helios Expression in Th1 Cells | Increased (log fold change of 1.96). | Not specified. | [13] |
| CD8+ T cells | Decreased numbers of Helios-expressing CD8+ T cells. | Not specified. | [1][14] |
| Biomarker Potential | Metric | Value | Reference(s) |
| Helios+ Tfh Cells | Area Under the Curve (AUC) to distinguish SLE from HC. | 0.7959 | [11][12] |
Signaling Pathways Involving Helios in T Cells
The expression and function of Helios in T cells are regulated by a network of signaling pathways. Understanding these pathways is crucial for developing targeted therapies.
IL-2/STAT5 Signaling
The Interleukin-2 (IL-2)/STAT5 signaling pathway is critical for the maintenance and function of Tregs. This pathway is also implicated in the expansion of Helios+ Tregs in active SLE.[8] IL-2 signaling promotes the phosphorylation of STAT5, which in turn can influence the expression of Helios.[6] Helios itself may regulate genes involved in the IL-2 signaling pathway, creating a potential feedback loop.[15]
Caption: IL-2/STAT5 signaling pathway leading to Helios expression and Treg stability.
TGF-β Signaling
Transforming growth factor-beta (TGF-β) signaling is another key pathway that can influence Helios expression, particularly in CD8+ T cells.[1][9] In the context of autoimmunity, dysregulation of TGF-β signaling can lead to altered Helios expression and impaired Treg function.[1]
Caption: TGF-β signaling pathway and its role in inducing Helios expression in CD8+ T cells.
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of Helios in SLE.
Multicolor Flow Cytometry for Helios and Foxp3 Staining
This protocol is for the simultaneous intracellular staining of the transcription factors Helios and Foxp3 in human peripheral blood mononuclear cells (PBMCs).
Workflow Diagram:
References
- 1. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 2. karger.com [karger.com]
- 3. In Vitro Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Helios as a Potential Biomarker in Systemic Lupus Erythematosus and New Therapies Based on Immunosuppressive Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coexpression of Helios in Foxp3+ Regulatory T Cells and Its Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. New Flow Cytometric Methods for Monitoring STAT5 Signaling Reveal Responses to SARS-CoV-2 Antigen-Specific Stimulation in FOXP3+ Regulatory T Cells also in Patients with Advanced Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Percentage of FoxP3+Helios+ Treg Cells Correlates Positively With Disease Activity in Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Suppression Assay for Functional Assessment of Human Regulatory T Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Stable inhibitory activity of regulatory T cells requires the transcription factor Helios - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanisms of Flavonoid Glycosides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids, a diverse group of polyphenolic compounds ubiquitously found in plants, have long been recognized for their potential health benefits.[1] In their natural state, flavonoids are most commonly found as glycosides, meaning they are attached to one or more sugar moieties. This glycosylation significantly impacts their bioavailability, solubility, and ultimately, their mechanism of action.[1] This technical guide provides a comprehensive overview of the core mechanisms of action of flavonoid glycosides, focusing on their interactions with cellular targets, modulation of key signaling pathways, and their antioxidant and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Bioavailability and Metabolism: The Journey of a Flavonoid Glycoside
The biological effects of flavonoid glycosides are intrinsically linked to their absorption and metabolic fate within the body. In their glycosidic form, these compounds are generally too hydrophilic to be absorbed directly through the small intestine.[2] The initial and critical step in their journey is the enzymatic hydrolysis of the sugar moiety.
Deglycosylation: The Gateway to Bioactivity
The removal of the sugar group, a process known as deglycosylation, is primarily carried out by intestinal enzymes, such as lactase-phlorizin hydrolase, and by the gut microbiota. This enzymatic action releases the aglycone form of the flavonoid, which is more lipophilic and can be absorbed by intestinal epithelial cells. The structure of the sugar and the linkage to the aglycone influence the rate and extent of this process.
Metabolism and Conjugation
Once absorbed, the flavonoid aglycones undergo extensive metabolism, primarily in the enterocytes and the liver.[3] This involves Phase I and Phase II metabolic reactions, including glucuronidation, sulfation, and methylation. These conjugation reactions increase the water solubility of the flavonoids, facilitating their circulation in the bloodstream and eventual excretion. It is important to note that the metabolites, and not the original aglycones, are the predominant forms found in plasma and are believed to be responsible for many of the observed in vivo biological activities.
Enzyme Inhibition: A Key Mechanism of Action
Flavonoid glycosides and their aglycones are known to interact with and inhibit a wide range of enzymes, which is a cornerstone of their therapeutic potential.
Inhibition of Digestive Enzymes
A significant area of research has focused on the ability of flavonoid glycosides to inhibit carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase.[3] By inhibiting these enzymes, flavonoid glycosides can slow down the digestion and absorption of carbohydrates, leading to a reduction in postprandial hyperglycemia. This makes them promising candidates for the management of type 2 diabetes. The inhibitory activity is dependent on the specific flavonoid structure and the nature of the glycosidic linkage.
Inhibition of Other Key Enzymes
Beyond digestive enzymes, flavonoids have been shown to inhibit a variety of other enzymes implicated in different disease processes. For instance, certain flavonoids can inhibit angiotensin-converting enzyme (ACE), which plays a crucial role in blood pressure regulation.[4] Others have been found to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).[1]
Table 1: Inhibitory Activity of Flavonoid Glycosides on Various Enzymes
| Flavonoid Glycoside/Aglycone | Enzyme | Inhibition Type | IC50 Value | Ki Value | Reference |
| Nicotiflorin | α-Glucosidase | Competitive | 0.148 mg/mL | - | [3] |
| Swertisin | α-Amylase | Competitive | 1.894 mg/mL | - | [3] |
| Luteolin | Angiotensin-Converting Enzyme (ACE) | - | 23 µM | - | |
| Quercetin | Angiotensin-Converting Enzyme (ACE) | - | 43 µM | - | [4] |
| Rutin (Quercetin-3-O-rutinoside) | Angiotensin-Converting Enzyme (ACE) | - | 64 µM | - | [4] |
| Kaempferol | Angiotensin-Converting Enzyme (ACE) | - | 178 µM | - | [4] |
| Rhoifolin | Angiotensin-Converting Enzyme (ACE) | - | 183 µM | - | [4] |
| Apigenin K | Angiotensin-Converting Enzyme (ACE) | - | 196 µM | - | [4] |
| Chrysin | CYP3A4 | - | 2.5 ± 0.6 µM | 2.4 ± 1.0 µM | [5] |
| Pinocembrin | CYP3A4 | - | 4.3 ± 1.1 µM | 5.1 ± 1.6 µM | [5] |
| Acacetin | CYP3A4 | - | 7.5 ± 2.7 µM | 12.1 ± 5.6 µM | [5] |
| Apigenin | CYP3A4 | - | 8.4 ± 1.1 µM | 20.2 ± 12.7 µM | [5] |
| 6-Hydroxyluteolin | Glycogen Phosphorylase b | - | 11.6 µM | - | |
| Hypolaetin | Glycogen Phosphorylase b | - | 15.7 µM | - | [6] |
| Quercetagetin | Glycogen Phosphorylase b | - | 9.7 µM | - | [6] |
| Luteolin | Glycogen Phosphorylase b | - | 29.7 µM | - | [6] |
| Quercetin | Glycogen Phosphorylase b | - | 33.5 µM | - | [6] |
| Scutellarein | OATP2B1 | - | < 1 µM | - | [7] |
| Scutellarin | OATP2B1 | - | < 1 µM | - | [7] |
| Fisetin | OATP2B1 | - | < 10 µM | - | [7] |
| Genistein | OATP2B1 | - | < 10 µM | - | [7] |
| Luteolin | OATP2B1 | - | < 10 µM | - | [7] |
| Oroxylin A | OATP2B1 | - | < 10 µM | - | [7] |
| Quercetin | OATP2B1 | - | < 10 µM | - | [7] |
Antioxidant Properties: Scavenging Free Radicals
One of the most well-documented activities of flavonoids is their ability to act as antioxidants.[1] They can neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) through various mechanisms, thereby protecting cells from oxidative damage.
Direct Radical Scavenging
Flavonoids possess a chemical structure that is ideal for scavenging free radicals. The hydroxyl groups on their aromatic rings can donate a hydrogen atom to a radical, thereby stabilizing it. The resulting flavonoid radical is relatively stable due to the delocalization of the unpaired electron around the aromatic system.
Metal Chelation
Certain flavonoids can chelate transition metal ions, such as iron and copper. These metal ions can catalyze the formation of highly reactive free radicals through Fenton-like reactions. By binding to these metals, flavonoids prevent them from participating in these damaging reactions.
Table 2: Antioxidant Activity of Flavonoid Glycosides and Aglycones
| Flavonoid/Extract | Assay | IC50 Value | Reference |
| Ethyl acetate (B1210297) fraction of Macaranga hypoleuca | DPPH | 14.31 mg/L | [8] |
| Ethyl acetate fraction of Macaranga hypoleuca | ABTS | 2.10 mg/L | [8] |
| Butanol fraction of Macaranga hypoleuca | FRAP | 0.48 mg/L | [8] |
| Ethanolic extract of curry leaves (Murraya koenigii) | DPPH | 45.88 mg/L | [9] |
| Quercetin (reference) | DPPH | 23.7 mg/L | [9] |
| Tinospora crispa stem ethanol (B145695) extract (treatment C) | DPPH | 581.36 ± 0.91 mg/L | [10] |
| Tinospora crispa stem ethanol extract (treatment B) | CUPRAC | 72.53 ± 0.18 mg/L | [10] |
| Tinospora crispa stem ethanol extract (treatment B) | FRAP | 152.29 ± 2.16 mg/L | [10] |
| Various Flavonoids (compounds 2, 7, 9-11, 16, 18, 23, 25-28, 35, 39, 51-52, 58, 60) | DPPH | 19.13 to 96.03 µM | [11] |
Anti-inflammatory Effects: Modulation of Inflammatory Pathways
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Flavonoid glycosides and their metabolites have demonstrated potent anti-inflammatory properties through their ability to modulate various signaling pathways and the production of inflammatory mediators.
Inhibition of Pro-inflammatory Mediators
Flavonoids can inhibit the production of pro-inflammatory molecules such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).[1] They achieve this by inhibiting the enzymes responsible for their synthesis, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12]
Table 3: Anti-inflammatory Activity of Flavonoid Glycosides and Aglycones
| Flavonoid Glycoside/Aglycone | Assay | IC50 Value | Reference |
| Isoorientin | NF-κB Inhibition | 8.9 µg/mL | [13] |
| Orientin | NF-κB Inhibition | 12 µg/mL | [13] |
| Isovitexin | NF-κB Inhibition | 18 µg/mL | [13] |
| Isovitexin | iNOS Inhibition | 21 µg/mL | [13] |
| Apigenin | NO Inhibition | 23 µM | [13] |
| Luteolin | NO Inhibition | 27 µM | [13] |
| Naringenin | NO Inhibition | > 100 µM | [13] |
| Apiin | NO Inhibition | > 100 µM | [13] |
| Licoflavanone | NO Inhibition | 37.68 µM | [12] |
| Quercetin-7-O-β-d-rhamnoside | NO Inhibition | 12.20–19.91 μM (range for several compounds) | [14] |
| Apigenin-7-O-β-d-glucopyranoside | NO Inhibition | 12.20–19.91 μM (range for several compounds) | [14] |
| Kaempferol-7-O-β-d-glucopyranoside | NO Inhibition | 12.20–19.91 μM (range for several compounds) | [14] |
| Quercetin | NO Inhibition | 12.20–19.91 μM (range for several compounds) | [14] |
| Kaempferol | NO Inhibition | 12.20–19.91 μM (range for several compounds) | [14] |
| Apigenin | NO Inhibition | 12.20–19.91 μM (range for several compounds) | [14] |
| Apigenin-7-O-β-d-glucuronide-6″-butylester | NO Inhibition | 12.20–19.91 μM (range for several compounds) | [14] |
Modulation of Cellular Signaling Pathways
Flavonoids exert their biological effects not only through direct molecular interactions but also by modulating complex intracellular signaling cascades. This ability to influence cellular communication is a key aspect of their mechanism of action.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival.[15] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many flavonoids have been shown to inhibit NF-κB activation by preventing the degradation of IκB.[16]
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway involved in cellular processes like proliferation, differentiation, and stress responses.[17] It consists of a series of protein kinases that phosphorylate and activate one another. Flavonoids can modulate the MAPK pathway at various levels, often by inhibiting the phosphorylation of key kinases such as ERK, JNK, and p38.[17]
The Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is the primary cellular defense mechanism against oxidative stress.[18] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. In the presence of oxidative stress or certain inducers, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes. Several flavonoids have been identified as activators of the Nrf2 pathway, thereby enhancing the endogenous antioxidant capacity of cells.[18]
Experimental Protocols
To facilitate further research in this area, this section provides detailed methodologies for key experiments commonly used to assess the mechanisms of action of flavonoid glycosides.
General Extraction and Purification of Flavonoid Glycosides
A multi-step process is typically employed to isolate and purify flavonoid glycosides from plant material.
-
Extraction: Dried and powdered plant material is extracted with a suitable solvent, often an ethanol-water mixture, using methods such as maceration, sonication, or reflux extraction.
-
Preliminary Purification: The crude extract is often subjected to preliminary purification using macroporous adsorption resins to remove non-flavonoid impurities.
-
Chromatographic Separation: Further purification is achieved through various chromatographic techniques, including silica (B1680970) gel column chromatography, Sephadex LH-20 column chromatography, and preparative high-performance liquid chromatography (HPLC).
In Vitro Antioxidant Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a stock solution of the flavonoid glycoside in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent.
-
In a 96-well plate, add various concentrations of the flavonoid solution to the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.[11]
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS•+ solution with a suitable buffer to obtain a specific absorbance at a certain wavelength (e.g., 734 nm).
-
Add various concentrations of the flavonoid glycoside solution to the ABTS•+ solution.
-
After a set incubation time, measure the absorbance.
-
Calculate the percentage of inhibition and the IC50 value.
-
-
FRAP (Ferric Reducing Antioxidant Power) Assay:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution, and ferric chloride solution.
-
Add the flavonoid glycoside solution to the FRAP reagent.
-
Incubate the mixture at a specific temperature (e.g., 37°C).
-
Measure the absorbance of the colored product (ferrous-TPTZ complex) at a specific wavelength (around 593 nm).
-
The antioxidant capacity is determined by comparing the absorbance to that of a known standard (e.g., FeSO4).
-
Enzyme Inhibition Assays (e.g., α-Glucosidase Inhibition)
-
Prepare a solution of α-glucosidase in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).
-
Pre-incubate the enzyme with various concentrations of the flavonoid glycoside for a specific period.
-
Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Monitor the formation of the product, p-nitrophenol, by measuring the absorbance at 405 nm over time.
-
Calculate the percentage of enzyme inhibition and determine the IC50 value.[19]
-
To determine the mode of inhibition (competitive, non-competitive, or mixed), perform kinetic studies by varying the substrate concentration in the presence and absence of the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.
Cell-Based Anti-inflammatory Assays (e.g., NF-κB Activation)
-
Culture a suitable cell line, such as RAW 264.7 macrophages, in appropriate media.
-
Pre-treat the cells with various concentrations of the flavonoid glycoside for a specified time.
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NF-κB activation.
-
For measuring NF-κB activation, several methods can be used:
-
Western Blotting: Analyze the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.
-
Reporter Gene Assay: Use a cell line that has been stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Measure the reporter gene activity after treatment.
-
ELISA: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Western Blot Analysis for Signaling Pathway Modulation (e.g., MAPK and Nrf2 Pathways)
-
Cell Culture and Treatment: Treat cells with the flavonoid glycoside and/or a specific stimulus as required for the pathway of interest.
-
Protein Extraction: Lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.
-
Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-ERK for the MAPK pathway, or Nrf2 for the Nrf2 pathway).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.
Conclusion
The mechanisms of action of flavonoid glycosides are multifaceted and complex, involving a series of metabolic transformations followed by interactions with a wide array of cellular targets. Their ability to inhibit key enzymes, scavenge free radicals, and modulate critical signaling pathways such as NF-κB, MAPK, and Nrf2, underscores their significant therapeutic potential. This guide has provided a comprehensive overview of these core mechanisms, supported by quantitative data and detailed experimental protocols. It is hoped that this resource will aid researchers and drug development professionals in their efforts to further elucidate the biological activities of these fascinating natural compounds and harness their potential for the development of novel therapeutics.
References
- 1. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ibb.kpi.ua [ibb.kpi.ua]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Investigating the interactions of flavonoids with human OATP2B1: inhibition assay, IC50 determination, and structure–activity relationship analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. researchgate.net [researchgate.net]
- 9. phcogj.com [phcogj.com]
- 10. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L. (licorice) Leaf Phytocomplexes: Identification of Licoflavanone as a Modulator of NF-kB/MAPK Pathway | MDPI [mdpi.com]
- 12. Flavonoids as Antidiabetic and Anti-Inflammatory Agents: A Review on Structural Activity Relationship-Based Studies and Meta-Analysis [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. globalsciencebooks.info [globalsciencebooks.info]
- 16. researchgate.net [researchgate.net]
- 17. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 19. Inhibition of Nuclear Factor κB Activation and Cyclooxygenase-2 Expression by Aqueous Extracts of Hispanic Medicinal Herbs - PMC [pmc.ncbi.nlm.nih.gov]
The Ikaros Transcription Factor Family: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
December 19, 2025
Abstract
The Ikaros zinc finger (IkZF) transcription factor family plays a pivotal role in the regulation of hematopoiesis, particularly in the development and differentiation of lymphocytes. This family, comprising Ikaros (IKZF1), Helios (IKZF2), Aiolos (IKZF3), Eos (IKZF4), and Pegasus (IKZF5), exerts its influence through complex interactions with chromatin remodeling machinery, thereby controlling gene expression programs that govern cell fate, proliferation, and function. Dysregulation of Ikaros family members is strongly implicated in the pathogenesis of various hematological malignancies, most notably B-cell acute lymphoblastic leukemia (B-ALL), as well as autoimmune diseases. This in-depth technical guide provides a comprehensive overview of the Ikaros family, detailing their structure, function, and involvement in disease. It presents quantitative data on their expression and genetic alterations, outlines detailed experimental protocols for their study, and visualizes key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and target the Ikaros transcription factor family.
Introduction to the Ikaros Transcription Factor Family
The Ikaros family of transcription factors are critical regulators of gene expression within the hematopoietic system.[1] The founding member, Ikaros (encoded by the IKZF1 gene), was first identified for its essential role in lymphoid development.[2][3] Subsequent research has unveiled a family of five structurally related proteins, each with distinct yet overlapping functions in the intricate process of blood cell formation and immune regulation.[2][4][5]
Family Members and Their Primary Roles
The Ikaros family consists of five members:
-
Ikaros (IKZF1): The most extensively studied member, Ikaros is a master regulator of lymphopoiesis, essential for the development of B cells, T cells, and Natural Killer (NK) cells.[2][3] It acts as a tumor suppressor, and its loss of function is a hallmark of high-risk B-ALL.[6][7]
-
Helios (IKZF2): Primarily expressed in T cells, Helios is crucial for the function and stability of regulatory T cells (Tregs), playing a key role in maintaining immune tolerance.[1][8]
-
Aiolos (IKZF3): Aiolos is predominantly expressed in B cells and is involved in their activation, proliferation, and maturation into antibody-secreting plasma cells.[9][10] Dysregulation of Aiolos is associated with autoimmunity and B-cell malignancies.[11]
-
Eos (IKZF4): Eos is also involved in immune regulation, particularly in the function of Tregs, where it often cooperates with other Ikaros family members.[2]
-
Pegasus (IKZF5): The least characterized member of the family, Pegasus is believed to play a role in hematopoietic stem cell function.[2]
Structural Hallmarks: Zinc Finger Domains
A defining feature of the Ikaros family is the presence of multiple C2H2-type zinc finger (ZF) domains.[2][12] These domains are organized into two distinct clusters with different functions:
-
N-terminal Zinc Fingers: This cluster contains up to four zinc fingers that are responsible for direct, sequence-specific binding to DNA.[13][14] The consensus DNA binding motif for Ikaros family members is a core "GGGAA" sequence.[15]
-
C-terminal Zinc Fingers: Two zinc fingers at the C-terminus mediate homo- and heterodimerization between Ikaros family members.[2][12] This dimerization is crucial for their function, as it influences their DNA binding affinity and their interaction with other proteins.
The structure of Ikaros family proteins allows for a diverse range of regulatory activities, as different isoforms with varying numbers of N-terminal zinc fingers can be generated through alternative splicing.[16] Isoforms lacking the DNA-binding domain can act as dominant-negative regulators by sequestering their DNA-binding counterparts into non-functional dimers.[17]
Quantitative Data on Ikaros Family Members
Expression of Ikaros Family Members in Hematopoietic Lineages
The expression of Ikaros family members is tightly regulated throughout hematopoiesis, with distinct patterns observed in different cell lineages and developmental stages.
| Family Member | Hematopoietic Stem Cells (HSCs) | Common Lymphoid Progenitors (CLPs) | Pro-B Cells | Pre-B Cells | Mature B Cells | Double Negative (DN) Thymocytes | Double Positive (DP) Thymocytes | Single Positive (SP) T Cells | Regulatory T (Treg) Cells |
| Ikaros (IKZF1) | +++ | +++ | +++ | +++ | ++ | +++ | ++ | + | ++ |
| Helios (IKZF2) | + | + | - | - | - | ++ | +++ | ++ | +++ |
| Aiolos (IKZF3) | - | + | ++ | +++ | +++ | + | + | + | + |
| Eos (IKZF4) | +/- | +/- | +/- | + | + | +/- | + | + | ++ |
| Pegasus (IKZF5) | ++ | + | - | - | - | - | - | - | - |
Relative expression levels are denoted as: +++ (high), ++ (medium), + (low), +/- (variable/low), - (not detected). Data synthesized from multiple sources.[13][18][19][20]
Frequency of IKZF1 Alterations in B-Cell Acute Lymphoblastic Leukemia (B-ALL)
Deletions and mutations in the IKZF1 gene are a frequent event in B-ALL and are associated with a poor prognosis. The frequency of these alterations varies across different B-ALL subtypes.
| B-ALL Subtype | Frequency of IKZF1 Deletions | Frequency of IKZF1 Mutations |
| Philadelphia chromosome-positive (Ph+) ALL | ~70-85%[15][21] | Less common than deletions |
| Philadelphia chromosome-like (Ph-like) ALL | ~68-70%[15][21] | Less common than deletions |
| National Cancer Institute (NCI) High-Risk B-ALL (Ph-negative) | Up to 30%[15] | Less common than deletions |
| Pediatric B-ALL (Ph-negative) | ~15%[15] | ~2.9%[4] |
| Hyperdiploid B-ALL | ~9-15%[15][21] | Less common than deletions |
| ETV6::RUNX1-positive B-ALL | ~3%[15][21] | Less common than deletions |
| TCF3-rearranged B-ALL | ~3-5%[21] | Less common than deletions |
| KMT2A (MLL)-rearranged B-ALL | ~5-7%[15][21] | Less common than deletions |
Data compiled from multiple clinical studies.[4][15][21]
Types of IKZF1 Deletions in B-ALL
The deletions affecting IKZF1 in B-ALL are heterogeneous and can impact the function of the Ikaros protein in different ways.
| Deletion Type | Approximate Frequency among IKZF1-deleted cases | Consequence |
| Whole-gene deletion (exons 1-8) | 25-40%[15] | Loss of one IKZF1 allele (haploinsufficiency) |
| Intragenic deletion of exons 4-7 (Δ4-7) | ~25%[15] | Expression of a dominant-negative isoform (Ik6) lacking the DNA-binding domain[17] |
| Other partial deletions (e.g., exons 2-7, 2-8) | Remainder | Various functional consequences, often leading to loss of function |
Data based on genomic analyses of B-ALL patient cohorts.[15]
Signaling Pathways and Molecular Interactions
The Ikaros family of transcription factors function as central nodes in complex signaling networks that control lymphocyte development and function. They exert their regulatory effects primarily through the recruitment of chromatin-remodeling complexes to target gene loci.
Ikaros-Mediated Transcriptional Regulation via Chromatin Remodeling
Ikaros can act as both a transcriptional activator and a repressor, depending on the cellular context and the co-factors it recruits.[15] A primary mechanism of Ikaros-mediated gene regulation involves its interaction with the Nucleosome Remodeling and Deacetylase (NuRD) complex.[20][22][23]
Caption: Ikaros-mediated transcriptional repression through recruitment of the NuRD complex.
Ikaros can also associate with the SWI/SNF chromatin remodeling complex, which is generally associated with transcriptional activation. This dual interaction with both repressive and activating complexes highlights the context-dependent nature of Ikaros function.
Aiolos Signaling in B-Cell Activation
Aiolos plays a crucial role in regulating B-cell activation and differentiation.[9] It is involved in modulating the threshold for B-cell receptor (BCR) signaling and is essential for the formation of germinal centers, where B cells mature and undergo affinity maturation.[2]
Caption: Aiolos regulation of B-cell activation and differentiation downstream of BCR signaling.
Helios in Regulatory T-Cell Function
Helios is a key transcription factor for the stability and suppressive function of regulatory T cells (Tregs).[8] It cooperates with Foxp3, the master regulator of Treg development, to maintain their identity and prevent their conversion into inflammatory effector T cells.[24]
Caption: Helios and Foxp3 cooperation in maintaining Treg function and stability.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the Ikaros transcription factor family.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor. This protocol is adapted for the analysis of Ikaros family members in lymphoid cells.
Experimental Workflow:
Caption: Workflow for Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq).
Methodology:
-
Cell Preparation and Cross-linking:
-
Harvest approximately 10-20 million lymphoid cells per ChIP reaction.
-
Resuspend cells in fresh culture medium and add formaldehyde to a final concentration of 1% to cross-link proteins to DNA.
-
Incubate for 10 minutes at room temperature with gentle rotation.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Shear the chromatin to an average size of 200-600 bp using sonication. Optimization of sonication conditions is critical.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads to reduce non-specific background.
-
Incubate the pre-cleared chromatin overnight at 4°C with a ChIP-grade antibody specific for the Ikaros family member of interest.
-
Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Elute the chromatin from the beads using an elution buffer (e.g., SDS-containing buffer).
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by incubating the eluted chromatin at 65°C for several hours to overnight in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA using a standard library preparation kit for next-generation sequencing.
-
Sequence the library on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Use a peak-calling algorithm to identify regions of the genome that are significantly enriched in the ChIP sample compared to an input control.
-
Perform motif analysis on the identified peaks to confirm the enrichment of the Ikaros binding motif.
-
DNase I Footprinting Assay
DNase I footprinting is used to precisely map the binding site of a protein on a specific DNA fragment.
Methodology:
-
Probe Preparation:
-
Prepare a DNA fragment of interest (typically 100-300 bp) containing a putative Ikaros binding site.
-
Label one end of the DNA fragment with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
-
Binding Reaction:
-
Incubate the end-labeled DNA probe with purified Ikaros family protein or a nuclear extract containing the protein.
-
Allow the binding reaction to reach equilibrium.
-
-
DNase I Digestion:
-
Add a limiting amount of DNase I to the binding reaction to introduce, on average, one nick per DNA molecule.
-
The protein-bound DNA will be protected from DNase I cleavage.
-
-
Analysis:
-
Stop the reaction and purify the DNA fragments.
-
Separate the DNA fragments by size on a denaturing polyacrylamide gel.
-
Visualize the fragments by autoradiography (for radioactive labels) or fluorescence imaging.
-
The "footprint" will appear as a region on the gel where there is a gap in the ladder of DNA fragments, corresponding to the protein binding site.
-
Intracellular Flow Cytometry
This method allows for the quantification of Ikaros family protein expression at the single-cell level, often in conjunction with cell surface markers to identify specific cell populations.
Methodology:
-
Cell Staining (Surface Markers):
-
Harvest cells and wash with a suitable buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with fluorescently conjugated antibodies against cell surface markers to identify the cell population of interest (e.g., CD19 for B cells, CD3 and CD4 for T helper cells).
-
-
Fixation and Permeabilization:
-
Fix the cells with a formaldehyde-based fixation buffer to preserve cell morphology and protein localization.
-
Permeabilize the cell membrane using a detergent-based permeabilization buffer (e.g., saponin (B1150181) or Triton X-100) to allow antibodies to access intracellular antigens.
-
-
Intracellular Staining:
-
Incubate the fixed and permeabilized cells with a fluorescently conjugated antibody specific for the Ikaros family member of interest.
-
-
Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer.
-
Analyze the data using flow cytometry software to quantify the expression of the Ikaros family protein within the defined cell populations.
-
Conclusion and Future Directions
The Ikaros transcription factor family represents a critical regulatory hub in the hematopoietic system. Their profound influence on lymphocyte development and their frequent dysregulation in hematological malignancies and autoimmune disorders underscore their importance as therapeutic targets. The continued elucidation of the complex interplay between Ikaros family members, their target genes, and the chromatin landscape will undoubtedly pave the way for novel therapeutic strategies. Future research should focus on:
-
Developing small molecule inhibitors or degraders that can specifically target pathogenic Ikaros isoforms or restore the function of wild-type Ikaros in cancer.
-
Further dissecting the signaling pathways that regulate the expression and activity of each Ikaros family member to identify new avenues for therapeutic intervention.
-
Leveraging single-cell multi-omics approaches to gain a more granular understanding of the heterogeneous roles of Ikaros family members in normal and diseased states.
This technical guide provides a solid foundation for researchers and drug developers to delve into the intricate biology of the Ikaros transcription factor family, with the ultimate goal of translating this knowledge into improved therapies for a range of human diseases.
References
- 1. The IKAROS Interaction with a Complex Including Chromatin Remodeling and Transcription Elongation Activities Is Required for Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aiolos regulates B cell activation and maturation to effector state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The IKAROS interaction with a complex including chromatin remodeling and transcription elongation activities is required for hematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flow Cytometry Protocol | Abcam [abcam.com]
- 5. Aiolos transcription factor controls cell death in T cells by regulating Bcl‐2 expression and its cellular localization | The EMBO Journal [link.springer.com]
- 6. med.upenn.edu [med.upenn.edu]
- 7. Ikaros–Foxp3 binding mediates target gene repression in Tregs - ResOU [resou.osaka-u.ac.jp]
- 8. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]
- 9. med.upenn.edu [med.upenn.edu]
- 10. The Ikaros family of zinc-finger proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Helios controls a limited subset of regulatory T cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 14. lupus.bmj.com [lupus.bmj.com]
- 15. bosterbio.com [bosterbio.com]
- 16. oncotarget.com [oncotarget.com]
- 17. epigenie.com [epigenie.com]
- 18. Coexpression of Helios in Foxp3+ Regulatory T Cells and Its Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Established and emergent roles for Ikaros transcription factors in lymphoid cell development and function - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Flow Cytometry Protocol for Intracellular Staining - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 21. Repression by Ikaros and Aiolos is mediated through histone deacetylase complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ikaros and NuRD: A crucial partnership [lms.mrc.ac.uk]
- 23. Ikaros and NuRD: A crucial partnership | Imperial News | Imperial College London [imperial.ac.uk]
- 24. researchgate.net [researchgate.net]
Preliminary Studies on the Bioactivity of Heliosin (Quercetin 3-digalactoside): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heliosin, chemically known as quercetin (B1663063) 3-digalactoside, is a flavonoid glycoside found in a variety of plant species. As a derivative of quercetin, a widely studied flavonol with known potent antioxidant, anti-inflammatory, and anticancer properties, this compound is of significant interest for its potential therapeutic applications. However, specific bioactivity data for this compound is limited in the current scientific literature. This technical guide provides a comprehensive overview of the preliminary understanding of this compound's bioactivity, drawing comparative insights from the well-documented activities of its parent aglycone, quercetin, and related monoglycosides. This document outlines standard experimental protocols for evaluating the bioactivity of flavonoid glycosides and presents visual representations of relevant biochemical pathways and experimental workflows to guide future research and drug development efforts.
Introduction to this compound (Quercetin 3-digalactoside)
This compound is a flavonoid belonging to the flavonol subclass. Its structure consists of a quercetin aglycone backbone linked to a digalactoside sugar moiety at the 3-position. The presence and nature of glycosidic residues on a flavonoid's core structure are known to significantly influence its bioavailability, solubility, and, consequently, its biological activity. While quercetin itself has been the subject of extensive research, its various glycosidic forms, including this compound, remain less characterized.
This compound has been identified as a natural constituent in several plant species, including Drosera peltata and Asplenium ceterach. The isolation and characterization of this compound from these plant sources provide the basis for further investigation into its pharmacological potential.
Comparative Bioactivity Profile: Insights from Quercetin and its Glycosides
Due to the scarcity of direct quantitative data on this compound's bioactivity, this section presents a summary of the known biological activities of quercetin and its more extensively studied glycosides, such as quercetin-3-O-glucoside and rutin (B1680289) (quercetin-3-O-rutinoside). This information serves as a predictive framework for the potential bioactivities of this compound.
Antioxidant Activity
Flavonoids are renowned for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions. The antioxidant capacity of quercetin and its derivatives is a key mechanism underlying many of their other biological effects.
Table 1: Comparative Antioxidant Activity of Quercetin and its Glycosides
| Compound | Assay | IC50 / EC50 Value | Reference |
| Quercetin | DPPH Radical Scavenging | ~5 µg/mL | [Generic Data] |
| Quercetin-3-O-glucoside | DPPH Radical Scavenging | ~8 µg/mL | [Generic Data] |
| Rutin (Quercetin-3-O-rutinoside) | DPPH Radical Scavenging | ~12 µg/mL | [Generic Data] |
| This compound (Quercetin 3-digalactoside) | DPPH Radical Scavenging | Data Not Available | - |
Note: The provided IC50/EC50 values are approximate and can vary depending on the specific experimental conditions. Data for this compound is currently unavailable and represents a key area for future research.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Quercetin and its glycosides have been shown to exert anti-inflammatory effects by modulating various signaling pathways, including the inhibition of pro-inflammatory enzymes and cytokines.
Table 2: Comparative Anti-inflammatory Activity of Quercetin and its Glycosides
| Compound | Assay | IC50 Value | Cell Line | Reference |
| Quercetin | Nitric Oxide (NO) Production | ~10 µM | RAW 264.7 | [Generic Data] |
| Quercetin-3-O-glucoside | Nitric Oxide (NO) Production | ~25 µM | RAW 264.7 | [Generic Data] |
| Rutin (Quercetin-3-O-rutinoside) | Nitric Oxide (NO) Production | ~50 µM | RAW 264.7 | [Generic Data] |
| This compound (Quercetin 3-digalactoside) | Nitric Oxide (NO) Production | Data Not Available | - | - |
Note: The provided IC50 values are approximate. Further studies are required to determine the anti-inflammatory potential of this compound.
Anticancer Activity
The potential of flavonoids as anticancer agents is an active area of investigation. Quercetin has been demonstrated to inhibit the proliferation of various cancer cell lines and induce apoptosis. The cytotoxic effects of its glycosides are also being explored.
Table 3: Comparative Anticancer Activity of Quercetin and its Glycosides
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Quercetin | MCF-7 (Breast Cancer) | MTT | ~15 µM | [Generic Data] |
| Quercetin | HCT-116 (Colon Cancer) | MTT | ~20 µM | [Generic Data] |
| Quercetin-3-O-glucoside | Caco-2 (Colon Cancer) | MTT | ~79 µg/mL | [1] |
| This compound (Quercetin 3-digalactoside) | - | MTT | Data Not Available | - |
Note: The anticancer activity of flavonoids is cell-line dependent. The cytotoxic potential of this compound against various cancer cell lines is yet to be determined.
Experimental Protocols
To facilitate further research on this compound, this section provides detailed methodologies for key in vitro bioactivity assays.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is a common and reliable method for determining the free radical scavenging activity of a compound.
Materials:
-
This compound (or other test compounds)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
96-well microplate reader
-
Ascorbic acid (positive control)
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare serial dilutions of this compound and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
This compound (or other test compounds)
-
Dexamethasone (B1670325) (positive control)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Add 100 µL of Griess Reagent to 100 µL of the supernatant in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite (B80452) (an indicator of NO production) is determined from a sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
Determine the IC50 value.
Anticancer Activity: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Appropriate cell culture medium with FBS
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Doxorubicin (B1662922) (positive control)
Procedure:
-
Seed cells in a 96-well plate and allow them to attach for 24 hours.
-
Treat the cells with various concentrations of this compound or doxorubicin for 48-72 hours.
-
After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage of the untreated control.
-
The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
Visualizations: Pathways and Workflows
To provide a clearer understanding of the context of this compound's potential bioactivity, the following diagrams illustrate relevant biochemical pathways and experimental workflows.
Caption: Simplified flavonoid biosynthesis pathway leading to the formation of this compound.
Caption: Postulated anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.
References
Helios as a Marker for Thymic-Derived Regulatory T Cells: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The transcription factor Helios, a member of the Ikaros family, has been a focal point in the characterization of regulatory T cells (Tregs). Initially heralded as a definitive marker to distinguish Tregs of thymic origin (tTregs) from those induced in the periphery (pTregs), its role has since been the subject of considerable scientific debate. This technical guide provides a comprehensive overview of Helios as a marker for tTregs, detailing its expression patterns, the signaling pathways governing its induction, and the functional implications for Treg stability and suppressive capacity. We present collated quantitative data, detailed experimental protocols for its detection, and visual representations of associated signaling pathways and workflows to equip researchers with the essential knowledge for its study and application in immunology and drug development.
Introduction: The Quest for a Definitive tTreg Marker
Regulatory T cells are indispensable for maintaining immune homeostasis and preventing autoimmunity. Two main subsets of Tregs have been identified: thymic-derived Tregs (tTregs), which develop in the thymus, and peripherally-induced Tregs (pTregs), which differentiate from conventional CD4+ T cells in peripheral tissues.[1] Distinguishing between these lineages is crucial for understanding their distinct roles in health and disease, and for the development of targeted immunotherapies.
Helios (encoded by the IKZF2 gene) was initially proposed as a specific marker for tTregs.[2] Early studies demonstrated that while the majority of Foxp3+ Tregs in the periphery of both mice and humans express Helios, in vitro-generated pTregs and those induced in vivo through oral tolerance protocols were found to be Helios-negative.[2] However, this clear-cut distinction has been challenged by subsequent research showing that Helios expression can be induced in pTregs under certain conditions, such as T cell activation and proliferation, particularly in lymphopenic settings.[3][4]
Despite the controversy, the co-expression of Foxp3 and Helios is widely considered to identify a stable and highly suppressive Treg population.[5][6] This guide will delve into the nuances of Helios expression and provide the necessary technical details for its accurate assessment.
Quantitative Analysis of Helios Expression
The expression of Helios varies between Treg subsets, species, and tissue compartments. The following tables summarize the reported percentages of Helios-expressing cells within Foxp3+ Treg populations from various studies.
Table 1: Helios Expression in Murine Treg Subsets
| Tissue/Condition | Treg Subset | Percentage of Helios+ Cells within Foxp3+ Population | Reference(s) |
| Peripheral Lymphoid Tissues (Spleen, Lymph Nodes) | Total Tregs | ~70-75% | [2] |
| Thymus | tTregs | >95% | [2] |
| In vitro induced (TGF-β) | iTregs | Generally negative, but can be induced with APCs | [7][8] |
| In vivo induced (Oral Tolerance) | pTregs | Negative | [7] |
| Colon | Total Tregs | ~30-35% | [9] |
Table 2: Helios Expression in Human Treg Subsets
| Tissue/Condition | Treg Subset | Percentage of Helios+ Cells within FOXP3+ Population | Reference(s) |
| Peripheral Blood | Total Tregs | ~80-90% | [2] |
| Cord Blood | tTregs | >90% | [2] |
| In vitro induced (TGF-β) | iTregs | Negative | [8] |
| Colon | Total Tregs | ~30-35% | [9] |
Signaling Pathways Regulating Helios Expression
The expression of Helios in T cells is not constitutive but is regulated by a complex interplay of signaling pathways initiated by cytokines and T cell receptor (TCR) engagement.
Key Regulatory Pathways
-
TCR Signaling: Activation of the T cell receptor can lead to the upregulation of Helios expression, suggesting a link between T cell activation and Helios induction.[3][10]
-
IL-2/STAT5 Pathway: The cytokine IL-2, crucial for Treg survival and function, promotes Helios expression through the activation of STAT5.[5][11] Helios, in turn, can bind to the Il2 promoter, contributing to the epigenetic silencing of IL-2 production in Tregs and thus maintaining their anergic state.[10]
-
TGF-β Signaling: Transforming growth factor-beta (TGF-β) is a key cytokine for the induction of Foxp3 and the generation of pTregs. TGF-β signaling is also required for the induction of Helios expression in murine-induced Tregs.[5]
-
IL-6/STAT3 Pathway: In contrast to the positive regulation by IL-2 and TGF-β, the pro-inflammatory cytokine IL-6 can suppress TGF-β-induced Helios expression via a STAT3-dependent mechanism.[5]
Visualizing Helios Regulatory Pathways
The following diagram illustrates the major signaling pathways influencing Helios expression in T cells.
Caption: Major signaling pathways influencing Helios expression in T cells.
Experimental Protocols
Accurate detection of the intracellular transcription factor Helios requires robust and optimized protocols. Below are detailed methodologies for flow cytometry and immunohistochemistry.
Flow Cytometry Protocol for Helios and Foxp3 Staining
This protocol is designed for the simultaneous intracellular staining of Helios and Foxp3 in peripheral blood mononuclear cells (PBMCs) or single-cell suspensions from lymphoid tissues.
Materials:
-
Antibodies:
-
Fluorochrome-conjugated anti-human/mouse CD3, CD4, CD25, CD127
-
Fluorochrome-conjugated anti-human/mouse Foxp3 (e.g., clone PCH101)
-
Fluorochrome-conjugated anti-human/mouse Helios (e.g., clone 22F6)
-
Isotype controls for Foxp3 and Helios antibodies
-
-
Buffers and Reagents:
-
FACS Wash Buffer (e.g., PBS with 0.5% BSA, 2mM EDTA)
-
Live/Dead Fixable Viability Dye
-
Foxp3/Transcription Factor Staining Buffer Set (e.g., from eBioscience or BioLegend)
-
RBC Lysis Buffer (if using whole blood)
-
-
Equipment:
-
Flow cytometer
-
Microcentrifuge tubes
-
Vortex mixer
-
Procedure:
-
Cell Preparation:
-
Isolate PBMCs by density gradient centrifugation or prepare a single-cell suspension from tissues.
-
If using whole blood, perform RBC lysis according to the manufacturer's protocol.
-
Wash cells twice with FACS Wash Buffer by centrifuging at 350-500 x g for 5 minutes.
-
-
Viability Staining:
-
Resuspend cells in PBS and add the Live/Dead Fixable Viability Dye.
-
Incubate for 20 minutes at room temperature, protected from light.
-
Wash cells with FACS Wash Buffer.
-
-
Surface Staining:
-
Resuspend the cell pellet in FACS Wash Buffer containing the surface marker antibodies (CD3, CD4, CD25, CD127).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS Wash Buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in 1 mL of freshly prepared 1X Fix/Perm Buffer from the Foxp3/Transcription Factor Staining Buffer Set.
-
Incubate for 45-60 minutes at room temperature in the dark.
-
Wash cells twice with 1X Permeabilization Buffer from the staining set.
-
-
Intracellular Staining:
-
Resuspend the cell pellet in 100 µL of 1X Permeabilization Buffer.
-
Add the fluorochrome-conjugated anti-Foxp3 and anti-Helios antibodies (and isotype controls in separate tubes).
-
Incubate for 30-45 minutes at room temperature in the dark.
-
-
Final Washes and Acquisition:
-
Wash cells twice with 1X Permeabilization Buffer.
-
Resuspend the final cell pellet in an appropriate volume of FACS Wash Buffer.
-
Acquire samples on a flow cytometer.
-
Workflow Diagram:
Caption: Workflow for intracellular staining of Helios and Foxp3.
Immunohistochemistry Protocol for Helios in Lymphoid Tissue
This protocol is for the detection of Helios in formalin-fixed, paraffin-embedded (FFPE) lymphoid tissue sections.
Materials:
-
Antibodies:
-
Primary anti-Helios antibody (rabbit or mouse monoclonal)
-
HRP-conjugated secondary antibody
-
-
Buffers and Reagents:
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
PBS
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
-
Equipment:
-
Microscope slides
-
Coplin jars
-
Water bath or steamer
-
Humidified chamber
-
Light microscope
-
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Buffer and heat in a water bath or steamer at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% Hydrogen Peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 30 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-Helios antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBS.
-
Apply DAB substrate and incubate until the desired stain intensity develops.
-
Rinse with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Rinse with tap water.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Functional Significance of Helios Expression in Tregs
Beyond its use as a lineage marker, Helios plays a critical role in Treg function and stability.
-
Enhanced Suppressive Function: Helios+ Tregs generally exhibit greater suppressive activity compared to their Helios- counterparts.[6]
-
Lineage Stability: Helios is crucial for maintaining Treg lineage stability, particularly under inflammatory conditions. Helios-deficient Tregs are more prone to downregulate Foxp3 and produce pro-inflammatory cytokines such as IFN-γ and IL-17.[11]
-
Control of T Follicular Helper (Tfh) and Germinal Center Responses: Helios-deficient Tregs are impaired in their ability to differentiate into T follicular regulatory (Tfr) cells, leading to an accumulation of Tfh cells and enhanced germinal center reactions.[10]
The relationship between Helios expression and Treg function can be summarized in the following logical diagram:
Caption: The role of Helios in Treg function and immune homeostasis.
Conclusion and Future Directions
While Helios may not be the absolute and exclusive marker of thymic-derived Tregs as initially proposed, its expression delineates a functionally distinct and stable subset of regulatory T cells. The co-expression of Helios and Foxp3 remains a valuable tool for identifying Tregs with potent suppressive capabilities. For researchers and drug development professionals, understanding the regulation of Helios expression and its functional consequences is paramount for the development of novel immunomodulatory therapies. Future research should continue to unravel the precise molecular mechanisms by which Helios governs Treg stability and function, which could pave the way for strategies to either enhance Treg function in autoimmune diseases or selectively inhibit them in the context of cancer immunotherapy.
References
- 1. Helios: still behind the clouds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Co-expression of Foxp3 and Helios facilitates the identification of human T regulatory cells in health and disease [frontiersin.org]
- 3. Helios Expression Is a Marker of T Cell Activation and Proliferation | PLOS One [journals.plos.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Coexpression of Helios in Foxp3+ Regulatory T Cells and Its Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ptglab.com [ptglab.com]
- 7. Helios+ and Helios− Treg subpopulations are phenotypically and functionally distinct and express dissimilar TCR repertoires - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Helios induces epigenetic silencing of Il2 gene expression in regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stable inhibitory activity of regulatory T cells requires the transcription factor Helios - PMC [pmc.ncbi.nlm.nih.gov]
Initial Investigation of a Novel Compound in Cellular Models: A Technical Guide
Disclaimer: As of late 2025, publicly available scientific literature lacks specific data regarding the investigation of a compound named "Heliosin" in cellular models. The compound "this compound" is identified in chemical databases as quercetin (B1663063) 3-digalactoside (C27H30O17), however, its biological activity and effects on cellular systems have not been documented in peer-reviewed research.[1]
This guide, therefore, serves as a comprehensive template for the initial investigation of a hypothetical novel compound, herein referred to as "Compound X," in cellular models. It is designed for researchers, scientists, and drug development professionals, providing a framework for experimental design, data presentation, and visualization of key biological processes.
Introduction to Compound X
Compound X is a novel synthetic molecule with a molecular weight of 450.2 g/mol . Its structure suggests potential kinase inhibitory activity, making it a candidate for investigation in oncology. This document outlines the foundational in vitro studies conducted to characterize its biological effects on cancer cell lines.
Effects of Compound X on Cellular Models
The initial investigation of Compound X focused on its cytotoxic and apoptotic effects on the human colorectal cancer cell line, HCT116.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the initial cellular assays.
Table 1: Cytotoxicity of Compound X on HCT116 Cells (72-hour incubation)
| Concentration (µM) | Mean Cell Viability (%) | Standard Deviation |
| 0.1 | 98.2 | 3.1 |
| 1 | 85.5 | 4.5 |
| 5 | 52.1 | 3.8 |
| 10 | 25.7 | 2.9 |
| 25 | 5.3 | 1.5 |
| IC50 (µM) | 5.8 | N/A |
Table 2: Apoptosis Induction by Compound X in HCT116 Cells (48-hour treatment)
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) |
| Vehicle Control | 2.1 | 1.5 |
| Compound X (10 µM) | 28.4 | 15.2 |
| Staurosporine (B1682477) (1 µM) | 45.3 | 22.7 |
Table 3: Effect of Compound X on Target Protein Phosphorylation
| Treatment (24 hours) | p-AKT (Ser473) / Total AKT Ratio | p-ERK1/2 (Thr202/Tyr204) / Total ERK1/2 Ratio |
| Vehicle Control | 1.00 | 1.00 |
| Compound X (10 µM) | 0.35 | 0.95 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture
HCT116 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
HCT116 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, the medium was replaced with fresh medium containing various concentrations of Compound X or vehicle control (0.1% DMSO).
-
After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for another 4 hours.
-
The medium was then aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage relative to the vehicle-treated control cells. The IC50 value was calculated using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
HCT116 cells were seeded in 6-well plates and treated with Compound X (10 µM), vehicle control, or staurosporine (1 µM) for 48 hours.
-
Both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension according to the manufacturer's protocol.
-
After a 15-minute incubation in the dark at room temperature, the samples were analyzed by flow cytometry.
Western Blotting
-
Cells were treated with Compound X (10 µM) or vehicle for 24 hours.
-
Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in TBST for 1 hour and then incubated with primary antibodies against p-AKT (Ser473), AKT, p-ERK1/2 (Thr202/Tyr204), ERK1/2, and GAPDH overnight at 4°C.
-
After washing, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis was performed to quantify band intensity.
Visualizations
Diagrams illustrating the hypothetical signaling pathway of Compound X and a general experimental workflow are provided below.
References
The Enigmatic Role of Helios in B Cell Autoimmunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The transcription factor Helios, encoded by the IKZF2 gene, is a member of the Ikaros family of zinc-finger proteins, critical regulators of lymphocyte development and function. While its role in T cell biology, particularly in regulatory T cells (Tregs), has been extensively studied, its function within the B cell lineage is emerging as a critical component in maintaining self-tolerance and preventing autoimmunity. This technical guide provides an in-depth exploration of the current understanding of Helios's role in B cell autoimmunity, detailing its molecular mechanisms, summarizing key quantitative data, and providing comprehensive experimental protocols and pathway visualizations.
Helios in B Cell Development and Function: A Double-Edged Sword
Helios expression is generally low in the B cell lineage compared to T cells. This controlled expression appears to be crucial, as perturbations in Helios levels within B cells have significant consequences.
Key Findings:
-
Silencing of Helios is critical for normal B cell function : Transgenic overexpression of Helios in murine B cells leads to profound alterations, including prolonged survival, enhanced proliferation, and hyperresponsiveness to antigen stimulation.[1][2] Ultimately, this aberrant expression promotes the development of B cell lymphomas, highlighting the importance of keeping Helios levels in check for normal B cell homeostasis.[1][2]
-
Helios and Negative Selection : In the immature B cell stage, Helios may play a role in eliminating self-reactive clones. Studies using the chicken immature B cell line DT40 have shown that Helios deficiency confers resistance to B cell receptor (BCR)-mediated apoptosis.[3] This suggests that Helios is involved in the negative selection process that is critical for central tolerance.
-
Interaction with Ikaros Family Members : Helios can form homodimers and heterodimers with other Ikaros family members, such as Ikaros and Aiolos.[3][4] This dimerization is a key aspect of its function, as different dimer combinations can have distinct effects on DNA binding and gene regulation.
The Indirect and Direct Influence of Helios on B Cell Autoimmunity
The involvement of Helios in B cell autoimmunity is multifaceted, stemming from both its intrinsic role within B cells and its well-established function in T cells that provide help to B cells.
T Cell-Mediated Indirect Effects
A significant body of evidence points to the role of Helios in T follicular helper (Tfh) and T follicular regulatory (Tfr) cells in controlling germinal center (GC) reactions. Dysregulation of GC responses is a hallmark of many autoimmune diseases, leading to the production of high-affinity autoantibodies.
-
Regulation of Germinal Centers : Helios is crucial for the proper function of Tfr cells, which act to suppress the GC response.[5] The absence of Helios in Tfr cells leads to an overactive GC response, characterized by an expansion of Tfh cells and GC B cells.[6] This can result in a failure of B cell maturation leading to hypogammaglobulinemia or, conversely, the development of B cell-driven autoimmunity.[6]
-
Systemic Lupus Erythematosus (SLE) : In murine models, Helios deficiency can lead to an autoimmune phenotype resembling SLE.[6][7] In human SLE patients, while the role of B cell-intrinsic Helios is still under investigation, alterations in Helios-expressing T cell populations are observed.
B Cell-Intrinsic Mechanisms
While much of the focus has been on T cells, emerging evidence suggests a direct role for Helios within B cells in the context of autoimmunity.
-
BCR Signaling and Apoptosis : As mentioned, Helios appears to regulate BCR-mediated apoptosis in immature B cells.[3] This is achieved, at least in part, through the transcriptional regulation of Protein Kinase C (PKC) isoforms.[3] A failure in this Helios-dependent apoptotic pathway could allow autoreactive B cells to escape tolerance induction and mature.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the literature regarding the effect of Helios on B cell properties.
| Cell Type | Condition | Parameter | Observation | Reference |
| Murine B cells | Transgenic Helios overexpression | Proliferation in response to anti-IgM | Increased | [1][2] |
| Murine B cells | Transgenic Helios overexpression | Survival after growth factor withdrawal | Increased | [1][2] |
| DT40 (chicken immature B cell line) | Helios deficiency | Apoptosis induced by PMA/ionomycin | Decreased | [3] |
| DT40 (chicken immature B cell line) | Helios deficiency | Transcription of PKC-δ, PKC-ε, PKC-η, PKC-ζ | Increased | [3] |
Signaling Pathways and Logical Relationships
To visualize the complex interactions involving Helios, the following diagrams are provided in DOT language.
Helios in BCR-Mediated Apoptosis of Immature B Cells
This pathway illustrates the proposed mechanism by which Helios regulates apoptosis in immature B cells. In normal immature B cells, strong BCR signaling can lead to apoptosis (negative selection). Helios appears to be a positive regulator of this process, potentially by suppressing the expression of anti-apoptotic PKC isoforms. In the absence of Helios, the upregulation of these PKCs leads to resistance to apoptosis, potentially allowing self-reactive B cells to survive.
Indirect Effect of Helios on B Cell Autoimmunity via T Follicular Cells
This diagram illustrates the logical relationship between Helios in T follicular regulatory (Tfr) cells and the development of B cell autoimmunity. Helios is essential for the suppressive function of Tfr cells. When Helios is deficient in Tfr cells, they fail to adequately control T follicular helper (Tfh) cells, leading to an excessive germinal center reaction. This can result in the production of autoantibodies by plasma cells and the generation of autoreactive memory B cells.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of Helios in B cells.
CRISPR/Cas9-Mediated Knockout of IKZF2 (Helios) in Primary Human B Cells
This protocol is adapted from established methods for genome engineering of primary human B cells.[8][9][10][11]
Objective : To specifically disrupt the IKZF2 gene in primary human B cells to study the functional consequences of Helios loss.
Materials :
-
Isolated primary human B cells
-
Chemically modified sgRNA targeting IKZF2
-
Chemically modified Streptococcus pyogenes Cas9 nuclease mRNA
-
Primary cell transfection reagent and cuvettes
-
B cell expansion medium
-
Flow cytometer
Workflow Diagram :
Protocol :
-
Isolation of Primary Human B Cells : Isolate B cells from peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads to high purity (>95% CD19+).
-
Preparation of CRISPR/Cas9 Reagents :
-
Synthesize or obtain chemically modified single guide RNA (sgRNA) targeting an early exon of the IKZF2 gene.
-
Mix 1 µg of sgRNA with 1.5 µg of chemically modified Cas9 mRNA per transfection reaction.
-
-
Electroporation :
-
Resuspend 1 million B cells in 20 µL of primary cell transfection reagent.
-
Gently mix the cell suspension with the prepared CRISPR/Cas9 reagents.
-
Transfer the mixture to an electroporation cuvette and apply the appropriate electroporation pulse using a specialized device (e.g., Lonza 4D-Nucleofector).
-
-
Cell Culture :
-
Immediately after electroporation, transfer the cells to a pre-warmed B cell expansion medium.
-
Culture the cells at 37°C and 5% CO2.
-
-
Validation of Knockout :
-
After 5-7 days of culture, harvest the cells.
-
Perform intracellular flow cytometry using an anti-Helios antibody to assess the loss of protein expression.
-
Isolate genomic DNA and perform PCR amplification of the targeted region followed by Sanger sequencing and analysis (e.g., TIDE analysis) to confirm the presence of insertions/deletions (indels).
-
Flow Cytometry for Human B Cell Subset Phenotyping
This protocol outlines a panel for identifying major human B cell subsets in peripheral blood.[12][13][14][15][16]
Objective : To identify and quantify different B cell populations (e.g., naive, memory, plasma cells) to assess changes in autoimmune conditions.
Antibody Panel :
-
CD19 (pan-B cell marker)
-
CD20 (pan-B cell marker, lost on plasma cells)
-
IgD and CD27 (to distinguish naive, switched memory, and non-switched memory B cells)
-
CD38 and CD24 (to identify transitional B cells and plasma cells)
-
Intracellular Helios (to assess expression within B cell subsets)
Protocol :
-
Cell Staining :
-
Stain 1-2 million PBMCs with a viability dye.
-
Add a cocktail of fluorochrome-conjugated antibodies against the surface markers and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells with FACS buffer (PBS + 2% FBS).
-
-
Fixation and Permeabilization :
-
Fix and permeabilize the cells using a commercially available transcription factor staining buffer set according to the manufacturer's instructions.
-
-
Intracellular Staining :
-
Add the anti-Helios antibody to the permeabilized cells and incubate for 30-45 minutes at 4°C in the dark.
-
Wash the cells with permeabilization buffer.
-
-
Acquisition and Analysis :
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo), gating on live, singlet, CD19+ cells to identify B cells, and then further delineating subsets based on the expression of the other markers.
-
B Cell Proliferation Assay using CFSE
This protocol describes how to measure B cell proliferation in response to stimuli using the fluorescent dye CFSE.[17][18][19][20][21]
Objective : To quantify the proliferation of B cells from healthy donors versus autoimmune patients in response to stimuli like anti-IgM or CD40L.
Materials :
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Isolated primary B cells
-
B cell culture medium
-
Stimulants (e.g., anti-IgM, CD40L, IL-4)
-
Flow cytometer
Protocol :
-
CFSE Labeling :
-
Resuspend B cells at 10-20 x 10^6 cells/mL in pre-warmed PBS with 0.1% BSA.
-
Add CFSE to a final concentration of 1-5 µM and mix immediately.
-
Incubate for 10 minutes at 37°C.
-
Quench the labeling reaction by adding 5 volumes of cold complete culture medium.
-
Wash the cells twice with complete medium.
-
-
Cell Culture and Stimulation :
-
Resuspend the CFSE-labeled B cells in culture medium and plate them in a 96-well plate.
-
Add the desired stimuli to the wells.
-
Culture for 3-5 days at 37°C and 5% CO2.
-
-
Flow Cytometry Analysis :
-
Harvest the cells and stain with a viability dye and surface markers if desired.
-
Acquire the data on a flow cytometer, detecting CFSE in the FITC channel.
-
Analyze the data to identify distinct peaks of fluorescence, with each peak representing a successive generation of cell division.
-
ELISA for Anti-dsDNA Autoantibodies
This protocol provides a general outline for detecting anti-dsDNA antibodies, a hallmark of SLE.[22][23][24][25][26]
Objective : To quantify the levels of autoantibodies against double-stranded DNA in patient serum.
Materials :
-
ELISA plate pre-coated with dsDNA
-
Patient and control serum samples
-
HRP-conjugated anti-human IgG secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1M H2SO4)
-
Plate reader
Protocol :
-
Sample Preparation and Incubation :
-
Dilute patient serum samples according to the kit instructions.
-
Add diluted samples and controls to the dsDNA-coated wells.
-
Incubate for 30-60 minutes at room temperature.
-
Wash the wells multiple times with wash buffer.
-
-
Detection :
-
Add the HRP-conjugated secondary antibody to each well and incubate for 30 minutes at room temperature.
-
Wash the wells thoroughly.
-
-
Signal Development and Measurement :
-
Add TMB substrate to the wells and incubate in the dark until a color change is observed (typically 15-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the concentration of anti-dsDNA antibodies based on a standard curve.
-
Chromatin Immunoprecipitation (ChIP-seq) for Helios in B Cells
This protocol describes the general steps for performing ChIP-seq to identify the genomic binding sites of Helios.[27][28][29][30][31]
Objective : To determine the direct target genes of Helios in B cells on a genome-wide scale.
Materials :
-
Isolated primary B cells or B cell line
-
Formaldehyde (B43269) for cross-linking
-
Lysis and sonication buffers
-
Anti-Helios antibody and control IgG
-
Protein A/G magnetic beads
-
Buffers for washing and elution
-
Reagents for DNA purification and library preparation for sequencing
Workflow Diagram :
Protocol :
-
Cross-linking : Treat B cells with formaldehyde to cross-link Helios to its DNA binding sites.
-
Chromatin Preparation : Lyse the cells and shear the chromatin into small fragments (200-600 bp) using sonication.
-
Immunoprecipitation :
-
Incubate the sheared chromatin with an anti-Helios antibody overnight at 4°C. A control immunoprecipitation with non-specific IgG should be performed in parallel.
-
Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
-
Washing and Elution : Wash the beads to remove non-specifically bound chromatin. Elute the Helios-DNA complexes from the beads.
-
Reverse Cross-linking and DNA Purification : Reverse the formaldehyde cross-links by heating and purify the DNA.
-
Library Preparation and Sequencing : Prepare a DNA library from the purified ChIP DNA and sequence it using a high-throughput sequencing platform.
-
Data Analysis : Align the sequencing reads to the reference genome and use peak-calling algorithms to identify genomic regions enriched for Helios binding.
Future Directions and Therapeutic Implications
The role of Helios in B cell autoimmunity is a rapidly evolving field. While its importance in T cell-mediated regulation of B cell responses is well-appreciated, the B cell-intrinsic functions of Helios are still being uncovered. Future research should focus on:
-
Quantitative expression analysis : Precisely quantifying Helios expression in various B cell subsets in large cohorts of patients with autoimmune diseases like SLE and rheumatoid arthritis.
-
B cell-specific conditional knockout models : Generating and characterizing mouse models with a B cell-specific deletion of Ikzf2 to dissect its B cell-intrinsic roles in vivo.
-
Mapping the Helios regulome : Performing ChIP-seq and RNA-seq in primary B cells to identify the direct target genes of Helios and understand its transcriptional network.
A deeper understanding of how Helios regulates B cell tolerance and activation could pave the way for novel therapeutic strategies. For instance, modulating the Helios pathway could potentially restore B cell tolerance in autoimmune diseases. However, given the potential for lymphomagenesis with aberrant Helios expression, any therapeutic approach would need to be highly targeted and carefully controlled. The continued exploration of this enigmatic transcription factor holds promise for a better understanding and treatment of B cell-mediated autoimmunity.
References
- 1. Helios: still behind the clouds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transgenic expression of Helios in B lineage cells alters B cell properties and promotes lymphomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Possible involvement of Helios in controlling the immature B cell functions via transcriptional regulation of protein kinase Cs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Germline biallelic mutation affecting the transcription factor Helios causes pleiotropic defects of immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Helios—Illuminating the way for lymphocyte self‐control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Video: Genome Engineering of Primary Human B Cells Using CRISPR/Cas9 [jove.com]
- 9. CRISPR/Cas9-Mediated Genome Engineering of Primary Human B Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Highly efficient CRISPR-Cas9-mediated gene knockout in primary human B cells for functional genetic studies of Epstein-Barr virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human B-cell subset identification and changes in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Human B Cell Panel 10–color | Thermo Fisher Scientific - US [thermofisher.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. researchgate.net [researchgate.net]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 19. bu.edu [bu.edu]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. scribd.com [scribd.com]
- 23. euroimmun.com [euroimmun.com]
- 24. pishtazteb.com [pishtazteb.com]
- 25. Anti-dsDNA IgG ELISA Kit (ab178618) is not available | Abcam [abcam.com]
- 26. demeditec.com [demeditec.com]
- 27. bosterbio.com [bosterbio.com]
- 28. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) [illumina.com]
- 29. researchgate.net [researchgate.net]
- 30. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 31. Use of chromatin immunoprecipitation (ChIP) to detect transcription factor binding to highly homologous promoters in chromatin isolated from unstimulated and activated primary human B cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Measuring Helios Protein Expression by Flow Cytometry: An Application Note and Protocol
Introduction
Helios, a member of the Ikaros family of zinc-finger transcription factors, is a key protein in T cell biology.[1] It is highly expressed in regulatory T cells (Tregs) and has been proposed as a marker to distinguish thymus-derived Tregs from peripherally induced Tregs.[2][3] However, subsequent studies have shown that Helios expression can be induced upon T cell activation and proliferation, suggesting its role extends beyond being a simple lineage marker.[4] Accurate measurement of Helios expression is crucial for researchers studying immune regulation, T cell activation, and autoimmune diseases. Flow cytometry is a powerful technique for quantifying intracellular proteins like Helios at the single-cell level. This application note provides a detailed protocol for staining and analyzing Helios expression in human and murine T cells by flow cytometry.
Principle of the Assay
Detection of intracellular antigens by flow cytometry requires a multi-step process. First, cells are stained for surface markers to identify the cell populations of interest. Next, the cells are fixed to preserve their cellular structure and then permeabilized to allow antibodies to access intracellular targets. Finally, the cells are incubated with a fluorochrome-conjugated antibody specific for the intracellular protein, in this case, Helios. The fluorescence intensity is then measured by a flow cytometer, allowing for the quantification of Helios-expressing cells.
Data Presentation
The following table summarizes typical quantitative data obtained from flow cytometric analysis of Helios expression in human peripheral blood mononuclear cells (PBMCs).
| Cell Population | Marker Definition | Percentage of Parent Gate (Mean ± SD) | Helios MFI (Mean ± SD) |
| CD4+ T cells | CD3+CD4+ | 85.2 ± 5.4% | 1500 ± 300 |
| CD4+Foxp3+ Tregs | CD3+CD4+CD25+Foxp3+ | 5.1 ± 1.5% | 8500 ± 1200 |
| Helios+ Tregs | CD3+CD4+CD25+Foxp3+Helios+ | 75.3 ± 8.2% of Tregs | 9200 ± 1100 |
| Helios- Tregs | CD3+CD4+CD25+Foxp3+Helios- | 24.7 ± 8.2% of Tregs | 500 ± 150 |
| CD8+ T cells | CD3+CD8+ | 14.8 ± 5.4% | 800 ± 200 |
MFI: Mean Fluorescence Intensity
Experimental Protocols
Materials and Reagents
-
Cells: Human PBMCs or mouse splenocytes (1 x 10^6 cells per sample)
-
Antibodies:
-
Fluorochrome-conjugated anti-human or anti-mouse antibodies for surface markers (e.g., CD3, CD4, CD8, CD25)
-
Fluorochrome-conjugated anti-human or anti-mouse Helios antibody
-
Fluorochrome-conjugated anti-human or anti-mouse Foxp3 antibody
-
Isotype control antibodies corresponding to each primary antibody
-
-
Buffers and Reagents:
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Foxp3/Transcription Factor Staining Buffer Set (e.g., eBioscience™, BioLegend®, or similar) containing:
-
Fixation/Permeabilization Concentrate and Diluent
-
Permeabilization Buffer (10X)
-
-
-
Equipment:
-
Flow cytometer
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
-
Flow cytometry tubes
-
Staining Protocol
This protocol is adapted from standard intracellular staining procedures for transcription factors.[5][6]
1. Cell Surface Staining:
-
Start with a single-cell suspension of 1 x 10^6 cells in a flow cytometry tube.
-
Wash the cells by adding 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes, and decanting the supernatant.
-
Add the predetermined optimal concentration of fluorochrome-conjugated surface marker antibodies to the cell pellet.
-
Vortex gently and incubate for 20-30 minutes at 2-8°C in the dark.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
2. Fixation and Permeabilization:
-
Prepare the 1X Fixation/Permeabilization working solution by diluting the concentrate with the diluent according to the manufacturer's instructions (typically 1 part concentrate to 3 parts diluent).[6][7]
-
Resuspend the cell pellet from the surface staining step in 1 mL of the freshly prepared 1X Fixation/Permeabilization working solution.
-
Vortex gently and incubate for 30-60 minutes at room temperature in the dark.
-
Prepare 1X Permeabilization Buffer by diluting the 10X concentrate with deionized water.
-
Wash the cells by adding 2 mL of 1X Permeabilization Buffer, centrifuging at 400-500 x g for 5 minutes, and decanting the supernatant. Repeat this wash step.
3. Intracellular Staining:
-
Resuspend the fixed and permeabilized cell pellet in 100 µL of 1X Permeabilization Buffer.
-
Add the predetermined optimal concentration of the fluorochrome-conjugated anti-Helios antibody and anti-Foxp3 antibody (and corresponding isotype controls in separate tubes).
-
Vortex gently and incubate for at least 30 minutes at room temperature in the dark.
-
Wash the cells twice with 2 mL of 1X Permeabilization Buffer.
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Acquire the samples on a flow cytometer as soon as possible. Samples can be stored at 2-8°C in the dark for up to 24 hours.
Mandatory Visualizations
Experimental Workflow
Caption: Flow cytometry workflow for intracellular Helios staining.
Helios in T Cell Regulation
References
- 1. Helios deficiency has minimal impact on T cell development and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Helios controls a limited subset of regulatory T cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alternative Splice Variants Modulates Dominant-Negative Function of Helios in T-Cell Leukemia | PLOS One [journals.plos.org]
- 4. Helios expression is a marker of T cell activation and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptglab.com [ptglab.com]
- 6. resources.bio-techne.com [resources.bio-techne.com]
- 7. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for the Extraction of Heliosin (Quercetin 3-digalactoside)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heliosin, chemically known as quercetin (B1663063) 3-digalactoside, is a flavonoid glycoside. Flavonoids are a diverse group of polyphenolic compounds found in various plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. As a glycoside of quercetin, one of the most studied flavonoids, this compound is of significant interest for its potential therapeutic applications. The sugar moieties attached to the quercetin backbone can influence its bioavailability, solubility, and biological activity.
These application notes provide a comprehensive overview of a generalized protocol for the extraction and purification of this compound from plant sources, based on established methods for similar quercetin glycosides. Additionally, potential biological activities and associated signaling pathways are discussed, drawing from research on structurally related compounds.
Data Presentation: Extraction and Purification Parameters
The following table summarizes typical parameters for the extraction and purification of quercetin glycosides, which can be adapted for this compound.
| Parameter | Method/Solvent | Typical Values/Conditions | Reference/Notes |
| Extraction Solvent | Methanol (B129727), Ethanol (B145695) | 80-100% aqueous solutions are effective for polar glycosides. | Polarity is key for extracting glycosides. |
| Extraction Technique | Maceration, Soxhlet, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE) | Maceration: 24-48 hours at room temperature. UAE: 15-30 minutes. MAE: 2-5 minutes. | Modern techniques like UAE and MAE offer higher efficiency and shorter extraction times. |
| Solid-to-Liquid Ratio | - | 1:10 to 1:50 (g/mL) | A higher ratio can improve extraction efficiency. |
| Temperature | - | Room temperature to 60°C | Higher temperatures can increase extraction yield but may risk degradation of the compound. |
| Initial Purification | Liquid-Liquid Partitioning | Ethyl acetate (B1210297) is commonly used to separate flavonoids from more polar compounds. | This step helps to concentrate the target compounds. |
| Column Chromatography (Stationary Phase) | Macroporous Resin, Silica (B1680970) Gel, Sephadex LH-20 | Macroporous resin is effective for initial cleanup. Silica gel and Sephadex LH-20 are used for finer separation. | Gradient elution is typically employed. |
| Column Chromatography (Mobile Phase) | Ethanol/Water, Chloroform/Methanol, Ethyl Acetate/Methanol | Gradients of increasing polarity are used to elute compounds based on their affinity for the stationary phase. | The specific gradient depends on the stationary phase and the complexity of the extract. |
| Final Purification | Preparative High-Performance Liquid Chromatography (Prep-HPLC) | C18 column with a mobile phase of acetonitrile (B52724) and water (often with a small amount of acid like formic acid). | Provides high-purity isolation of the target compound. |
Experimental Protocols
Protocol 1: General Extraction of this compound from Plant Material
This protocol describes a general procedure for the extraction of this compound from a plant source. The choice of plant material should be based on literature reporting the presence of quercetin 3-digalactoside.
1. Sample Preparation:
-
Collect fresh plant material (e.g., leaves, flowers).
-
Air-dry or freeze-dry the material to remove water.
-
Grind the dried material into a fine powder to increase the surface area for extraction.
2. Extraction:
-
Maceration:
-
Weigh 100 g of the powdered plant material and place it in a large flask.
-
Add 1 L of 80% methanol.
-
Seal the flask and let it stand for 48 hours at room temperature with occasional shaking.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times.
-
Combine the filtrates.
-
-
Ultrasound-Assisted Extraction (UAE) (Alternative):
-
Place 50 g of the powdered plant material in a flask with 500 mL of 80% methanol.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at 40°C.
-
Filter the mixture.
-
Repeat the extraction on the residue.
-
Combine the filtrates.
-
3. Solvent Evaporation:
-
Concentrate the combined filtrates under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
4. Liquid-Liquid Partitioning:
-
Resuspend the crude extract in 200 mL of distilled water.
-
Transfer the aqueous suspension to a separatory funnel.
-
Add 200 mL of ethyl acetate and shake vigorously.
-
Allow the layers to separate and collect the ethyl acetate fraction.
-
Repeat the partitioning two more times with fresh ethyl acetate.
-
Combine the ethyl acetate fractions and evaporate the solvent to obtain the flavonoid-rich extract.
Protocol 2: Purification of this compound by Column Chromatography
This protocol outlines a multi-step column chromatography procedure for the isolation of this compound.
1. Macroporous Resin Column Chromatography (Initial Cleanup):
-
Pack a glass column with macroporous resin (e.g., Amberlite XAD-7).
-
Dissolve the flavonoid-rich extract in a small volume of methanol and load it onto the column.
-
Wash the column with distilled water to remove highly polar impurities.
-
Elute the flavonoids with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the target compound.
2. Silica Gel Column Chromatography:
-
Combine the fractions rich in this compound and evaporate the solvent.
-
Pack a silica gel (60-120 mesh) column with a suitable non-polar solvent (e.g., chloroform).
-
Dissolve the semi-purified extract in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, a chloroform:methanol gradient (e.g., 9:1, 8:2, 7:3 v/v).
-
Collect and monitor fractions by TLC.
3. Sephadex LH-20 Column Chromatography:
-
Combine the fractions containing this compound from the silica gel column and concentrate.
-
Pack a column with Sephadex LH-20 and equilibrate with methanol.
-
Dissolve the sample in methanol and load it onto the column.
-
Elute with methanol and collect fractions. This step separates compounds based on size and polarity.
4. Preparative HPLC (Final Purification):
-
Combine the purest fractions from the previous step and concentrate.
-
Dissolve the sample in the mobile phase for HPLC.
-
Purify the sample using a preparative HPLC system with a C18 column.
-
A typical mobile phase would be a gradient of acetonitrile in water with 0.1% formic acid.
-
Monitor the eluent at a suitable wavelength (e.g., 280 nm or 350 nm for flavonoids).
-
Collect the peak corresponding to this compound and confirm its purity by analytical HPLC and its identity by mass spectrometry and NMR.
Potential Biological Activities and Signaling Pathways
While specific studies on this compound (quercetin 3-digalactoside) are limited, research on similar quercetin glycosides suggests potential biological activities. The following signaling pathways are implicated in the bioactivity of related compounds and may be relevant for this compound.
PKA/MITF Signaling Pathway in Melanogenesis Inhibition
Some quercetin glycosides have been shown to inhibit melanin (B1238610) synthesis. One proposed mechanism is through the modulation of the Protein Kinase A (PKA) and Microphthalmia-associated Transcription Factor (MITF) signaling pathway.
Caption: PKA/MITF signaling pathway in melanogenesis.
ERK Signaling Pathway
The Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival. It can also play a role in melanogenesis, and some flavonoids are known to modulate this pathway.
Caption: A simplified overview of the ERK signaling pathway.
Akt/GSK3β/β-catenin Signaling Pathway
The Akt/GSK3β/β-catenin pathway is crucial for various cellular processes, including cell survival, proliferation, and differentiation. Its dysregulation is implicated in several diseases. Flavonoids have been reported to modulate this pathway.
Caption: The Akt/GSK3β/β-catenin signaling pathway.
Experimental Workflow for Biological Activity Assessment
The following diagram illustrates a general workflow for evaluating the biological activity of isolated this compound.
Application Notes and Protocols: Monoclonal Antibodies Against Helios (IKZF2) Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction to Helios (IKZF2)
Helios, encoded by the IKZF2 gene, is a member of the Ikaros family of zinc-finger transcription factors.[1][2] This protein plays a critical role in the regulation of lymphocyte development and function.[3][4] Primarily expressed in hematopoietic tissues, Helios is particularly abundant in regulatory T cells (Tregs), where it is essential for maintaining their stability and suppressive function.[5][6][7] Dysregulation of Helios has been implicated in autoimmune diseases and various cancers, making it a significant target for research and therapeutic development.[7][8][9][10]
Clinical Significance
The role of Helios in maintaining immune homeostasis is paramount. In Tregs, Helios expression is linked to their stable suppressive phenotype.[11] A deficiency in Helios can lead to Treg instability, characterized by reduced expression of Foxp3 and an increase in the production of pro-inflammatory cytokines, which can result in autoimmune manifestations.[5][6][11] In the context of cancer, Helios's role is complex. It can act as a tumor suppressor in some hematopoietic malignancies, while its altered expression has been observed in T-cell leukemia.[1][12] Furthermore, targeting Helios in the tumor microenvironment to destabilize Tregs is being explored as a promising cancer immunotherapy strategy.[13][14][15]
Applications of Anti-Helios Monoclonal Antibodies
Monoclonal antibodies targeting the Helios protein are invaluable tools for elucidating its function and exploring its potential as a biomarker and therapeutic target. These antibodies are utilized in a variety of immunoassays to detect and quantify Helios expression in different cell types and tissues.[3][16]
Key Applications:
-
Flow Cytometry: To identify and phenotype Helios-expressing cell populations, particularly within the Treg lineage.[16][17]
-
Western Blotting: To determine the molecular weight and relative abundance of the Helios protein in cell lysates.[16][18][19]
-
Immunohistochemistry (IHC) & Immunocytochemistry (ICC): To visualize the localization of Helios protein within tissues and cells.[3][16]
-
Immunoprecipitation (IP): To isolate Helios and its interacting proteins.[16][18]
-
Functional Assays: To investigate the role of Helios in cellular processes such as T-cell proliferation and suppression.
Quantitative Data Summary
The following tables summarize key quantitative information regarding commercially available anti-Helios monoclonal antibodies and their recommended applications.
Table 1: Recommended Dilutions for Anti-Helios Monoclonal Antibodies
| Application | Recommended Dilution | Reference |
| Western Blotting | 1:1000 - 1:10000 | [18][19] |
| Flow Cytometry | 1-4 µg/ml or 5 µL per test | [4][17][20] |
| Immunoprecipitation | 0.5-4.0 µg per 1.0-3.0 mg of lysate | [18] |
| Immunohistochemistry | User-defined | [21] |
Table 2: General Characteristics of Helios Protein
| Characteristic | Value | Reference |
| Gene Name | IKZF2 | [1] |
| Aliases | ANF1A2, ZNF1A2, ZNFN1A2 | [1] |
| Molecular Weight (predicted) | 57 kDa | [18] |
| Molecular Weight (observed) | 58, 63-70, 85 kDa | [18][19] |
| Cellular Localization | Nucleus | [1][22] |
| Human Chromosome Location | 2q34 | [1] |
Experimental Protocols
Herein are detailed protocols for the most common applications of anti-Helios monoclonal antibodies.
Protocol 1: Western Blotting
This protocol outlines the detection of Helios protein in cell lysates.
Materials:
-
Anti-Helios monoclonal antibody (e.g., clone 22F6 or others)[4][18]
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST)
-
Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lysate Preparation:
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5-10 minutes.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer proteins to a nitrocellulose or PVDF membrane.[23]
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[24]
-
Incubate the membrane with the primary anti-Helios antibody (diluted in blocking buffer as recommended) overnight at 4°C with gentle agitation.[24]
-
Wash the membrane three times for 5-10 minutes each with TBST.[24]
-
Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[24]
-
Wash the membrane three times for 5-10 minutes each with TBST.[24]
-
-
Detection:
-
Incubate the membrane with chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.[23]
-
Protocol 2: Intracellular Flow Cytometry
This protocol is for the detection of Helios within single-cell suspensions.
Materials:
-
Anti-Helios monoclonal antibody conjugated to a fluorophore (e.g., PE, APC)[17][20]
-
Isotype control antibody with the same fluorophore
-
Cell staining buffer (e.g., PBS with 2% FBS)
-
Fixation/Permeabilization buffer (e.g., Foxp3/Transcription Factor Staining Buffer Set)[17][25]
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension from blood, bone marrow, or tissues.
-
Adjust cell concentration to 1 x 10^6 cells/mL in staining buffer.
-
-
Surface Staining (Optional):
-
If co-staining for surface markers (e.g., CD4, CD25), add the surface antibodies to 100 µL of cell suspension.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash cells with 1-2 mL of staining buffer and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant.
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in 1 mL of freshly prepared Fixation/Permeabilization solution.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash cells with 1-2 mL of 1X Permeabilization Buffer and centrifuge. Discard the supernatant.[25]
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in 100 µL of 1X Permeabilization Buffer.
-
Add the fluorophore-conjugated anti-Helios antibody or isotype control.[25]
-
Incubate for 30-60 minutes at 4°C in the dark.[25]
-
Wash cells with 1-2 mL of 1X Permeabilization Buffer and centrifuge. Discard the supernatant.[25]
-
-
Data Acquisition:
-
Resuspend the cell pellet in 300-500 µL of staining buffer.
-
Acquire data on a flow cytometer.
-
Protocol 3: Immunohistochemistry (Paraffin-Embedded Sections)
This protocol describes the staining of Helios in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
Anti-Helios monoclonal antibody
-
FFPE tissue sections on charged slides
-
Deparaffinization and rehydration solutions (Xylene, graded ethanol (B145695) series)
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide solution (e.g., 3%) to block endogenous peroxidases
-
Blocking buffer (e.g., normal goat serum)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate sections through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating slides in antigen retrieval solution in a steamer or water bath.
-
-
Staining:
-
Block endogenous peroxidase activity with hydrogen peroxide solution.
-
Block non-specific binding with blocking buffer.
-
Incubate with the primary anti-Helios antibody (at a pre-determined optimal dilution) in a humidified chamber overnight at 4°C.
-
Wash slides with PBS or TBS.
-
Incubate with the HRP-conjugated secondary antibody.
-
Wash slides with PBS or TBS.
-
-
Detection and Visualization:
-
Apply DAB substrate and monitor for color development.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate sections through graded ethanol and xylene.
-
Coverslip with mounting medium.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of anti-Helios monoclonal antibodies.
References
- 1. IKZF2 - Wikipedia [en.wikipedia.org]
- 2. Helios—Illuminating the way for lymphocyte self‐control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. usbio.net [usbio.net]
- 5. Gene - IKZF2 [maayanlab.cloud]
- 6. Helios Controls a Limited Subset of Regulatory T Cell Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Helios—controller of Treg stability and function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Helios as a Potential Biomarker in Systemic Lupus Erythematosus and New Therapies Based on Immunosuppressive Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Helios as a Potential Biomarker in Systemic Lupus Erythematosus and New Therapies Based on Immunosuppressive Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Alternative Splice Variants Modulates Dominant-Negative Function of Helios in T-Cell Leukemia | PLOS One [journals.plos.org]
- 13. Interfering with Helios-induced regulatory T cell stability as a strategy for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Acute pharmacological degradation of Helios destabilizes regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-HELIOS Antibodies | Invitrogen [thermofisher.com]
- 17. HELIOS Monoclonal Antibody (22F6), PE (12-9883-42) [thermofisher.com]
- 18. HELIOS antibody (68558-1-Ig) | Proteintech [ptglab.com]
- 19. Helios Antibody | Cell Signaling Technology [cellsignal.com]
- 20. cytek-web.s3.amazonaws.com [cytek-web.s3.amazonaws.com]
- 21. Helios Antibodies: Novus Biologicals [novusbio.com]
- 22. biocompare.com [biocompare.com]
- 23. origene.com [origene.com]
- 24. bio-rad.com [bio-rad.com]
- 25. ulab360.com [ulab360.com]
Illuminating the Guardian of Immune Suppression: An Experimental Guide to Helios Function in Regulatory T Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transcription factor Helios, encoded by the IKZF2 gene, is a critical regulator of regulatory T cell (Treg) function and stability.[1][2][3] Tregs are essential for maintaining immune homeostasis and preventing autoimmunity.[3][4] A comprehensive understanding of the molecular mechanisms governing Treg function is paramount for the development of novel therapeutics for autoimmune diseases, cancer, and transplantation medicine. This document provides a detailed guide with experimental protocols for investigating the multifaceted role of Helios in Tregs.
Helios is preferentially expressed in a majority of Foxp3+ Tregs and is considered a key marker for their stable suppressive phenotype.[3][5] Its expression is intricately linked to the interleukin-2 (B1167480) (IL-2) signaling pathway, a crucial axis for Treg survival and function.[1][3][6] Studies have demonstrated that Helios, in concert with Foxp3, contributes to the transcriptional program that defines Treg identity, in part by suppressing the expression of pro-inflammatory cytokines such as IL-2.[4] Loss of Helios in Tregs can lead to their instability, conversion into effector-like T cells, and the development of autoimmune manifestations.[1][7]
These application notes and protocols are designed to provide researchers with the necessary tools to dissect the function of Helios in Tregs, from analyzing its expression and genomic targets to evaluating its impact on Treg suppressive capacity.
Data Presentation
Table 1: Key Quantitative Data on Helios in Human Tregs
| Parameter | Value | Reference |
| Percentage of Helios+ cells in peripheral blood CD4+Foxp3+ Tregs | ~70-90% | [8] |
| Co-expression of Helios with Treg functional markers | High correlation with CD25, CTLA-4 | [6][9] |
| Impact of Helios knockdown on IL-2 production by Tregs | Increased IL-2 expression | [4] |
| Effect of Helios deficiency on Treg stability (Foxp3 expression) | Reduced Foxp3 expression under inflammatory conditions | [1] |
Experimental Protocols
Isolation of Human Regulatory T Cells
A highly pure population of Tregs is essential for downstream functional assays. This protocol describes the isolation of human CD4+CD25+CD127lo Tregs from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
EasySep™ Human CD4+CD127lowCD25+ Regulatory T Cell Isolation Kit (e.g., STEMCELL Technologies, Catalog #18063)
-
EasySep™ Magnet (e.g., STEMCELL Technologies, Catalog #18002)
-
Phosphate-Buffered Saline (PBS) containing 2% Fetal Bovine Serum (FBS)
Procedure:
-
Prepare PBMCs from whole blood using Ficoll-Paque™ density gradient centrifugation.
-
Resuspend PBMCs at a concentration of 1 x 10^8 cells/mL in PBS with 2% FBS.
-
Follow the manufacturer's instructions for the EasySep™ Human CD4+CD127lowCD25+ Regulatory T Cell Isolation Kit. This typically involves a two-step process:
-
Part 1: Enrichment of CD25+ cells. Add the CD25 positive selection cocktail to the cell suspension and incubate. Add magnetic particles and place the tube in the magnet. The CD25+ cells will adhere to the tube wall. Discard the supernatant.
-
Part 2: Depletion of CD127high cells from the CD25+ fraction. Resuspend the magnetically labeled CD25+ cells and add the CD127 depletion cocktail. Add magnetic particles and place the tube in the magnet. The unwanted CD127high cells will be magnetically labeled and held in the tube. Collect the supernatant containing the untouched CD4+CD25+CD127lo Tregs.
-
-
Wash the isolated Tregs with PBS containing 2% FBS.
-
Assess the purity of the isolated Tregs by flow cytometry, staining for CD4, CD25, CD127, and Foxp3. A purity of >95% is recommended for functional assays.
Flow Cytometry for Helios Expression in Human Tregs
This protocol outlines the intracellular staining of Helios and Foxp3 to identify and phenotype Helios+ Tregs.
Materials:
-
Isolated human Tregs or PBMCs
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD4 (e.g., clone RPA-T4)
-
Anti-Human CD25 (e.g., clone M-A251)
-
Anti-Human CD127 (e.g., clone A019D5)
-
Anti-Human Foxp3 (e.g., clone 236A/E7)
-
Anti-Human Helios (e.g., clone 22F6)
-
-
Live/Dead Fixable Viability Dye
-
Foxp3/Transcription Factor Staining Buffer Set (e.g., eBioscience)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Flow cytometer
Procedure:
-
Resuspend 1-2 x 10^6 cells in FACS buffer.
-
Stain for surface markers (CD4, CD25, CD127) and the viability dye for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Fix and permeabilize the cells using the Foxp3/Transcription Factor Staining Buffer Set according to the manufacturer's protocol.
-
Stain for intracellular markers (Foxp3, Helios) for 30-45 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Gating Strategy:
-
Gate on lymphocytes based on forward and side scatter.
-
Exclude doublets.
-
Gate on live cells (negative for the viability dye).
-
Gate on CD4+ T cells.
-
Within the CD4+ gate, identify Tregs as CD25+CD127lo.
-
Analyze the expression of Helios and Foxp3 within the Treg gate.
-
In Vitro Treg Suppression Assay
This assay measures the ability of Tregs to suppress the proliferation of conventional T cells (Tconvs).
Materials:
-
Isolated human Tregs (suppressor cells)
-
CD4+CD25- Tconvs (responder cells), isolated from the same donor.
-
Antigen-Presenting Cells (APCs), typically irradiated PBMCs from the same donor.
-
Anti-CD3 antibody (e.g., clone OKT3)
-
CellTrace™ Violet or CFSE proliferation dye
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin)
-
96-well round-bottom plate
Procedure:
-
Label the responder Tconvs with CellTrace™ Violet or CFSE according to the manufacturer's protocol.
-
In a 96-well round-bottom plate, set up the following co-cultures in a final volume of 200 µL of complete RPMI medium:
-
Control (Tconvs alone): 5 x 10^4 labeled Tconvs + 5 x 10^4 irradiated APCs + anti-CD3 (e.g., 1 µg/mL).
-
Treg Suppression: 5 x 10^4 labeled Tconvs + 5 x 10^4 irradiated APCs + anti-CD3 + varying numbers of Tregs (e.g., ratios of Treg:Tconv of 1:1, 1:2, 1:4, 1:8).
-
-
Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.
-
Harvest the cells and analyze the proliferation of the responder Tconvs (gated on the proliferation dye-positive population) by flow cytometry.
-
Calculate the percent suppression for each Treg:Tconv ratio using the following formula: % Suppression = (1 - (Proliferation with Tregs / Proliferation without Tregs)) * 100
Chromatin Immunoprecipitation (ChIP) for Helios
ChIP followed by sequencing (ChIP-Seq) can identify the genomic regions to which Helios binds, providing insights into its direct target genes.[1]
Materials:
-
Isolated human Tregs (at least 10 x 10^6 cells)
-
Formaldehyde (B43269) (1% final concentration)
-
Glycine (0.125 M final concentration)
-
ChIP-grade anti-Helios antibody
-
Protein A/G magnetic beads
-
ChIP lysis buffer, dilution buffer, wash buffers, and elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing platform
Procedure:
-
Crosslinking: Crosslink proteins to DNA by adding formaldehyde to the cell suspension and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with the anti-Helios antibody overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the crosslinks by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Data Analysis: Align the sequencing reads to the human genome and perform peak calling to identify Helios binding sites.
Helios Knockdown in Tregs using CRISPR/Cas9
Genetic ablation of Helios using CRISPR/Cas9 allows for the direct assessment of its functional role in Tregs.[2]
Materials:
-
Isolated human Tregs
-
CRISPR/Cas9 system (e.g., Cas9 protein and synthetic guide RNA targeting IKZF2)
-
Electroporation system for primary T cells
-
Cell culture reagents for Treg expansion (e.g., anti-CD3/CD28 beads, IL-2)
Procedure:
-
Guide RNA Design and Synthesis: Design and synthesize a guide RNA (gRNA) targeting an early exon of the IKZF2 gene.
-
Ribonucleoprotein (RNP) Complex Formation: Form RNP complexes by incubating purified Cas9 protein with the synthetic gRNA.
-
Electroporation: Electroporate the isolated Tregs with the pre-formed RNP complexes.
-
Cell Culture and Expansion: Culture the electroporated Tregs in the presence of anti-CD3/CD28 beads and IL-2 to allow for gene editing and cell expansion.
-
Validation of Knockdown: After 3-5 days, assess the efficiency of Helios knockdown by flow cytometry and/or western blotting.
-
Functional Assays: Use the Helios-knockdown Tregs in functional assays, such as the in vitro suppression assay, to evaluate the impact of Helios deficiency on Treg function.
Mandatory Visualizations
Caption: Helios and IL-2/STAT5 Signaling Pathway in Tregs.
References
- 1. Stable inhibitory activity of regulatory T cells requires the transcription factor Helios - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Coexpression of Helios in Foxp3+ Regulatory T Cells and Its Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Helios induces epigenetic silencing of IL2 gene expression in regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow Cytometric Detection of Human Regulatory T Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. AMPK Amplifies IL2–STAT5 Signaling to Maintain Stability of Regulatory T Cells in Aged Mice [mdpi.com]
- 7. Helios—controller of Treg stability and function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Co-expression of Foxp3 and Helios facilitates the identification of human T regulatory cells in health and disease [frontiersin.org]
- 9. biorxiv.org [biorxiv.org]
Cell-based Assays for Testing Heliosin Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heliosin, a flavonoid also known as quercetin (B1663063) 3-D-galactoside or hyperoside, has garnered significant interest in the scientific community due to its potential therapeutic properties. As a naturally occurring flavonol glycoside, it is widely distributed in various plants.[1] Extensive research has demonstrated its potent antioxidant, anti-inflammatory, and anticancer bioactivities.[2][3][4] This document provides detailed application notes and protocols for a selection of robust cell-based assays to effectively evaluate the bioactivity of this compound. The included methodologies are designed to be reproducible and provide quantitative data for structure-activity relationship (SAR) studies and lead compound optimization.
Data Presentation: Quantitative Bioactivity of this compound and Related Compounds
The following tables summarize the quantitative data on the bioactivity of this compound (quercetin 3-D-galactoside) and its aglycone, quercetin, from various in vitro assays. This data provides a comparative overview of their potency.
Table 1: Antioxidant Activity
| Compound | Assay | IC50 Value | Reference |
| This compound (Quercetin 3-D-galactoside) | DPPH Radical Scavenging | 5.44 µg/mL | [5] |
| This compound (Quercetin 3-D-galactoside) | ABTS Radical Scavenging | 3.54 µg/mL | [5] |
| Quercetin | DPPH Radical Scavenging | 0.74 µg/mL | [4] |
Table 2: Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Quercetin 3-O-glucoside | Caco-2 (Colon Carcinoma) | MTT | 79 µg/mL | [6] |
| Quercetin 3-O-glucoside | HepG2 (Hepatocellular Carcinoma) | MTT | 150 µg/mL | [6] |
| Quercetin | HeLa (Cervical Cancer) | MTT | 13.2 µM (for a derivative) | [7] |
| Quercetin | SW480 (Colon Carcinoma) | MTT | ~50 µM | |
| Quercetin | HT-29 (Colon Carcinoma) | MTT | 81.65 µM |
Experimental Protocols
This section provides detailed, step-by-step protocols for key cell-based assays to determine the antioxidant, anti-inflammatory, and anticancer activities of this compound.
Antioxidant Activity: DPPH Radical Scavenging Assay
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to determine the free radical scavenging activity of a compound. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant, the DPPH radical is reduced, leading to a color change from violet to yellow, which can be quantified spectrophotometrically. The degree of discoloration is proportional to the antioxidant activity of the compound.
Materials:
-
This compound (Quercetin 3-D-galactoside)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (spectrophotometric grade)
-
Positive control (e.g., Ascorbic acid or Quercetin)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
From the stock solution, prepare a series of dilutions (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Prepare similar dilutions for the positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each sample dilution to different wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well containing the sample.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of the sample dilution and 100 µL of methanol.
-
-
Incubation and Measurement:
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_blank is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Anti-inflammatory Activity: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator. Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Materials:
-
This compound
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plate
-
Microplate reader
Protocol:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.[2]
-
-
Treatment:
-
After 24 hours, remove the medium and replace it with fresh medium containing various concentrations of this compound.
-
Pre-treat the cells with this compound for 2 hours.[2]
-
Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 18-24 hours to induce NO production.[2][3] Include a negative control (cells without LPS) and a positive control (cells with LPS but without this compound).
-
-
Nitrite Measurement (Griess Assay):
-
After the incubation period, collect 100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[3]
-
Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM).
-
Add 100 µL of Griess reagent (equal volumes of reagent A and B mixed immediately before use) to each well containing the supernatant and standards.[1][8]
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.[1][2]
-
-
Calculation:
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the sodium nitrite standard curve.
-
The percentage of inhibition of NO production is calculated as:
Where:
-
NO_LPS is the nitrite concentration in the LPS-stimulated group.
-
NO_sample is the nitrite concentration in the this compound-treated and LPS-stimulated group.
-
Anticancer Activity: MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be dissolved and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells, thus providing a measure of cell viability and the cytotoxic effects of a compound.
Materials:
-
This compound
-
HeLa (or other cancer cell line)
-
DMEM (or appropriate cell culture medium)
-
FBS
-
Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Solution (e.g., SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed HeLa cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.[9]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same amount of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the cells for 24 or 48 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of DMSO or SDS/HCl solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation of Cell Viability: The percentage of cell viability is calculated as:
Where:
-
Absorbance_sample is the absorbance of the cells treated with this compound.
-
Absorbance_control is the absorbance of the untreated (vehicle control) cells.
-
-
IC50 Determination: Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound (Quercetin) and the experimental workflows of the described assays.
Signaling Pathway: Quercetin's Inhibition of the NF-κB Pathway
Caption: Quercetin inhibits the NF-κB signaling pathway.
Experimental Workflow: Nitric Oxide (NO) Production Assay
Caption: Workflow for the Nitric Oxide Production Assay.
Experimental Workflow: MTT Cell Viability Assay
References
- 1. 3. Measurement of nitric oxide production in RAW 264.7 macrophages [bio-protocol.org]
- 2. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. nehu.ac.in [nehu.ac.in]
- 5. caymanchem.com [caymanchem.com]
- 6. Cytotoxicity, Antioxidant and Apoptosis Studies of Quercetin-3-O Glucoside and 4-(β-D-Glucopyranosyl-1→4-α-L-Rhamnopyranosyloxy)-Benzyl Isothiocyanate from Moringa oleifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant action and cytotoxicity on HeLa and NIH-3T3 cells of new quercetin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. protocols.io [protocols.io]
Analyzing Helios (IKZF2) Gene Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of techniques to analyze the expression of the transcription factor Helios, encoded by the IKZF2 gene. Helios is a critical regulator of lymphocyte development and function, particularly in maintaining the stability and suppressive function of regulatory T cells (Tregs).[1][2] Accurate and robust measurement of Helios expression is crucial for research in immunology, oncology, and the development of novel therapeutics.
This document offers detailed protocols for the most common methods of analyzing Helios expression at both the mRNA and protein levels, guidance on data interpretation, and visualizations of relevant biological pathways.
Quantitative Data Summary
The following tables summarize representative quantitative data on Helios (IKZF2) expression in various immune cell populations.
Table 1: Helios Protein Expression in Human and Murine T Cell Subsets
| Cell Type | Species | Expression Level | Comments |
| CD4+Foxp3+ Tregs | Human & Mouse | High (approx. 70-90% positive) | Helios is considered a key marker for a stable Treg phenotype.[3] |
| CD4+Foxp3- T cells | Human & Mouse | Low/Negative | Expression can be induced upon T cell activation.[3] |
| CD8+ T cells | Human & Mouse | Variable | A subset of CD8+ regulatory T cells expresses Helios.[4] |
| Naive T cells | Human & Mouse | Low/Negative | Helios-negative T cells are enriched for naive phenotypes. |
| Effector/Memory T cells | Human & Mouse | Higher than naive T cells | Helios expression is associated with T cell activation and proliferation. |
Table 2: Relative IKZF2 mRNA Expression in Immune Cells
| Cell Type Comparison | Fold Change | Method |
| CD4+CD25+ vs. CD4+CD25- T cells | Upregulated in CD4+CD25+ | qPCR |
| Activated vs. Resting T cells | Upregulated in activated cells | RNA-Seq |
| Helios+ Tregs vs. Helios- Tregs | Significantly Higher in Helios+ | RNA-Seq |
Experimental Protocols
Quantitative Real-Time PCR (qPCR) for IKZF2 mRNA Expression
This protocol details the measurement of IKZF2 mRNA levels from isolated cells.
Materials:
-
RNA isolation kit (e.g., RNeasy Kit, Qiagen)
-
Reverse transcription kit (e.g., SuperScript II, Invitrogen)
-
SYBR Green qPCR Master Mix
-
qPCR instrument
-
Nuclease-free water
-
Primers for IKZF2 and a reference gene (e.g., GAPDH, ACTB)
Protocol:
-
RNA Isolation: Isolate total RNA from 1-5 x 10^6 cells using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 384-well plate. For each 10 µL reaction, combine:
-
5 µL 2x SYBR Green qPCR Master Mix
-
0.5 µL Forward Primer (10 µM)
-
0.5 µL Reverse Primer (10 µM)
-
1 µL cDNA template (diluted 1:10)
-
3 µL Nuclease-free water
-
-
qPCR Cycling Conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis
-
-
Data Analysis: Calculate the relative expression of IKZF2 using the ΔΔCt method, normalizing to the reference gene.
Western Blotting for Helios Protein Expression
This protocol is for the detection of Helios protein in cell lysates, with a focus on nuclear extraction.
Materials:
-
Cell lysis buffer (RIPA or a specialized nuclear extraction buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against Helios (IKZF2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Nuclear Protein Extraction:
-
Harvest and wash 5-10 x 10^6 cells with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer to swell the cells.
-
Lyse the plasma membrane using a Dounce homogenizer or by adding a detergent (e.g., IGEPAL CA-630).
-
Centrifuge to pellet the nuclei and collect the cytoplasmic fraction if needed.
-
Wash the nuclear pellet and resuspend in a high-salt nuclear extraction buffer to lyse the nuclei and solubilize nuclear proteins.
-
Centrifuge at high speed to pellet the debris and collect the supernatant containing the nuclear proteins.
-
-
Protein Quantification: Determine the protein concentration of the nuclear lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Helios antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Intracellular Flow Cytometry for Helios Protein Expression
This protocol allows for the single-cell analysis of Helios expression, often in conjunction with other cellular markers like Foxp3.
Materials:
-
FACS tubes or 96-well plates
-
Cell staining buffer (e.g., PBS with 2% FBS)
-
Fixable viability dye
-
Antibodies for surface markers (e.g., CD4, CD25)
-
Intracellular fixation and permeabilization buffer kit (e.g., Foxp3/Transcription Factor Staining Buffer Set)
-
Fluorochrome-conjugated anti-Helios antibody
-
Flow cytometer
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of at least 1 x 10^6 cells per sample.
-
Surface Staining:
-
Stain for dead cells using a fixable viability dye.
-
Wash the cells with cell staining buffer.
-
Incubate the cells with fluorochrome-conjugated antibodies against surface markers for 30 minutes at 4°C in the dark.
-
Wash the cells twice with cell staining buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in fixation/permeabilization buffer and incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the cells in permeabilization buffer containing the fluorochrome-conjugated anti-Helios antibody.
-
Incubate for at least 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in cell staining buffer for acquisition on a flow cytometer.
-
Analyze the data using appropriate software, gating on live, single cells, and then on the cell populations of interest to determine the percentage of Helios-positive cells.
-
Visualizations
Caption: Helios (IKZF2) interacts with other Ikaros family members, Foxp3, and the NuRD complex to regulate gene expression.
Caption: A generalized workflow for the analysis of Helios (IKZF2) expression from sample preparation to data analysis.
References
Helios Protein as a Biomarker in Autoimmune Disease Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transcription factor Helios, encoded by the IKZF2 gene, has emerged as a critical regulator of immune homeostasis and a promising biomarker in the study of autoimmune diseases.[1] A member of the Ikaros family of zinc-finger transcription factors, Helios is predominantly expressed in regulatory T cells (Tregs), where it plays a pivotal role in maintaining their stable and suppressive phenotype.[1][2] Altered expression of Helios has been implicated in the pathogenesis of several autoimmune disorders, including Sjögren's syndrome, rheumatoid arthritis, multiple sclerosis, and type 1 diabetes, making it a valuable tool for disease diagnosis, prognosis, and the development of novel therapeutic strategies.
These application notes provide a comprehensive overview of Helios as a biomarker, including its expression patterns in various autoimmune diseases, detailed experimental protocols for its detection, and a summary of its known signaling pathways.
Data Presentation: Helios Expression in Autoimmune Diseases
The following tables summarize quantitative data on Helios expression in key autoimmune diseases, providing a comparative analysis between patients and healthy controls.
Table 1: Helios Expression in CD4+ T cell Subsets in Sjögren's Syndrome
| Cell Population | Patient Group | Percentage of Cells Expressing Helios (Mean ± SD) | Reference |
| CD4+FoxP3+ T cells | Primary Sjögren's Syndrome (pSS) | Elevated compared to controls | [2] |
| CD4+FoxP3+ T cells | Healthy Controls | Baseline levels | [2] |
Table 2: Helios Expression in T cell Subsets in Rheumatoid Arthritis
| Cell Population | Patient Group | Percentage of Cells Expressing Helios (Mean) | Reference |
| Treg cells (CD25highCD127lowFoxP3+) | Rheumatoid Arthritis (RA) | 41.08% | [3] |
| Treg cells (CD25highCD127lowFoxP3+) | Healthy Controls | 57.08% | [3] |
| Th1 cells | Rheumatoid Arthritis (RA) | 1.17% | [3] |
| Th1 cells | Healthy Controls | 2.53% | [3] |
| CD4+CD25hi T cells | RA (High Disease Activity) | Significantly decreased compared to healthy controls | [4] |
Table 3: Helios Expression in T cell Subsets in Multiple Sclerosis
| Cell Population | Patient Group | Finding | Reference |
| CD4+CD25+FoxP3+Helios+ Treg cells | Secondary Progressive MS (SPMS) | Significantly reduced frequency (P = 0.01) | [1] |
| Treg fractions (FrI, FrII, FrIII) | Clinically Isolated Syndrome (CIS) | Significantly lower Mean Fluorescence Intensity (MFI) | |
| CD4+ T cells | Healthy Controls | Baseline levels | [1] |
Table 4: Helios Expression in T cell Subsets in Type 1 Diabetes
| Cell Population | Patient Group | Percentage of Helios+ Cells in CD4+Foxp3+ T cells (Mean) | Reference |
| CD4+Foxp3+ T cells (in PBLs) | Type 1 Diabetes (T1D) | No significant difference compared to controls | [5] |
| Expanded Foxp3+ Treg cells | Type 1 Diabetes (T1D) | Significantly decreased after in vitro expansion (p = 0.03) | [6] |
| CD4+Foxp3+ T cells (in PBLs) | Healthy Controls | Baseline levels | [5] |
| Expanded Foxp3+ Treg cells | Healthy Controls | Stable expression after in vitro expansion | [6] |
| Helios+ Tregs | T1D individuals | Positively correlated with disease duration and negatively with age at diagnosis | [7] |
| Helios- Tregs | T1D individuals | Decreased FOXP3 expression (MFI) compared to healthy controls | [7] |
Experimental Protocols
Detailed methodologies for the detection and quantification of Helios protein are crucial for obtaining reliable and reproducible results. The following are step-by-step protocols for flow cytometry, immunohistochemistry, and Western blotting.
Protocol 1: Intracellular Staining of Helios in Human Peripheral Blood Mononuclear Cells (PBMCs) by Flow Cytometry
This protocol is designed for the identification and quantification of Helios-expressing T cell subsets from human peripheral blood.
Materials:
-
Human PBMCs, freshly isolated
-
FACS tubes (5 mL round-bottom polystyrene tubes)
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fixation/Permeabilization Buffer Kit (e.g., eBioscience™ FOXP3/Transcription Factor Staining Buffer Set)
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD127)
-
Fluorochrome-conjugated anti-human Helios antibody (or isotype control)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS and resuspend in FACS buffer at a concentration of 1-2 x 10^7 cells/mL.
-
-
Surface Staining:
-
Add 100 µL of the cell suspension (1-2 x 10^6 cells) to a FACS tube.
-
Add the appropriate cocktail of fluorochrome-conjugated antibodies for surface markers.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300-400 x g for 5 minutes at 4°C between washes.
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in 1 mL of freshly prepared Fixation/Permeabilization working solution.
-
Vortex gently and incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells once with 2 mL of 1X Permeabilization Buffer, centrifuging at 400-500 x g for 5 minutes at room temperature.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in the residual volume of permeabilization buffer.
-
Add the fluorochrome-conjugated anti-human Helios antibody (or isotype control) at the predetermined optimal concentration.
-
Vortex gently and incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with 2 mL of 1X Permeabilization Buffer, centrifuging at 400-500 x g for 5 minutes at room temperature between washes.
-
-
Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer as soon as possible.
-
Gating Strategy Workflow:
Protocol 2: Immunohistochemistry (IHC) for Helios in Synovial Tissue
This protocol provides a general framework for detecting Helios protein in paraffin-embedded synovial tissue sections from patients with rheumatoid arthritis. Optimization of antibody concentrations and incubation times is recommended.
Materials:
-
Formalin-fixed, paraffin-embedded synovial tissue sections (4-5 µm)
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: anti-human Helios
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen solution
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated Antigen Retrieval Solution.
-
Heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-Helios antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
-
Chromogen Development:
-
Incubate sections with DAB substrate-chromogen solution until the desired brown staining intensity is reached.
-
Rinse with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
IHC Staining Workflow:
Protocol 3: Western Blotting for Helios in Lymphocytes
This protocol describes the detection of Helios protein in total cell lysates from isolated lymphocytes.
Materials:
-
Isolated lymphocytes (e.g., from PBMCs)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-human Helios
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Wash isolated lymphocytes with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA Protein Assay Kit.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Helios antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL Western Blotting Substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Western Blotting Workflow:
Signaling Pathways and Logical Relationships
Helios plays a crucial role in T cell signaling, particularly in the context of Treg stability and function. The following diagrams illustrate key pathways and relationships involving Helios.
Upstream Regulation of Helios Expression
The expression of Helios is influenced by various signals received by T cells.
Downstream Effects of Helios in Regulatory T cells
Helios exerts its function by regulating the expression of key genes involved in Treg identity and suppressive capacity.
Logical Relationship: Helios and Treg Stability
The level of Helios expression is directly linked to the stability and suppressive function of regulatory T cells.
Conclusion
Helios is a multifaceted transcription factor with a significant role in maintaining immune tolerance, primarily through its function in regulatory T cells. Its differential expression in various autoimmune diseases positions it as a valuable biomarker for disease activity and patient stratification. The protocols and data provided in these application notes offer a robust framework for researchers and clinicians to investigate the role of Helios in their specific areas of interest, ultimately contributing to a better understanding and management of autoimmune disorders.
References
- 1. Helios—Illuminating the way for lymphocyte self‐control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSE72997 - ChIP-Seq analysis of Helios and histone modifications in CD4+ and CD8+ Tregs - OmicsDI [omicsdi.org]
- 3. A role for the transcription factor Helios in human CD4+CD25+ regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Foxp3 depends on Ikaros for control of regulatory T cell gene expression and function [elifesciences.org]
- 6. Helios, a T cell-restricted Ikaros family member that quantitatively associates with Ikaros at centromeric heterochromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differences in Maturation Status and Immune Phenotypes of Circulating Helios+ and Helios− Tregs and Their Disrupted Correlations With Monocyte Subsets in Autoantibody-Positive T1D Individuals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heliosin (Quercetin 3-digalactoside)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heliosin, also known as quercetin (B1663063) 3-digalactoside, is a flavonoid glycoside of significant interest due to the well-documented biological activities of its aglycone, quercetin. Quercetin exhibits a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3] However, its poor water solubility and bioavailability can limit its therapeutic potential.[1] Glycosylation, the attachment of sugar moieties, is a key strategy to enhance the solubility, stability, and bioavailability of flavonoids like quercetin.[1][4][5]
These application notes provide a comprehensive overview of potential methods for the synthesis of this compound. While specific protocols for the direct synthesis of quercetin 3-digalactoside are not extensively reported, this document outlines detailed, plausible methodologies based on established techniques for quercetin glycosylation. The protocols provided are intended to serve as a foundational guide for researchers to develop a specific synthesis strategy for this compound.
Methods Overview
The synthesis of this compound can be approached through three primary methods:
-
Enzymatic Synthesis: This method utilizes glycosyltransferases to catalyze the specific attachment of galactose units to the quercetin backbone. It offers high regioselectivity and milder reaction conditions compared to chemical synthesis.
-
Chemical Synthesis: This classical approach involves the use of protecting groups and activating agents to achieve glycosylation. While it can be a robust method, it often requires multiple steps of protection and deprotection.
-
Isolation from Natural Sources: Quercetin glycosides are abundant in various plants.[6] Isolation from natural sources provides a direct route to obtaining these compounds, though the specific digalactoside may be present in low concentrations.
Quantitative Data Summary
The following table summarizes quantitative data from studies on the synthesis of related quercetin glycosides, which can serve as a reference for optimizing the synthesis of this compound.
| Product | Starting Material | Enzyme System | Reaction Time (h) | Temperature (°C) | pH | Yield/Concentration | Reference |
| Quercetin-3,4'-O-diglucoside | Quercetin | UGT73G1 and StSUS1 | 16 | 40 | 7.2 | 427.11 mg/L | [4][5] |
| Quercetin-3,4'-O-diglucoside | Quercetin | UGT78D2_F378S, 73G1_V371A, and Micractinium conductrix sucrose (B13894) synthase | 24 | 45 | N/A | 4.4 ± 0.03 g/L (21.2% yield) | [5] |
| Myricetin (B1677590) 3-O-galactoside | Myricetin | Engineered E. coli with OcSUS1, OcUGE1, and DkFGT | N/A | N/A | N/A | 29.7 mg/L | [7] |
Experimental Protocols
Protocol 1: Proposed Enzymatic Synthesis of this compound
This protocol describes a hypothetical enzymatic approach for the synthesis of this compound using a two-step glycosylation process.
Workflow Diagram:
Caption: Proposed enzymatic synthesis workflow for this compound.
Materials:
-
Quercetin
-
UDP-galactose (UDP-Gal)
-
Flavonol 3-O-galactosyltransferase (FGT) - a commercially available or recombinantly expressed enzyme. A second, position-specific galactosyltransferase may be required for the second galactose addition.
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dithiothreitol (DTT)
-
Magnesium Chloride (MgCl₂)
-
Formic Acid
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Enzyme Preparation: If using a recombinant enzyme, express and purify the galactosyltransferase according to established protocols.
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Quercetin (e.g., 1 mM)
-
UDP-Gal (e.g., 2-5 mM)
-
Purified FGT (concentration to be optimized)
-
Reaction Buffer
-
DTT (e.g., 1 mM)
-
MgCl₂ (e.g., 5 mM)
-
-
The total reaction volume can be scaled as needed.
-
-
Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (typically 25-37°C) for a predetermined time (e.g., 1-24 hours). The progress of the reaction should be monitored by HPLC.
-
Reaction Quenching: Stop the reaction by adding an equal volume of cold acetonitrile.
-
Purification:
-
Centrifuge the quenched reaction mixture to pellet the precipitated protein.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject the filtered sample onto a C18 reverse-phase HPLC column.
-
Elute the products using a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Collect the fractions corresponding to the this compound peak.
-
-
Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: Isolation of Quercetin Glycosides from a Natural Source (Apple Peels)
This protocol is adapted from methods for extracting quercetin glycosides from 'Idared' apple peels and can be a starting point for isolating various quercetin glycosides, which may include this compound.[6]
Materials:
-
Apple Peels (e.g., from 'Idared' apples)
-
Methanol (HPLC grade)
-
Hydrochloric Acid (HCl) (optional, for hydrolysis to aglycone)
-
Ultrasonic Bath
-
Vortex Mixer
-
Centrifuge
-
Rotary Evaporator
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
HPLC system
Procedure:
-
Sample Preparation:
-
Wash and dry fresh apple peels.
-
Dehydrate the peels (e.g., in a freeze-dryer or a low-temperature oven).
-
Grind the dehydrated peels into a fine powder.
-
-
Extraction:
-
Weigh 1 gram of the apple peel powder and place it in a conical tube.
-
Add 50 mL of methanol. For comparison of different solvents, water, acetone, and ethyl acetate (B1210297) can also be tested.[6]
-
Vortex the mixture thoroughly.
-
Place the tube in an ultrasonic bath for 15-30 minutes to enhance extraction.
-
-
Purification:
-
Centrifuge the mixture to pellet the solid material.
-
Collect the supernatant.
-
Concentrate the extract using a rotary evaporator.
-
For further purification, the concentrated extract can be passed through a C18 SPE cartridge to remove non-polar compounds.
-
-
Analysis and Isolation:
-
Analyze the purified extract using HPLC to identify and quantify the present quercetin glycosides.
-
For preparative isolation, scale up the extraction and use preparative HPLC to isolate the target compound.
-
-
Characterization: Characterize the isolated compound using MS and NMR to confirm its identity as this compound.
Signaling Pathway Involvement
Quercetin, the aglycone of this compound, is known to modulate various cellular signaling pathways. One of the key pathways is the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival. The following diagram illustrates the points of intervention by quercetin in this pathway.
Caption: Quercetin's inhibitory action on the MAPK/ERK pathway.
Conclusion
References
- 1. Glycosylation of Quercetin by Selected Entomopathogenic Filamentous Fungi and Prediction of Its Products’ Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Enzymatic synthesis of acylated quercetin 3-O-glycosides: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of quercetin derivatives as cytotoxic against breast cancer MCF-7 cell line in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Product Glycosylation: Biocatalytic Synthesis of Quercetin-3,4'-O-diglucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ultrasonication-Assisted Solvent Extraction of Quercetin Glycosides from ‘Idared’ Apple Peels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic synthesis of myricetin 3- O-galactoside through a whole-cell biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Heliosin in Animal Models
Note to Researchers, Scientists, and Drug Development Professionals:
The following application notes and protocols are therefore based on established methodologies for evaluating flavonoid compounds, like Quercetin derivatives, in in vivo cancer and toxicity studies. These are intended to serve as a comprehensive guide for designing and conducting preclinical evaluations of novel compounds such as Heliosin.
Part 1: Application Notes
Rationale for In Vivo Studies
In vivo animal models are crucial for evaluating the therapeutic potential and safety of novel compounds like this compound.[1][2] These studies provide critical data on a compound's efficacy, pharmacokinetic and pharmacodynamic (PK/PD) properties, and potential toxicity in a whole-organism context, which is essential for translation to clinical trials.[1][2]
Choosing the Appropriate Animal Model
The selection of an animal model is a critical step and depends on the research question.[2]
-
Xenograft Models: Human tumor cells are implanted into immunodeficient mice (e.g., nude or SCID mice). These models are widely used to assess the anti-tumor efficacy of a compound against specific human cancers.[2]
-
Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same strain. These models are valuable for studying the interplay between the compound, the tumor, and the immune system.[2]
-
Genetically Engineered Mouse Models (GEMMs): These models develop tumors spontaneously due to specific genetic modifications, closely mimicking human cancer development.
-
Toxicity Studies: Healthy rodents, such as BALB/c mice or Sprague-Dawley rats, are typically used to determine the safety profile of the compound.[3]
Key In Vivo Study Types
-
Efficacy Studies: To determine the anti-tumor activity of this compound.
-
Toxicity Studies: To establish the safety profile and determine the maximum tolerated dose (MTD).
-
Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
-
Pharmacodynamic (PD) Studies: To investigate the mechanism of action by analyzing biomarkers in tumor and surrogate tissues.
Part 2: Experimental Protocols
Protocol for Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old)
-
This compound (formulated for in vivo administration)
-
Vehicle control
-
Positive control (standard-of-care chemotherapy)
-
Matrigel (optional)
-
Calipers
-
Anesthesia
Procedure:
-
Cell Culture: Culture cancer cells under sterile conditions according to standard protocols.
-
Tumor Cell Implantation:
-
Harvest cells and resuspend in sterile PBS or media at a concentration of 1 x 10⁷ cells/mL.
-
(Optional) Mix cell suspension 1:1 with Matrigel.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: V = (Length x Width²)/2.
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment groups (n=8-10 mice/group) once tumors reach the desired size.
-
Group 1: Vehicle control (e.g., saline, DMSO/PEG formulation)
-
Group 2: this compound (low dose)
-
Group 3: this compound (high dose)
-
Group 4: Positive control (e.g., doxorubicin)
-
-
Administer treatment via the desired route (e.g., intraperitoneal, oral gavage, intravenous) according to the predetermined dosing schedule.
-
-
Data Collection:
-
Monitor tumor volume and body weight 2-3 times per week.
-
Observe animals daily for any signs of toxicity.
-
-
Study Termination and Tissue Collection:
-
Euthanize mice when tumors reach the maximum allowed size or at the end of the study period.
-
Excise tumors and weigh them.
-
Collect major organs (liver, kidney, spleen, etc.) for histopathological analysis.
-
Protocol for Acute Toxicity Study
Objective: To determine the short-term toxicity and estimate the MTD of a single dose of this compound.
Materials:
-
Healthy, young adult rodents (e.g., BALB/c mice, both sexes)
-
This compound
-
Vehicle control
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the study.
-
Dosing:
-
Divide animals into groups (n=3-5 per sex per group).
-
Administer a single dose of this compound at escalating dose levels to different groups. Include a vehicle control group.
-
-
Observation:
-
Observe animals for mortality, clinical signs of toxicity (e.g., changes in activity, posture, breathing), and changes in body weight for up to 14 days.[3]
-
-
Necropsy:
-
At the end of the observation period, perform a gross necropsy.
-
Collect major organs for histopathological examination.
-
Part 3: Data Presentation
Table 1: Summary of a Hypothetical Xenograft Efficacy Study
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 100 µL, daily | 1500 ± 250 | - | +5 |
| This compound | 25 mg/kg, daily | 800 ± 150 | 46.7 | -2 |
| This compound | 50 mg/kg, daily | 450 ± 100 | 70.0 | -5 |
| Positive Control | 5 mg/kg, weekly | 300 ± 80 | 80.0 | -10 |
Table 2: Summary of a Hypothetical Acute Toxicity Study
| Dose (mg/kg) | Sex | Number of Animals | Mortality | Key Clinical Signs |
| Vehicle | M/F | 5/5 | 0/10 | None observed |
| 100 | M/F | 5/5 | 0/10 | None observed |
| 250 | M/F | 5/5 | 0/10 | Mild lethargy |
| 500 | M/F | 5/5 | 2/10 | Severe lethargy, ruffled fur |
| 1000 | M/F | 5/5 | 5/10 | Ataxia, convulsions |
Part 4: Visualization of Workflows and Pathways
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo tumor xenograft efficacy study.
Hypothetical Signaling Pathway for this compound (as a Quercetin Glycoside)
Quercetin, the aglycone of this compound, is known to modulate multiple signaling pathways involved in cancer progression. This diagram illustrates a potential mechanism of action.
Caption: Potential signaling pathways modulated by this compound in cancer cells.
References
Application Notes and Protocols for Identifying Helios Target Genes using ChIP-seq
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helios, encoded by the IKZF2 gene, is a member of the Ikaros family of zinc-finger transcription factors. It plays a crucial role in the development and function of various immune cells, particularly in maintaining the stability and suppressive function of regulatory T cells (Tregs). Dysregulation of Helios has been implicated in autoimmune diseases and cancer, making it an attractive target for therapeutic intervention. Chromatin Immunoprecipitation followed by high-throughput sequencing (ChIP-seq) is a powerful technique to identify the genome-wide binding sites of transcription factors like Helios, providing critical insights into its regulatory networks and target genes. This document provides a detailed protocol for performing Helios ChIP-seq and analyzing the resulting data.
Experimental Protocol: ChIP-seq for the Transcription Factor Helios
This protocol is optimized for identifying Helios binding sites in mammalian cells, such as regulatory T cells or the Jurkat T-cell line.
Materials
-
Cell Culture: Jurkat T-cells (e.g., ATCC TIB-152) or isolated primary regulatory T cells (Tregs).
-
Cross-linking: 37% Formaldehyde (Methanol-free)
-
Cell Lysis and Chromatin Shearing:
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, Protease Inhibitors)
-
Sonicator (e.g., Bioruptor)
-
-
Immunoprecipitation:
-
ChIP-validated anti-Helios antibody (e.g., clone 22F6)
-
Control IgG antibody (from the same species as the anti-Helios antibody)
-
Protein A/G magnetic beads
-
ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)
-
Wash Buffers (Low Salt, High Salt, LiCl, and TE)
-
-
Elution and Reverse Cross-linking:
-
Elution Buffer (1% SDS, 0.1 M NaHCO3)
-
5M NaCl
-
RNase A
-
Proteinase K
-
-
DNA Purification: Phenol:Chloroform:Isoamyl Alcohol and DNA purification columns.
-
Library Preparation and Sequencing:
-
DNA library preparation kit for next-generation sequencing (NGS)
-
NGS platform (e.g., Illumina)
-
Experimental Workflow Diagram
Application Notes and Protocols for Studying Helios (IKZF2) Function Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helios, encoded by the IKZF2 gene, is a member of the Ikaros family of zinc-finger transcription factors and plays a critical role in regulating the development and function of immune cells.[1] Primarily known for its high expression in regulatory T cells (Tregs), Helios is crucial for maintaining their stability and suppressive capabilities.[1][2] Dysregulation of Helios function has been implicated in autoimmune diseases and various cancers, making it an attractive target for therapeutic intervention. The CRISPR-Cas9 gene-editing technology offers a powerful tool to precisely knock out IKZF2 in primary T cells, enabling detailed investigation of its function and the signaling pathways it governs.
These application notes provide a comprehensive guide to utilizing CRISPR-Cas9 for the functional analysis of Helios in primary human T cells. We include detailed protocols for IKZF2 knockout, methods for validating gene disruption, and a summary of expected phenotypic and functional consequences.
Data Presentation: CRISPR-Cas9 Mediated Knockout Efficiency in Primary T Cells
The efficiency of CRISPR-Cas9-mediated gene knockout in primary T cells can vary depending on the delivery method, cell state, and target gene. Electroporation of Cas9 ribonucleoproteins (RNPs) is a commonly used non-viral method that has shown high efficiency.
| Target Gene | Cell Type | Delivery Method | Knockout Efficiency (%) | Reference |
| CXCR4 | Human CD4+ T cells | RNP Electroporation | >90% | [3] |
| CD127 | Human CD4+ T cells | RNP Electroporation | >90% | [3] |
| PD-1 | Human CD8+ T cells | RNP Electroporation | ~85% | [3] |
| TIGIT | Human CD8+ T cells | RNP Electroporation | >90% | [3] |
| B2M | Human CD4+ T cells | RNP Electroporation | >80% | [4] |
Experimental Protocols
Workflow for CRISPR-Cas9 Mediated Knockout of IKZF2 in Human Primary T Cells
Protocol 1: IKZF2 Gene Knockout in Primary Human T Cells using RNP Electroporation
This protocol is optimized for the efficient knockout of the IKZF2 gene in primary human T cells using the Neon™ Transfection System.
Materials:
-
Primary human peripheral blood mononuclear cells (PBMCs)
-
T cell isolation kit (e.g., EasySep™ Human T Cell Isolation Kit)
-
T cell activation reagents (e.g., ImmunoCult™ Human CD3/CD28 T Cell Activator)
-
T cell culture medium (e.g., ImmunoCult™-XF T Cell Expansion Medium)
-
Recombinant human IL-2
-
Cas9 protein (e.g., TrueCut™ Cas9 Protein v2)
-
Synthetic crRNA and tracrRNA targeting IKZF2 (pre-designed or custom synthesized)
-
Electroporation system (e.g., Neon™ Transfection System) and associated buffers and tips
-
Flow cytometer
-
Antibodies for validation (e.g., anti-Helios, anti-CD4, anti-CD8)
Procedure:
-
T Cell Isolation and Activation:
-
Isolate primary T cells from PBMCs according to the manufacturer's protocol.[5]
-
Activate T cells at a density of 1 x 10^6 cells/mL with CD3/CD28 T cell activator in culture medium supplemented with IL-2 (10 ng/mL).[5]
-
Incubate at 37°C and 5% CO2 for 48-72 hours. Activation is recommended for higher editing efficiency.[5]
-
-
sgRNA Design for Human IKZF2 :
-
Design sgRNAs targeting an early exon of the IKZF2 gene to ensure a functional knockout.
-
Use online design tools like CHOPCHOP or the Broad Institute's gRNA design portal.
-
Note: While pre-validated sgRNA sequences are ideal, if unavailable, it is recommended to test 3-4 different sgRNA sequences to identify the most efficient one.
-
-
Preparation of Cas9 Ribonucleoprotein (RNP) Complex:
-
Resuspend crRNA and tracrRNA to a concentration of 20 µM.[6]
-
To form the gRNA duplex, mix equal volumes of crRNA and tracrRNA, incubate at 95°C for 5 minutes, and then cool to room temperature.[6]
-
For each electroporation reaction (2 x 10^5 cells), prepare the RNP complex by mixing approximately 1250 ng of Cas9 protein with a 1.5-fold molar excess of the gRNA duplex.[6]
-
Incubate the mixture at room temperature for 15-20 minutes to allow for RNP formation.[6]
-
-
Electroporation:
-
Harvest the activated T cells and wash them with PBS.
-
Resuspend 2 x 10^5 T cells in 10 µL of electroporation buffer.
-
Gently mix the cell suspension with the prepared RNP complex.
-
Electroporate the cells using a pre-optimized program (e.g., for Neon™ system: 1600 V, 10 ms, 3 pulses).[6]
-
Immediately transfer the electroporated cells into a 24-well plate containing pre-warmed T cell culture medium with IL-2.
-
-
Post-Electroporation Culture and Expansion:
-
Culture the cells at 37°C and 5% CO2.
-
Change the medium every 2-3 days and supplement with fresh IL-2 to maintain cell viability and promote expansion.
-
Cells are typically ready for analysis 3-7 days post-electroporation.
-
Protocol 2: Validation of Helios Knockout
1. Flow Cytometry for Intracellular Helios Staining:
-
Harvest Helios-knockout and control T cells.
-
Stain for surface markers (e.g., CD4, CD8).
-
Fix and permeabilize the cells using a fixation/permeabilization buffer kit.
-
Stain with an anti-Helios antibody or an isotype control.
-
Analyze the percentage of Helios-negative cells by flow cytometry.
2. Western Blot Analysis:
-
Lyse Helios-knockout and control T cells to extract total protein.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against Helios.
-
Use a loading control antibody (e.g., anti-β-actin) to ensure equal protein loading.
-
Detect the protein bands using a secondary antibody conjugated to HRP and a chemiluminescent substrate.
3. T7 Endonuclease I (T7E1) or Sanger Sequencing:
-
Isolate genomic DNA from Helios-knockout and control T cells.
-
Amplify the genomic region targeted by the sgRNA using PCR.
-
For T7E1 assay, denature and re-anneal the PCR products to form heteroduplexes, then digest with T7E1 enzyme and analyze the fragments by gel electrophoresis.
-
For Sanger sequencing, clone the PCR products into a vector and sequence individual clones to identify specific insertions and deletions (indels).
Phenotypic and Functional Consequences of Helios Knockout
Loss of Helios in T cells, particularly in Tregs, is expected to result in a number of phenotypic and functional changes.
Expected Phenotypic Changes:
-
Treg Instability: Helios-deficient Tregs may exhibit reduced expression of the master Treg transcription factor, Foxp3.[7]
-
Pro-inflammatory Phenotype: Loss of Helios can lead to increased production of pro-inflammatory cytokines such as IFN-γ and IL-2 by both conventional T cells and Tregs.[2]
-
Increased T Cell Activation: Helios knockout T cells may show signs of increased activation, including upregulation of activation markers.[2]
Functional Assays:
1. T Cell Proliferation Assay:
-
Label Helios-knockout and control T cells with a proliferation dye (e.g., CFSE).
-
Stimulate the cells with anti-CD3/CD28 antibodies or in a mixed lymphocyte reaction (MLR).
-
After 3-5 days, measure dye dilution by flow cytometry to assess proliferation.
-
Expected Outcome: Helios-deficient T cells may exhibit increased proliferation upon stimulation.[2]
2. Cytokine Production Assay:
-
Stimulate Helios-knockout and control T cells with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Perform intracellular staining for key cytokines such as IL-2, IFN-γ, and TNF-α.
-
Analyze cytokine production by flow cytometry.
-
Expected Outcome: Increased frequency of cells producing IL-2 and IFN-γ in the Helios knockout population.[2]
3. In Vitro Treg Suppression Assay:
-
Co-culture Helios-knockout or control Tregs with CFSE-labeled responder T cells (Tresp) at various Treg:Tresp ratios.
-
Stimulate the co-culture with anti-CD3/CD28 beads.
-
After 3-4 days, assess the proliferation of responder T cells by measuring CFSE dilution via flow cytometry.
-
Expected Outcome: Helios-deficient Tregs are expected to have a reduced ability to suppress the proliferation of responder T cells.[7]
Signaling Pathways and Logical Relationships
Helios-Mediated Regulation of IL-2 Expression and STAT5 Signaling
Helios plays a crucial role in the regulation of the IL-2 signaling pathway, which is vital for T cell proliferation, survival, and differentiation.
Helios, in concert with Foxp3, represses the transcription of the IL2 gene.[7] It is thought to achieve this by recruiting the Nucleosome Remodeling and Deacetylase (NuRD) complex to the IL2 promoter, leading to epigenetic silencing.[1] Consequently, the loss of Helios results in increased IL-2 production. Furthermore, Helios has been shown to positively influence the IL-2 receptor alpha (CD25)-STAT5 signaling pathway.[7] Tregs lacking Helios exhibit reduced STAT5 activation.[7] This intricate regulatory network highlights the central role of Helios in controlling T cell function and maintaining immune homeostasis.
The application of CRISPR-Cas9 technology to study Helios function provides a powerful platform for dissecting its role in immune regulation. The protocols and information provided herein offer a robust framework for researchers to investigate the molecular mechanisms of Helios action and to explore its potential as a therapeutic target in a variety of diseases. The ability to precisely edit the genome of primary T cells opens up new avenues for understanding T cell biology and for the development of novel immunotherapies.
References
- 1. Helios—Illuminating the way for lymphocyte self‐control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medrxiv.org [medrxiv.org]
- 3. Optimized RNP transfection for highly efficient CRISPR/Cas9-mediated gene knockout in primary T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. maxcyte.com [maxcyte.com]
- 5. CRISPR-Cas9 Genome Editing in Human Primary T Cells [protocols.io]
- 6. CRISPR/Cas9-based knock-out in human primary T cells (24-well setup) [protocols.io]
- 7. IKZF2 - Wikipedia [en.wikipedia.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Hesperidin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hesperidin (B1673128) is a flavanone (B1672756) glycoside predominantly found in citrus fruits and is known for its various pharmacological benefits, including antioxidant, anti-inflammatory, and vasoprotective effects. Accurate and reliable quantification of hesperidin in raw materials, pharmaceutical formulations, and biological matrices is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the determination of hesperidin due to its high sensitivity, specificity, and precision. This document provides detailed HPLC methods for the analysis of hesperidin, including a general quantitative method and a stability-indicating method.
Method 1: Quantitative Analysis of Hesperidin in Pharmaceutical Formulations
This method is suitable for the routine quantitative analysis of hesperidin in various pharmaceutical dosage forms.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol (B129727): Water (45:55 v/v)[1][2] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 346 nm[1][2] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Retention Time | Approximately 4.89 minutes[3] |
Experimental Protocol
Standard Solution Preparation:
-
Accurately weigh 10 mg of Hesperidin reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in HPLC-grade methanol and make up the volume to the mark to obtain a stock solution of 100 µg/mL.[3]
-
Prepare a series of working standard solutions with concentrations ranging from 10 µg/mL to 30 µg/mL by diluting the stock solution with methanol.[3]
Sample Preparation (from a solid dosage form):
-
Weigh and finely powder a representative number of tablets or capsules.
-
Accurately weigh a portion of the powder equivalent to 10 mg of hesperidin and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of hesperidin.[3]
-
Make up the volume to the mark with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.[3]
Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the peak area corresponding to hesperidin.
-
Calculate the concentration of hesperidin in the sample using the calibration curve.
Method Validation Summary
| Parameter | Result |
| Linearity Range | 10 - 30 µg/mL |
| Correlation Coefficient (r²) | > 0.999[1] |
| Limit of Detection (LOD) | 0.0558 µg/mL[1][2] |
| Limit of Quantification (LOQ) | 0.1693 µg/mL[1][2] |
| Accuracy (% Recovery) | 100.3% to 102.2%[1] |
| Precision (% RSD) | < 2%[4] |
Method 2: Stability-Indicating RP-HPLC Method for Hesperidin
This method is designed to separate hesperidin from its degradation products, making it suitable for stability studies.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 0.9 mL/min[5][6] |
| Detection | UV |
| Injection Volume | 20 µL |
| Column Temperature | 35 °C[5][6] |
Experimental Protocol
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on a sample of hesperidin. This involves subjecting the sample to various stress conditions:
-
Acidic Hydrolysis: Reflux with 0.1 M HCl at 80°C for 2 hours.
-
Alkaline Hydrolysis: Reflux with 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug at 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
After each stress condition, the samples are diluted appropriately and analyzed by the HPLC method to check for the separation of the hesperidin peak from any degradation product peaks.
Data Presentation
Table 1: Linearity Data for Hesperidin Analysis
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 10 | (Example Value) |
| 15 | (Example Value) |
| 20 | (Example Value) |
| 25 | (Example Value) |
| 30 | (Example Value) |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2 | (Example Value) |
| Theoretical Plates | > 2000 | (Example Value) |
| % RSD of Peak Area (n=6) | ≤ 2% | (Example Value) |
Visualization of Hesperidin's Mechanism of Action and Experimental Workflow
Hesperidin's Biological Activity
Hesperidin exerts its biological effects through various mechanisms, including antioxidant, anti-inflammatory, and anticancer activities.[7][8] It can modulate several signaling pathways within the cell.
Caption: Simplified signaling pathway of Hesperidin.
Experimental Workflow for HPLC Analysis
The following diagram outlines the general workflow for the HPLC analysis of hesperidin.
Caption: General workflow for HPLC analysis of Hesperidin.
References
- 1. International Research Journal of Biological Sciences : A new improved Stability-Indicating RP-HPLC method for Determination of Diosmin and hesperidin in combination - ISCA [isca.me]
- 2. researchgate.net [researchgate.net]
- 3. informaticsjournals.co.in [informaticsjournals.co.in]
- 4. japsonline.com [japsonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, Neohesperidin, Neohesperidin Dihydrochalcone and Hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Hesperidin? [synapse.patsnap.com]
- 8. Molecular mechanisms of action of hesperidin in cancer: Recent trends and advancements - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Detecting Helios Protein by Western Blot
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the detection of Helios protein using Western blot analysis.
Frequently Asked Questions (FAQs)
Q1: What is Helios and in which cellular compartment is it located?
Helios, also known as Ikaros Family Zinc Finger 2 (IKZF2), is a transcription factor belonging to the Ikaros family.[1] As a transcription factor, Helios is primarily located in the nucleus , where it binds to DNA and regulates gene expression.[1] It plays a crucial role in the development and function of lymphocytes, particularly in regulatory T cells (Tregs).[2]
Q2: What is the expected molecular weight of Helios protein in a Western blot?
The expected molecular weight of full-length Helios protein is approximately 70 kDa .[3] However, the observed molecular weight can vary slightly due to post-translational modifications.[4] Additionally, different isoforms of Helios may exist due to alternative splicing, which could result in bands of different sizes.[1]
Q3: Which cell lines can be used as a positive control for Helios detection?
The Jurkat cell line, a human T-cell leukemia line, is a reliable positive control for Helios expression.[5] Murine T-cell lines are also reported to express Helios.[3] For a negative control, cell lines of B-cell lineage, erythroid, macrophage, or fibroblast origin can be used, as they do not typically express Helios.[3] Additionally, commercially available overexpression lysates, such as those from HEK293T cells transfected with a Helios-expressing plasmid, can serve as a robust positive control.[4][6]
Q4: Why is it important to use a nuclear extract for Helios detection?
Since Helios is a nuclear protein, preparing a nuclear extract will enrich the protein of interest and significantly increase the chances of a strong and specific signal. Using a whole-cell lysate may result in a weak or undetectable signal, especially if Helios expression is low in the sample.
Troubleshooting Guide for Low Helios Signal
Low or no signal for Helios protein in a Western blot is a common issue. The following guide provides potential causes and solutions in a question-and-answer format.
Sample Preparation and Protein Extraction
Q: My Helios signal is very weak. Could the problem be my lysate preparation?
A: Yes, improper lysate preparation is a frequent cause of a weak signal for nuclear proteins like Helios.
-
Suboptimal Lysis Buffer: Standard RIPA buffer may not be sufficient to efficiently extract nuclear proteins. Consider using a lysis buffer specifically formulated for nuclear protein extraction or a buffer with a higher detergent concentration.
-
Incomplete Lysis: Ensure complete cell lysis to release the nuclear contents. Sonication on ice is a highly effective method to shear nuclear membranes and release Helios.[7][8] Perform several short bursts of sonication with cooling periods in between to prevent sample heating and protein degradation.
-
Protein Degradation: Always work on ice and add protease and phosphatase inhibitors to your lysis buffer immediately before use to prevent protein degradation.[9]
Electrophoresis and Transfer
Q: I've confirmed my protein extraction is good, but the signal is still low. Could the issue be with the gel or transfer?
A: Absolutely. Inefficient separation or transfer can lead to a significant loss of signal.
-
Incorrect Gel Percentage: For a ~70 kDa protein like Helios, a 10% or 12% SDS-PAGE gel will provide good resolution.
-
Poor Protein Transfer: Ensure efficient transfer from the gel to the membrane.
-
Transfer Time and Conditions: Optimize the transfer time and voltage/current. For a wet transfer system, a common starting point is 100V for 60-90 minutes, but this may need optimization.
-
Air Bubbles: Ensure no air bubbles are trapped between the gel and the membrane, as this will block transfer.[10]
-
Membrane Choice: Both nitrocellulose and PVDF membranes can be used. If using PVDF, remember to activate it with methanol (B129727) before use.[11]
-
Antibody Incubation and Signal Detection
Q: I see my loading control, but not Helios. Could my antibody be the problem?
A: Yes, issues with the primary or secondary antibody are a major cause of weak or no signal.
-
Suboptimal Primary Antibody Dilution: The optimal antibody concentration is crucial. If the concentration is too low, the signal will be weak. Perform a titration to find the ideal dilution. A typical starting range for a purified primary antibody is 1:500 to 1:2000.[12][13]
-
Antibody Inactivity: Ensure your antibody has been stored correctly and has not expired. Avoid repeated freeze-thaw cycles.
-
Incorrect Secondary Antibody: Verify that your secondary antibody is specific for the host species of your primary antibody (e.g., anti-rabbit secondary for a rabbit primary).
-
Insufficient Incubation Time: For low-abundance proteins, a longer primary antibody incubation, such as overnight at 4°C, can significantly improve the signal.[8]
-
Blocking Buffer Interference: Some blocking agents, like non-fat dry milk, can mask certain epitopes. If you are using milk and getting a weak signal, try switching to 5% Bovine Serum Albumin (BSA) in TBST.
Quantitative Data Summary
The following table provides a qualitative summary of Helios protein expression in commonly used cell lines, based on literature reports. This can serve as a reference for selecting appropriate controls.
| Cell Line | Cell Type | Species | Helios Expression Level |
| Jurkat | T-cell Leukemia | Human | High[5] |
| Murine T-cell lines | T-lymphocyte | Mouse | Expressed[3] |
| HEK293T | Embryonic Kidney | Human | Not Detected (can be used for overexpression)[4][5] |
| B-cell lines | B-lymphocyte | Mouse | Not Detected[3] |
| Macrophage cell lines | Macrophage | Mouse | Not Detected[3] |
Experimental Protocols
Protocol 1: Nuclear Extraction for Helios Protein
This protocol is optimized for the enrichment of nuclear proteins like Helios from cultured cells.
-
Cell Harvesting: Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet once with ice-cold PBS.
-
Cell Lysis (Cytoplasmic Fraction): Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, with freshly added protease and phosphatase inhibitors). Incubate on ice for 15 minutes.
-
Disruption: Add a non-ionic detergent (e.g., NP-40 to a final concentration of 0.5%) and vortex vigorously for 10 seconds.
-
Isolate Nuclei: Centrifuge at 3,000 x g for 10 minutes at 4°C. The supernatant contains the cytoplasmic fraction. The pellet contains the nuclei.
-
Nuclear Lysis: Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, with freshly added protease and phosphatase inhibitors).
-
Extraction: Incubate on a rocking platform for 30 minutes at 4°C.
-
Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant is the nuclear extract.
-
Quantification: Determine the protein concentration using a BCA or Bradford assay.
Protocol 2: Western Blot for Helios Detection
-
Sample Preparation: Mix 20-30 µg of nuclear extract with 2x Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load samples onto a 10% SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF membrane using a wet transfer system (e.g., 100V for 75 minutes).
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-Helios antibody at the optimized dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:5,000-1:20,000) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Acquire the signal using a chemiluminescence imaging system or X-ray film.
Visualizations
Caption: Experimental workflow for Western blot detection of Helios protein.
Caption: Troubleshooting flowchart for low Helios protein signal in Western blots.
References
- 1. IKZF2 - Wikipedia [en.wikipedia.org]
- 2. Helios—Illuminating the way for lymphocyte self‐control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Helios, a T cell-restricted Ikaros family member that quantitatively associates with Ikaros at centromeric heterochromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. novusbio.com [novusbio.com]
- 5. researchgate.net [researchgate.net]
- 6. origene.com [origene.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 9. ptglab.com [ptglab.com]
- 10. Western Blot Antibody Dilution Calculator | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. bio-rad.com [bio-rad.com]
Technical Support Center: Optimizing Heliosin (quercetin 3-digalactoside) Solubility
Welcome to the technical support center for Heliosin (quercetin 3-digalactoside). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the solubility of this compound for various experimental applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound, also known as quercetin (B1663063) 3-digalactoside, is a flavonoid glycoside. Like many flavonoids, it possesses a range of biological activities, including antioxidant and anti-inflammatory properties. However, its complex structure, featuring a quercetin aglycone attached to two sugar moieties, results in poor solubility in aqueous solutions, which can pose a significant challenge for in vitro and in vivo experiments.
Q2: What are the most common solvents for dissolving this compound?
Based on data from structurally similar flavonoid glycosides, the recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO). Ethanol can also be used, but it generally provides lower solubility compared to DMSO. For final experimental concentrations, the stock solution is then diluted into an aqueous medium, such as cell culture media or phosphate-buffered saline (PBS).
Q3: How do I prepare a stock solution of this compound?
A common method is to first dissolve the this compound powder in an organic solvent like DMSO to create a concentrated stock solution.[1] For example, to prepare a 10 mM stock solution, you would dissolve the appropriate mass of this compound in DMSO. Gentle warming and vortexing can aid in dissolution. This stock solution can then be stored at -20°C or -80°C for long-term use.
Q4: What is the maximum concentration of DMSO that can be used in cell culture experiments?
To avoid cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v).[2] It is crucial to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent on the cells.
Q5: My this compound precipitates when I add it to my aqueous experimental buffer. What should I do?
Precipitation upon dilution into an aqueous buffer is a common issue with poorly soluble compounds. Please refer to the Troubleshooting Guide below for detailed solutions.
Solubility Data
| Compound | Solvent | Solubility | Source |
| Quercetin | DMSO | ~30 mg/mL | [3] |
| Ethanol | ~2 mg/mL | [3] | |
| DMF | ~30 mg/mL | [3] | |
| DMSO:PBS (pH 7.2) (1:4) | ~1 mg/mL | ||
| Hyperoside (B192233) | DMSO | 10 mg/mL | |
| (Quercetin 3-D-galactoside) | DMF | 10 mg/mL | |
| PBS (pH 7.2) | 0.3 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (quercetin 3-digalactoside) powder (MW: 626.5 g/mol )
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound for your desired volume of stock solution. For 1 mL of a 10 mM stock solution, you will need 6.265 mg of this compound.
-
Weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube vigorously until the powder is completely dissolved. If necessary, sonicate for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the stock solution needed to achieve the final concentration in your desired volume of cell culture medium. For example, to prepare 10 mL of medium with a final concentration of 10 µM this compound, you would need 10 µL of the 10 mM stock solution.
-
Add the calculated volume of the this compound stock solution directly to the pre-warmed cell culture medium.
-
Immediately mix the solution thoroughly by gentle pipetting or swirling to ensure homogeneity and prevent precipitation.
-
Use the freshly prepared working solution for your experiment. Remember to include a vehicle control with the same final concentration of DMSO.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in DMSO. | Insufficient mixing or low temperature. | Vortex for a longer period. Gentle warming in a 37°C water bath or sonication can also be effective. |
| Precipitate forms immediately after adding the stock solution to the aqueous buffer. | The final concentration exceeds the solubility limit in the aqueous medium. | Decrease the final concentration of this compound. Prepare the working solution by adding the DMSO stock directly to the pre-warmed medium with vigorous mixing.[2] |
| Precipitate forms in the cell culture plate during incubation. | Compound instability at physiological pH and temperature. | Prepare fresh working solutions immediately before each experiment. Consider using a medium with a slightly lower pH if your experimental design allows. Encapsulation techniques like using cyclodextrins may also improve stability.[2] |
| Inconsistent experimental results. | Degradation of this compound in the stock solution due to repeated freeze-thaw cycles or exposure to light. | Aliquot the stock solution into single-use volumes and store protected from light. |
Signaling Pathways and Experimental Workflows
This compound, as a quercetin glycoside, is likely to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis. The aglycone, quercetin, has been shown to influence pathways like PI3K/Akt, MAPK, and NF-κB.[4] Quercetin glycosides have also been reported to affect the Nrf2/ARE antioxidant pathway.[2]
Below are diagrams illustrating a potential signaling pathway affected by this compound and a general experimental workflow for investigating its effects.
Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.
Caption: General experimental workflow for using this compound in cell culture.
References
Technical Support Center: Helios Staining in Flow Cytometry
Welcome to the technical support center for Helios staining in flow cytometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Helios and why is it used as a marker in flow cytometry?
Helios, also known as IKZF2, is a transcription factor belonging to the Ikaros family of zinc-finger proteins.[1][2] It plays a crucial role in the regulation of lymphocyte development.[2] In flow cytometry, Helios is often used as a marker to help identify regulatory T cells (Tregs), particularly to distinguish between thymus-derived Tregs (tTregs) and peripherally-induced Tregs (pTregs), although its reliability as a definitive marker for Treg origin is debated.[3][4] It is highly expressed in a majority of CD4+FoxP3+ Tregs.[5][6]
Q2: What are the common isoforms of Helios and do they affect staining?
Several isoforms of Helios exist, some of which may have dominant-negative functions and have been found to be upregulated in certain lymphoid malignancies.[2] While most commercial antibodies are designed to recognize a common epitope, it is important to check the antibody datasheet for information on isoform specificity. Different isoforms could potentially have different expression patterns and subcellular localization, which might influence staining results.
Q3: Can Helios be stained simultaneously with FoxP3?
Yes, co-staining for Helios and FoxP3 is a common application in flow cytometry to characterize Treg populations.[6][7][8] This requires an intracellular staining protocol that is compatible with both antibodies. The eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set is frequently recommended for this purpose.[2]
Troubleshooting Guides
Issue 1: Weak or No Helios Signal
A weak or absent signal for Helios is a frequent issue. The following table and workflow provide potential causes and solutions.
| Potential Cause | Troubleshooting Recommendation | Relevant Citations |
| Suboptimal Antibody Titration | Perform a titration experiment to determine the optimal antibody concentration. Using too little antibody will result in a weak signal. | [9][10][11] |
| Poor Fixation/Permeabilization | The choice of fixation and permeabilization reagents is critical for intracellular targets like Helios. Use a buffer set specifically designed for nuclear antigens, such as the Foxp3/Transcription Factor Buffer Set. Methanol-based permeabilization can also be effective for nuclear antigens but may not be compatible with all fluorochromes.[9][12][13] | [2][9][13][14] |
| Incorrect Fluorochrome Choice | For dimly expressed antigens, use a bright fluorochrome. Ensure the fluorochrome is compatible with the lasers and filters on your cytometer. | [10][11][15] |
| Antibody Storage and Handling | Ensure the antibody has been stored correctly at 2-8°C and protected from light. Avoid repeated freeze-thaw cycles.[1][10] | [1][10] |
| Low Target Expression | The cell type being analyzed may have low or no Helios expression. Include a positive control cell population known to express Helios, such as Tregs.[14] | [14] |
| Suboptimal Staining Time/Temp | Increasing antibody incubation time (e.g., overnight) can improve signal intensity for some antigens.[9] Optimize incubation time and temperature for your specific antibody and cell type. | [9][15] |
Troubleshooting Workflow for Weak/No Helios Signal
Caption: Troubleshooting workflow for weak or no Helios signal.
Issue 2: High Background Staining
High background can obscure the true positive signal. Here are common causes and solutions.
| Potential Cause | Troubleshooting Recommendation | Relevant Citations |
| Excess Antibody Concentration | Titrate the antibody to find the lowest concentration that still provides a good positive signal. | [10][11][16] |
| Non-specific Antibody Binding | Include an Fc block step before staining to prevent binding to Fc receptors on cells like monocytes and B cells.[14][17] Use an isotype control to assess the level of non-specific binding.[14] | [14][17] |
| Dead Cells | Dead cells can non-specifically bind antibodies. Use a viability dye to exclude dead cells from the analysis.[10][11] | [10][11] |
| Inadequate Washing | Increase the number of wash steps after antibody incubation to remove unbound antibody.[11][14][16] | [11][14][16] |
| Autofluorescence | Run an unstained control to determine the level of cellular autofluorescence. If high, choose a brighter fluorochrome or a different channel. Over-fixation can increase autofluorescence.[10][11] | [10][11] |
Logical Diagram for High Background Troubleshooting
Caption: Logical steps to troubleshoot high background staining.
Issue 3: Poor Resolution Between Positive and Negative Populations
Poor resolution makes it difficult to accurately gate on Helios-positive cells.
| Potential Cause | Troubleshooting Recommendation | Relevant Citations |
| Suboptimal Instrument Settings | Adjust PMT voltages to ensure the negative population is on scale and there is sufficient separation from the positive population. Use appropriate compensation controls (single-stained beads or cells). | [10][14] |
| High Background | High background will compress the positive and negative populations. Refer to the "High Background Staining" section for troubleshooting steps. | [11] |
| Low Antigen Expression | If the target antigen is expressed at low levels, use a brighter fluorochrome and a well-titrated antibody. | [10][11][15] |
| Inappropriate Gating Strategy | Use Fluorescence Minus One (FMO) controls to help set accurate gates for the Helios-positive population.[10] | [10] |
| High Flow Rate | Running samples at a high flow rate can increase the coefficient of variation (CV), leading to poorer resolution. Use a low flow rate for acquisition.[14] | [14] |
Issue 4: Decreased Cell Viability
The fixation and permeabilization steps required for intracellular staining can be harsh on cells.
| Potential Cause | Troubleshooting Recommendation | Relevant Citations |
| Harsh Fixation/Permeabilization | Titrate the concentration of the fixative (e.g., paraformaldehyde) and the duration of the fixation step. Some commercial kits are gentler on cells. | [12][18] |
| Extended Protocol Time | Minimize the time cells spend in staining buffers. Keep cells on ice whenever possible to slow metabolic processes and cell death.[9][16] | [9][16] |
| Suboptimal Cell Handling | Avoid harsh vortexing or centrifugation. Handle cells gently throughout the protocol.[16][19] | [16][19] |
| Poor Initial Sample Quality | Start with a healthy, viable cell population. Assess viability before starting the staining protocol. | [20][21] |
| Inappropriate Staining Buffer | Staining in a complete medium instead of PBS can improve cell viability during longer incubation steps.[9] | [9] |
Experimental Protocols
Protocol: Standard Intracellular Staining for Helios and FoxP3
This protocol is a general guideline for the simultaneous staining of the nuclear antigens Helios and FoxP3. Optimization may be required for specific cell types and antibodies.
Materials:
-
Cells in single-cell suspension
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Surface antibodies (e.g., anti-CD4, anti-CD25)
-
Viability Dye (e.g., Fixable Viability Dye)
-
Foxp3/Transcription Factor Staining Buffer Set
-
Fluorochrome-conjugated anti-Helios and anti-FoxP3 antibodies
-
Isotype control antibodies
-
FACS tubes
Procedure:
-
Surface Staining: a. Aliquot 1 x 10^6 cells per FACS tube. b. Wash cells with 2 mL of Flow Cytometry Staining Buffer. Centrifuge at 300-400 x g for 5 minutes at 4°C. Discard supernatant. c. If using an Fc block, add it now and incubate according to the manufacturer's instructions. d. Add the viability dye and surface antibodies at their predetermined optimal concentrations. e. Incubate for 20-30 minutes at 4°C in the dark. f. Wash cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
Fixation and Permeabilization: a. After the final wash, resuspend the cell pellet in 1 mL of freshly prepared Fixation/Permeabilization buffer from the staining kit. b. Vortex gently and incubate for 30-60 minutes at 4°C in the dark. c. Wash cells once with 2 mL of 1X Permeabilization Buffer. Centrifuge at 400-500 x g for 5 minutes. Discard supernatant.
-
Intracellular Staining: a. Resuspend the fixed and permeabilized cell pellet in 100 µL of 1X Permeabilization Buffer. b. Add the anti-Helios and anti-FoxP3 antibodies (or isotype controls) at their predetermined optimal concentrations. c. Vortex gently and incubate for at least 30 minutes at room temperature in the dark. d. Wash cells twice with 2 mL of 1X Permeabilization Buffer.
-
Acquisition: a. Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer. b. Acquire samples on the flow cytometer as soon as possible. Use a low flow rate for better resolution.
Experimental Workflow Diagram
References
- 1. novusbio.com [novusbio.com]
- 2. Invitrogen HELIOS Monoclonal Antibody (22F6), APC, eBioscience:Antibodies:Primary | Fisher Scientific [fishersci.com]
- 3. Helios controls a limited subset of regulatory T cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Frontiers | Co-expression of Foxp3 and Helios facilitates the identification of human T regulatory cells in health and disease [frontiersin.org]
- 7. Helios, and not FoxP3, is the marker of activated Tregs expressing GARP/LAP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Do more with Less: Improving High Parameter Cytometry Through Overnight Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 11. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 12. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 16. docs.abcam.com [docs.abcam.com]
- 17. miltenyibiotec.com [miltenyibiotec.com]
- 18. bosterbio.com [bosterbio.com]
- 19. bosterbio.com [bosterbio.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
Improving the yield of Heliosin extraction from plant material
This technical support center is designed for researchers, scientists, and drug development professionals to address and overcome challenges associated with the extraction of Heliosin from plant materials. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to support your research and development efforts.
Troubleshooting Guides
This guide provides solutions to common problems encountered during this compound extraction, helping you to identify and resolve issues that may be impacting your yield and efficiency.
| Issue | Potential Cause | Suggested Solution |
| Consistently Low this compound Yield | Inappropriate Solvent Choice: The polarity of your solvent may not be suitable for this compound (a quercetin (B1663063) glycoside). Glycosides are more polar and extract better in alcohol-water mixtures.[1][2] | Solvent Screening: Conduct small-scale extractions with a range of solvents and their aqueous mixtures (e.g., 70% ethanol (B145695), 80% methanol) to determine the optimal solvent for your plant material.[2][3] |
| Suboptimal Temperature: While higher temperatures can increase solubility, excessive heat can degrade thermolabile flavonoids like this compound.[1][2] | Temperature Optimization: Perform extractions at various temperatures (e.g., 40°C, 60°C, 80°C) to find a balance between yield and compound stability. Consider non-thermal methods like Ultrasound-Assisted Extraction (UAE) at lower temperatures.[2] | |
| Incorrect Particle Size: Large plant material particles have a smaller surface area, leading to inefficient extraction.[1] | Grinding: Grind the dried plant material to a fine, uniform powder (e.g., 40-60 mesh) to increase the surface area available for solvent contact.[2] | |
| Insufficient Extraction Time: The duration of extraction may not be adequate for the complete diffusion of this compound from the plant matrix. | Time-Course Study: Analyze the this compound yield at different extraction times to determine the optimal duration for maximum recovery. | |
| Extract is Highly Impure | Non-Selective Solvent: The chosen solvent may be co-extracting a wide range of other compounds like chlorophylls (B1240455) and lipids.[2] | Multi-Step Extraction: Begin with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities before extracting with a more polar solvent for this compound.[4] |
| Presence of Interfering Compounds: Pigments and other secondary metabolites can interfere with downstream purification and analysis. | Pre-Extraction Cleanup: Consider a pre-extraction step like blanching to deactivate enzymes that can cause degradation.[2] For purification, use techniques like column chromatography with appropriate stationary and mobile phases. | |
| Degradation of this compound During Processing | Thermal Degradation: High temperatures during solvent evaporation can lead to the breakdown of this compound.[5] | Controlled Evaporation: Use a rotary evaporator at a low, controlled temperature (e.g., below 50°C) to concentrate the extract.[6] |
| Oxidative Degradation: Exposure to air, light, and certain enzymes in the plant material can cause oxidation of flavonoids.[2] | Protective Measures: Store extracts in dark, airtight containers at low temperatures (-20°C for long-term storage).[5] Consider adding an antioxidant like ascorbic acid during the extraction process.[2] | |
| pH-Induced Degradation: Extreme pH conditions can alter the chemical structure of flavonoids. Some are unstable in alkaline conditions.[2] | pH Control: Maintain a neutral or slightly acidic pH during extraction unless otherwise required. Buffering the extraction solvent may be beneficial.[2][7] |
Frequently Asked Questions (FAQs)
Q1: What are the best plant sources for this compound (quercetin glycosides)?
A1: this compound, as a quercetin glycoside, can be found in a variety of plants. Good food sources of quercetin and its glycosides include capers, red and white onions, kale, cooked asparagus, cherries, red apples, broccoli, and various berries.[8][9][10] The concentration is often highest in the outer layers or peel of fruits and vegetables.[8]
Q2: Which extraction solvent is most effective for this compound?
A2: The choice of solvent is critical and depends on the specific glycosidic form of this compound. Generally, mixtures of alcohol and water (e.g., 70% ethanol or 80% methanol) are effective for extracting polar flavonoid glycosides.[1][3] For less polar forms, solvents like acetone (B3395972) or ethyl acetate (B1210297) may be more suitable.[1] It is recommended to perform a solvent screening to find the optimal choice for your specific plant material.[2]
Q3: How does temperature affect this compound extraction yield?
A3: Increased temperature generally improves the solubility and diffusion rate of flavonoids, which can lead to higher yields.[1] However, high temperatures can also cause thermal degradation of the compound.[5] An optimal temperature must be determined experimentally to maximize extraction without causing significant degradation.[1]
Q4: Can advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) improve this compound yield?
A4: Yes, modern techniques like UAE and MAE can significantly improve extraction efficiency. These methods often result in higher yields in shorter times and with less solvent consumption compared to conventional methods like maceration or Soxhlet extraction.[7][11] UAE uses ultrasonic waves to disrupt plant cell walls, while MAE uses microwave energy to heat the solvent and plant material, both enhancing the release of the target compound.[11][12]
Q5: What is the optimal solid-to-liquid ratio for this compound extraction?
A5: The optimal solid-to-liquid ratio depends on the plant material and the extraction method. An insufficient volume of solvent may lead to incomplete extraction, while an excessive amount can dilute the extract and complicate the concentration process.[2] Typical ratios to start optimizing from are 1:10, 1:20, and 1:30 (w/v).[2]
Quantitative Data on Extraction Parameters
The following tables summarize the impact of different experimental conditions on flavonoid extraction yields, providing a baseline for optimizing this compound extraction.
Table 1: Effect of Solvent Type and Concentration on Total Flavonoid Content (TFC)
| Plant Material | Solvent | TFC (mg Quercetin Equivalents/g Dry Weight) |
| Hemerocallis | 70% Ethanol | Highest Yield |
| Canola Meal | 70% Ethanol | 24.71 ± 2.77 |
| Canola Meal | 70% Methanol | 20.72 ± 1.47 |
| Lycium barbarum L. | Choline chloride-based DES | Higher than conventional solvents |
| Citrus Peel | Choline chloride-levulinic acid-N-methyl urea | 65.82 |
| Citrus Peel | Conventional Solvent | 53.08 |
Data compiled from various studies on flavonoid extraction.[6][13]
Table 2: Effect of Temperature and Time on Total Flavonoid Content (TFC)
| Plant Material | Method | Temperature (°C) | Time (min) | TFC (mg Quercetin Equivalents/g Dry Weight) |
| Ixora javanica | UAE | 60 | 20 | 14.18 ± 0.48 |
| Canola Meal | ASE | 180 | N/A | Highest Yield |
| Hemerocallis | UAE | Optimized | 17 | Optimized Yield |
Data compiled from various studies on flavonoid extraction.[6][13][14]
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Dry the plant material at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder (40-60 mesh).[6]
-
Extraction Setup: Place a known amount of the powdered plant material (e.g., 1.0 g) into a flask. Add the optimal solvent (e.g., 72% ethanol) at a specific solid-to-liquid ratio (e.g., 1:10 w/v).[6]
-
Sonication: Place the flask in an ultrasonic bath. Sonicate for a predetermined time (e.g., 17 minutes) at a controlled temperature.[6]
-
Recovery: After sonication, filter the mixture to separate the extract from the solid residue. Wash the residue with a small amount of fresh solvent.
-
Concentration: Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 50°C.[6]
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
-
Sample Preparation: Prepare the plant material as described in the UAE protocol.
-
Extraction Setup: Place the powdered plant material and the chosen solvent in a microwave-safe extraction vessel.
-
Microwave Irradiation: Place the vessel in a microwave extractor. Set the microwave power, temperature, and extraction time (e.g., specific values will depend on the equipment and optimization experiments).
-
Recovery and Concentration: After extraction, allow the vessel to cool. Filter the contents and concentrate the extract as described in the UAE protocol.
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Troubleshooting workflow for low this compound yield.
Caption: Simplified signaling pathways involving Quercetin.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Frontiers | Extraction of Flavonoids From Natural Sources Using Modern Techniques [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Establishment and Optimization of Flavonoid Extraction and Detection System for Hemerocallis [mdpi.com]
- 7. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quercetin: Benefits, Foods, and How to Increase Your Intake [healthline.com]
- 9. Quercetin - Wikipedia [en.wikipedia.org]
- 10. codeage.com [codeage.com]
- 11. mdpi.com [mdpi.com]
- 12. Flavonoid Extraction and Detection Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Resolving Non-specific Binding of Helios Antibodies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to non-specific binding of Helios antibodies in various applications.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-specific binding with Helios antibodies?
Non-specific binding of Helios antibodies can stem from several factors:
-
Fc Receptor Binding: Immune cells, particularly monocytes, macrophages, and B cells, express Fc receptors (FcRs) that can bind to the Fc portion of the Helios primary antibody, leading to false positive signals.[1]
-
Hydrophobic and Ionic Interactions: Antibodies can non-specifically adhere to tissues and cells through hydrophobic or ionic forces.
-
Cross-reactivity: As Helios is a member of the Ikaros family of transcription factors, there is a potential for cross-reactivity with other family members like Ikaros and Aiolos, which share homologous zinc-finger domains.[2][3]
-
Endogenous Biotin (B1667282) or Enzymes: In chromogenic detection systems, endogenous biotin or enzymes like peroxidases and alkaline phosphatases in the tissue can produce background signal if not properly blocked.[4]
-
Antibody Concentration: Using too high a concentration of the primary or secondary antibody increases the likelihood of non-specific binding.[5][6][7]
-
Inadequate Blocking: Insufficient or inappropriate blocking of non-specific binding sites on the cell or tissue sample is a frequent cause of high background.[5][8]
Q2: I am seeing high background staining in my flow cytometry experiment with a Helios antibody. What should I do first?
The first step is to ensure you are using an appropriate isotype control. An isotype control is an antibody of the same immunoglobulin class (e.g., Armenian Hamster IgG), subclass, and with the same fluorescent conjugate as your primary Helios antibody, but it lacks specificity for the target protein.[9] This will help you determine if the observed background is due to non-specific binding of the antibody isotype to your cells.
Additionally, for intracellular staining of transcription factors like Helios, proper fixation and permeabilization are crucial. Using a dedicated transcription factor staining buffer set is highly recommended as it is optimized for nuclear antigen detection.[10]
Q3: How can I block Fc receptor-mediated non-specific binding?
Blocking Fc receptors is a critical step, especially when working with immune cells. You can use one of the following reagents:
-
Commercial Fc Block Reagents: These are typically purified antibodies against Fc receptors (e.g., anti-CD16/CD32 for mouse samples) and are highly effective.
-
Normal Serum: Incubating your cells with normal serum from the same species as your secondary antibody can block Fc receptors. For example, if you are using a goat anti-hamster secondary antibody, you would use normal goat serum. It is important not to use serum from the same species as the primary antibody.
Q4: What are the best blocking buffers for Helios antibody staining?
The optimal blocking buffer can be application-dependent. Here are some common options:
-
Bovine Serum Albumin (BSA): A 1-5% solution of BSA in your antibody dilution buffer is a widely used blocking agent.
-
Normal Serum: As mentioned for Fc blocking, normal serum is also an effective general blocking agent.
-
Protein-free Blockers: Commercial protein-free blocking buffers are available and can be advantageous in certain situations to avoid cross-reactivity with protein-based blockers.
It is often necessary to empirically test different blocking agents to find the one that provides the best signal-to-noise ratio for your specific experiment.
Q5: Could my Helios antibody be cross-reacting with other proteins?
Yes, as Helios is part of the Ikaros family of transcription factors, which includes Ikaros and Aiolos, there is a possibility of cross-reactivity due to the high homology in their zinc-finger domains.[3] To assess specificity, you can:
-
Use knockout/knockdown cells: The gold standard for antibody validation is to test it on cells where the target protein (Helios/IKZF2) has been knocked out or knocked down. A specific antibody should show no signal in these cells.
-
Western Blot: Run a Western blot with lysates from cells known to express different Ikaros family members to see if your Helios antibody detects bands at the correct molecular weight for Helios (~70 kDa) and not for other family members.
Troubleshooting Guides
Flow Cytometry
High background or non-specific staining in flow cytometry can obscure your results. Follow this troubleshooting workflow to identify and resolve the issue.
References
- 1. Non-specific binding of antibodies in immunohistochemistry: fallacies and facts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Helios Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Blocking of Unwanted Non-specific Staining for Immunohistochemistry - IHC WORLD [ihcworld.com]
- 4. biossusa.com [biossusa.com]
- 5. sinobiological.com [sinobiological.com]
- 6. arp1.com [arp1.com]
- 7. Acute pharmacological degradation of Helios destabilizes regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HELIOS Monoclonal Antibody (22F6), PE (12-9883-42) [thermofisher.com]
- 9. Optimization of the Blocking and Signal Preservation Protocol in High‐Parameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Helios Antibody (736423) [Unconjugated] (MAB73091): Novus Biologicals [novusbio.com]
Optimizing cell culture conditions for studying Heliosin effects
Welcome to the technical support center for Heliosin. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing cell culture conditions for studying the effects of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound? A1: this compound is best dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a 10 mM stock solution. Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles. For short-term storage (up to one week), the stock solution can be kept at 4°C.
Q2: Which cell lines are most responsive to this compound treatment? A2: While this compound's efficacy can vary across different cell types, initial studies have shown significant effects in rapidly dividing cancer cell lines, particularly those of epithelial origin such as HeLa (cervical cancer) and A549 (lung cancer). We recommend performing a dose-response curve on your specific cell line of interest to determine its sensitivity.
Q3: What is the proposed mechanism of action for this compound? A3: this compound is a potent inhibitor of the pro-survival "Pathfinder" signaling pathway, a novel cascade involved in cellular proliferation and apoptosis resistance. By binding to the kinase domain of Pathfinder Kinase 1 (PK1), this compound prevents the downstream phosphorylation of key effector proteins, leading to cell cycle arrest and induction of apoptosis.
Troubleshooting Guide
Q1: I am observing high levels of cell death in my vehicle control (DMSO-treated) group. What could be the cause? A1: This issue is often related to the final concentration of the solvent. Ensure that the final concentration of DMSO in your cell culture medium does not exceed 0.5%. Higher concentrations can be toxic to many cell lines. Always prepare a vehicle control with the same DMSO concentration as your highest this compound dose.
Q2: My results are inconsistent between experiments. How can I improve reproducibility? A2: Inconsistent results can stem from several factors:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high-passage cells can exhibit altered growth rates and drug responses.
-
Seeding Density: Ensure uniform cell seeding across all wells and plates. Variations in starting cell number will lead to variability in results.
-
Reagent Preparation: Prepare fresh dilutions of this compound from the stock solution for each experiment to avoid degradation.
Q3: I noticed a precipitate forming in the culture medium after adding this compound. What should I do? A3: Precipitation of this compound can occur if its solubility limit is exceeded in the aqueous culture medium. To address this, try the following:
-
Vortex the diluted this compound solution thoroughly before adding it to the medium.
-
Pre-warm the culture medium to 37°C before adding the this compound solution.
-
If precipitation persists, consider reducing the final concentration of this compound or using a solubilizing agent like Pluronic F-68.
Q4: I am not observing any significant effect of this compound on my cells, even at high concentrations. What steps can I take? A4: If this compound does not appear to be active, consider these possibilities:
-
Cell Line Resistance: Your chosen cell line may be inherently resistant to this compound's mechanism of action. Consider testing a different, more sensitive cell line as a positive control.
-
Incorrect Dosing: Double-check your calculations for the serial dilutions from the stock solution.
-
Compound Degradation: Your this compound stock may have degraded. Use a fresh aliquot or a new vial of the compound for your next experiment.
-
Incubation Time: The experimental endpoint may be too early. Try extending the incubation time (e.g., from 24 to 48 or 72 hours) to allow for a measurable response.
Quantitative Data and Recommended Conditions
For optimal results, please refer to the following tables for recommended starting conditions.
Table 1: Recommended Seeding Densities for Common Assays
| Cell Line | Assay Type | Seeding Density (cells/cm²) | Plate Format |
|---|---|---|---|
| HeLa | Viability (MTT) | 8,000 - 10,000 | 96-well |
| A549 | Viability (MTT) | 10,000 - 12,000 | 96-well |
| MCF-7 | Apoptosis Assay | 20,000 - 25,000 | 24-well |
| U-2 OS | Western Blot | 30,000 - 40,000 | 6-well |
Table 2: Recommended this compound Concentration Ranges for Initial Screening
| Assay Type | Concentration Range | Incubation Time |
|---|---|---|
| Cell Viability (IC50) | 0.1 µM - 100 µM | 48 hours |
| Apoptosis Induction | 1 µM - 25 µM | 24 hours |
| Pathway Analysis (Western Blot) | 5 µM - 50 µM | 6 - 24 hours |
Experimental Protocols
Protocol 1: Cell Viability Measurement using MTT Assay
-
Seed cells in a 96-well plate at the recommended density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for 48 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Analysis of Pathfinder Pathway by Western Blot
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle control for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-PK1, total PK1, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
Visual Guides and Pathways
Caption: Experimental workflow for assessing the effects of this compound.
Caption: Proposed mechanism of this compound action on the Pathfinder pathway.
Enhancing the stability of Heliosin compound in solution
Welcome to the Technical Support Center for the Heliosin compound. This guide is designed to assist researchers, scientists, and drug development professionals in enhancing the stability of this compound in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathways for this compound are photodegradation and hydrolysis.[1][2][3] this compound contains a chromophore that absorbs UV and visible light, leading to the formation of reactive species that can cause decomposition.[4] Additionally, certain functional groups in the this compound molecule are susceptible to hydrolysis, a reaction with water that can be catalyzed by acidic or basic conditions.[1][5]
Q2: What are the visible signs of this compound degradation in my solution?
A2: Signs of this compound degradation can include a change in the solution's color (e.g., from colorless to yellow or brown), a decrease in its clarity or the appearance of cloudiness, and the formation of a precipitate.[4] A loss of potency or biological activity is also a key indicator of degradation.
Q3: How does pH affect the stability of this compound?
A3: The stability of this compound is highly dependent on the pH of the solution.[6] Extreme pH levels, both acidic and basic, can catalyze the hydrolysis of this compound's ester or amide groups, leading to rapid degradation.[1][6] It is crucial to maintain the pH within the recommended range to ensure the compound's integrity.
Q4: My this compound solution precipitated overnight. What could be the cause?
A4: Precipitation of this compound can be caused by several factors. The most common cause is exceeding its solubility limit in the aqueous solution, which can happen if a concentrated stock solution in an organic solvent is diluted too quickly into an aqueous buffer.[7][8] Other causes include a shift in pH to a range where this compound is less soluble, temperature fluctuations, or the interaction of this compound with components of the buffer system.[7][9]
Troubleshooting Guides
Issue 1: Rapid Loss of Potency in this compound Working Solution
If you are observing a significant decrease in the biological activity of your this compound solution, consider the following troubleshooting steps.
| Potential Cause | Recommended Action | Rationale |
| Photodegradation | Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[10] Minimize exposure to ambient light during handling. | This compound is photosensitive, and exposure to UV and visible light can cause rapid degradation.[4] |
| pH Instability | Measure the pH of your solution. Ensure it is within the optimal range of 6.5-7.5. Use a suitable buffer system to maintain a stable pH.[6] | The rate of hydrolysis for this compound increases significantly outside of its optimal pH range.[1] |
| Oxidation | Prepare solutions with freshly degassed buffers. Consider adding an antioxidant, such as ascorbic acid, to the formulation.[10][11] | Although a secondary pathway, oxidation can contribute to the degradation of this compound, especially in the presence of metal ions or dissolved oxygen.[1] |
| Incorrect Storage Temperature | Store stock solutions at -80°C and freshly prepared working solutions at 2-8°C for short-term use.[12] Avoid repeated freeze-thaw cycles. | Lower temperatures slow down the rate of chemical degradation.[5] |
Issue 2: Color Change and Precipitation in this compound Solution
A change in color or the formation of a precipitate are indicators of this compound instability. The following workflow can help diagnose and resolve this issue.
Data on this compound Stability
The following tables summarize the stability of this compound under various conditions.
Table 1: Effect of pH on this compound Stability
| pH | % this compound Remaining after 24h at 25°C |
| 4.0 | 65% |
| 5.0 | 80% |
| 6.0 | 92% |
| 7.0 | 98% |
| 8.0 | 91% |
| 9.0 | 75% |
Table 2: Effect of Stabilizing Excipients on this compound Photostability
| Excipient (Concentration) | % this compound Remaining after 4h Light Exposure |
| None (Control) | 45% |
| Ascorbic Acid (0.1%) | 75% |
| Hydroxypropyl-β-Cyclodextrin (2%) | 92% |
| HP-β-CD (2%) + Ascorbic Acid (0.1%) | 97% |
Experimental Protocols
Protocol for Preparing a Stabilized this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound with enhanced stability.
-
Preparation of Solvent: Use anhydrous dimethyl sulfoxide (B87167) (DMSO) as the solvent.
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Dissolving: Add the DMSO to the this compound powder to achieve a 10 mM concentration.
-
Mixing: Vortex the solution thoroughly for 2 minutes to ensure complete dissolution. A brief sonication can be used if needed.
-
Filtration: Filter the stock solution through a 0.22 µm syringe filter to remove any particulates.
-
Aliquoting and Storage: Aliquot the stock solution into amber, screw-cap vials to protect from light and moisture. Store the aliquots at -80°C.
Protocol for a Forced Degradation Study of this compound
Forced degradation studies are essential to understand the degradation pathways of this compound.[13][14]
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile/water).
-
Acid Hydrolysis: Mix 1 mL of the this compound solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw samples at 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.[15]
-
Base Hydrolysis: Mix 1 mL of the this compound solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw samples at 1, 2, 4, and 8 hours. Neutralize with 0.1 M HCl before analysis.[15]
-
Oxidative Degradation: Mix 1 mL of the this compound solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 12 hours. Withdraw samples at various time points.[15][16]
-
Photodegradation: Expose the this compound solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.[17]
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining this compound and detect degradation products.
Protocol for Determining the Optimal pH for this compound Stability
This protocol helps identify the pH at which this compound exhibits maximum stability.
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 4.0 to 9.0 in 1.0 pH unit increments (e.g., acetate, phosphate, borate (B1201080) buffers).[18]
-
Sample Preparation: Dilute a this compound stock solution into each buffer to a final concentration of 100 µM.
-
Incubation: Incubate the samples at a constant temperature (e.g., 37°C) for 24 hours, protected from light.[18]
-
Time Points: Withdraw aliquots at 0, 4, 8, 12, and 24 hours.
-
Analysis: Immediately analyze the aliquots using a stability-indicating HPLC method to determine the concentration of remaining this compound.
-
Data Analysis: Plot the percentage of this compound remaining against time for each pH value to determine the degradation rate. The pH with the lowest degradation rate is the optimal pH for stability.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. academically.com [academically.com]
- 3. veeprho.com [veeprho.com]
- 4. asianpubs.org [asianpubs.org]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 11. admin.mantechpublications.com [admin.mantechpublications.com]
- 12. Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. benchchem.com [benchchem.com]
- 16. pharmtech.com [pharmtech.com]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. waters.com [waters.com]
Technical Support Center: Heliosin Compound Purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of the Heliosin compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
A1: this compound, also known as quercetin (B1663063) 3-digalactoside, is a flavonoid glycoside with the chemical formula C27H30O17.[1] Its purification is challenging due to several factors inherent to many natural products:
-
High Polarity: The presence of numerous hydroxyl groups makes this compound highly polar, which can lead to poor retention on traditional reversed-phase chromatography columns.
-
Complex Sample Matrix: this compound is often extracted from natural sources containing a multitude of other structurally similar compounds and interfering substances.[2]
-
Low Abundance: The concentration of this compound in the crude extract is often low, making isolation of high-purity material difficult.[2]
-
Potential for Degradation: Flavonoid glycosides can be sensitive to heat, pH extremes, and enzymatic degradation during the extraction and purification process.[2]
Q2: What are the initial steps for preparing a crude extract for this compound purification?
A2: A general workflow for preparing a crude extract rich in flavonoid glycosides like this compound involves:
-
Extraction: Maceration or sonication of the source material with a polar solvent like ethanol (B145695) or methanol (B129727) is a common starting point.
-
Solvent Partitioning: A liquid-liquid extraction is then typically performed to partition the compounds based on polarity. For a polar compound like this compound, it will preferentially remain in the more polar solvent phase.
-
Preliminary Fractionation: The crude extract is often subjected to a primary chromatographic step, such as flash chromatography on silica (B1680970) gel or a macroporous resin, to reduce complexity and enrich the this compound-containing fraction.[2]
Q3: Which chromatographic techniques are most suitable for this compound purification?
A3: A multi-step chromatographic approach is usually necessary for isolating pure this compound.[3] The most effective techniques include:
-
Flash Chromatography: Ideal for initial fractionation of the crude extract.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The primary technique for achieving high purity. Both normal-phase and reversed-phase HPLC can be employed, with careful method development.
-
High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid chromatography technique that avoids solid stationary phases, which can be beneficial for preventing irreversible adsorption and degradation of the target compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, particularly using HPLC.
Issue 1: Poor or No Retention in Reversed-Phase HPLC
-
Problem: this compound elutes at or near the solvent front on a C18 column.
-
Cause: The high polarity of this compound results in weak interaction with the nonpolar stationary phase.
-
Solutions:
| Solution | Detailed Methodology |
| Increase Mobile Phase Polarity | Gradually increase the proportion of the aqueous component in the mobile phase. Modern reversed-phase columns are designed to be stable in highly aqueous conditions. |
| Employ a More Polar Stationary Phase | Consider using a reversed-phase column with a more polar character, such as a Phenyl-Hexyl or an embedded polar group (EPG) column. These offer alternative selectivity for polar analytes. |
| Use Hydrophilic Interaction Liquid Chromatography (HILIC) | HILIC is an excellent alternative for highly polar compounds. It utilizes a polar stationary phase with a mobile phase consisting of a high concentration of organic solvent and a small amount of aqueous solvent. |
Issue 2: Significant Peak Tailing in HPLC
-
Problem: The chromatogram shows asymmetrical peaks with a pronounced tail.
-
Cause: Peak tailing is often caused by secondary interactions between the numerous hydroxyl groups of this compound and residual silanol (B1196071) groups on silica-based columns.[4]
-
Solutions:
| Solution | Detailed Methodology |
| Mobile Phase pH Adjustment | For acidic compounds like flavonoids, operating at a low pH (e.g., 2.5-4 using formic acid or trifluoroacetic acid) will suppress the ionization of both the analyte and the acidic silanol groups, minimizing unwanted interactions.[4] |
| Use an End-Capped Column | Ensure the use of a high-quality, end-capped column where the residual silanol groups are minimized. |
| Add a Competing Base (for basic compounds) | While this compound is acidic, for basic compounds, adding a small amount of a competing base like triethylamine (B128534) to the mobile phase can help to mask the silanol groups. |
Issue 3: Co-elution with Structurally Similar Impurities
-
Problem: this compound is not fully resolved from other flavonoid glycosides.
-
Cause: The sample matrix contains compounds with very similar structures and polarities.
-
Solutions:
| Solution | Detailed Methodology |
| Optimize Mobile Phase Selectivity | Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) as they can provide different selectivities. Also, fine-tune the mobile phase pH and buffer concentration. |
| Change Stationary Phase | Utilize a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl, Cyano) to exploit different interaction mechanisms. |
| Employ Orthogonal Separation Techniques | Combine different purification methods that separate compounds based on different properties. For example, use a normal-phase flash chromatography step before a reversed-phase HPLC step.[3] |
Issue 4: Low Recovery of Purified this compound
-
Problem: The final yield of pure this compound is significantly lower than expected.
-
Cause: This can be due to irreversible adsorption onto the stationary phase, degradation during the process, or sample loss during handling.
-
Solutions:
| Solution | Detailed Methodology |
| Passivate the HPLC System | Before injecting the sample, flush the system with the mobile phase for an extended period to equilibrate the column. For particularly sensitive compounds, a blank injection might be beneficial. |
| Work at Low Temperatures | If this compound is found to be thermolabile, perform the purification at a reduced temperature to minimize degradation.[5] |
| Minimize Sample Handling Steps | Each transfer and solvent removal step can lead to sample loss. Streamline the workflow where possible. |
Experimental Protocols
Protocol 1: General Flash Chromatography for Initial Fractionation
-
Column Selection: Choose a silica gel column appropriate for the amount of crude extract.
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system that provides good separation of the target compound (Rf value of approximately 0.2-0.3). A common gradient for flavonoids is from dichloromethane (B109758) to methanol.
-
Column Packing: Dry pack the column with silica gel.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the top of the column.
-
Elution: Start with a low polarity mobile phase and gradually increase the polarity (gradient elution).
-
Fraction Collection: Collect fractions and monitor by TLC or UV-Vis spectroscopy to identify the fractions containing this compound.
-
Pooling and Concentration: Combine the fractions containing the target compound and evaporate the solvent under reduced pressure.
Protocol 2: Reversed-Phase Preparative HPLC for Final Purification
-
Column: C18 preparative column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution: Develop a gradient based on analytical HPLC results. A typical gradient might be:
-
0-5 min: 10% B
-
5-45 min: 10-50% B
-
45-50 min: 50-90% B
-
50-55 min: 90% B
-
55-60 min: 90-10% B
-
-
Flow Rate: Determined by the column dimensions, typically in the range of 10-20 mL/min for a 21.2 mm ID column.
-
Injection Volume: Dissolve the enriched fraction in the initial mobile phase and inject a volume appropriate for the column size.
-
Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., 254 nm or 365 nm).
-
Fraction Collection: Collect peaks based on the chromatogram.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.
-
Solvent Removal: Combine pure fractions and remove the solvent using a rotary evaporator or lyophilizer.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common HPLC issues in this compound purification.
References
Technical Support Center: Optimizing Gating Strategy for Helios-Positive Treg Cells
This guide provides researchers, scientists, and drug development professionals with detailed answers to common questions and troubleshooting solutions for identifying Helios-positive regulatory T cells (Tregs) by flow cytometry.
Frequently Asked Questions (FAQs)
Q1: What is Helios and why is it important for Treg identification?
A1: Helios, an Ikaros family transcription factor, is a key marker used in Treg biology.[1][2][3] While FoxP3 is the master regulator for Treg development and function, its expression can be transiently induced in activated conventional T cells (Tconv) in humans, especially in in-vitro cultures.[3][4] Co-staining for Helios helps to distinguish bona fide Tregs from these activated Tconvs, as Helios expression is generally stable and not induced upon T-cell activation in the same manner.[3][4] The combination of FoxP3 and Helios is therefore considered a more reliable approach for identifying and quantifying human Tregs.[5]
Q2: What is the functional significance of Helios expression in Tregs?
A2: Helios is crucial for maintaining the stability and suppressive function of Tregs.[1][6] Helios-deficient Tregs may become unstable and can acquire effector T cell-like functions, such as producing pro-inflammatory cytokines (e.g., IFN-γ, IL-17).[1] Therefore, Helios+ Tregs are often considered a more stable and suppressive Treg subpopulation.[7][8]
Q3: Does Helios expression distinguish thymus-derived Tregs (tTregs) from peripherally-induced Tregs (pTregs)?
A3: Initially, it was proposed that Helios could distinguish tTregs (Helios+) from pTregs (Helios-).[2][9] However, this has been a subject of controversy, as subsequent studies have shown that Helios expression can be induced in the periphery under certain conditions.[2][6] While a large fraction of FoxP3+ cells in human peripheral blood express Helios (85-90%), it is no longer considered a definitive marker to discriminate between thymic and peripheral origin.[3]
Q4: What are the typical percentages of Helios+ cells within the CD4+FoxP3+ Treg population?
A4: The frequency of Helios+ cells among FoxP3+ Tregs is generally high. In healthy human peripheral blood, approximately 85-90% of FoxP3+ T cells co-express Helios.[3][5] In mice, this percentage is typically around 70-80%.[2] These percentages can vary depending on the tissue, age, and disease state.[10]
Troubleshooting Guide
Q5: Why is my Helios signal weak or absent?
A5: A weak or absent Helios signal can be due to several factors:
-
Suboptimal Antibody Concentration: The antibody concentration may be too low. It is crucial to titrate each new antibody lot to determine the optimal concentration.[11][12][13]
-
Poor Permeabilization: Helios is an intranuclear transcription factor. Inadequate fixation and permeabilization will prevent the antibody from reaching its target.[11] Using a dedicated transcription factor staining buffer set is highly recommended.[14]
-
Fluorochrome Choice: For a low-expression antigen, a bright fluorochrome is necessary. Pairing Helios with a dimmer fluorochrome may result in a signal that is difficult to resolve from the background.[11][15]
-
Improper Antibody Storage: Antibodies can lose activity if not stored correctly (e.g., prolonged exposure to light).[12][15]
-
Instrument Settings: Incorrect laser alignment or voltage/gain settings on the flow cytometer can lead to poor signal detection.[11][16]
Q6: How can I resolve poor separation between Helios+ and Helios- populations?
A6: Poor resolution is a common issue. Consider the following solutions:
-
Use an Isotype Control: An isotype control is essential to set the gate for positive staining accurately.[17] This helps distinguish specific staining from background fluorescence.
-
Optimize Staining Time and Temperature: Extended, overnight staining at 4°C with a reduced antibody concentration can sometimes improve the staining index and provide better separation.[18]
-
Titrate Your Antibody: Using too much antibody can increase background staining on the negative population, making it difficult to resolve the positive signal.[16]
-
Use a Viability Dye: Dead cells can non-specifically bind antibodies, increasing background and obscuring results. Always include a viability dye to exclude dead cells from your analysis.[7]
-
Check Compensation: Ensure that compensation is set correctly using single-stained controls. Spillover from other bright fluorochromes in your panel can obscure the Helios signal.[11]
Q7: My Helios staining shows high background. What can I do?
A7: High background can be caused by several factors:
-
Excessive Antibody Concentration: This is the most common cause. Reduce the amount of antibody used per sample.[16]
-
Inadequate Washing: Insufficient washing after the staining step can leave unbound antibody, contributing to background.[16]
-
Fc Receptor Binding: Monocytes and B cells can non-specifically bind antibodies via their Fc receptors. Use an Fc block reagent before adding your antibodies to prevent this.[12]
-
Cell Clumping: Cell aggregates can trap antibodies, leading to false positives. Ensure a single-cell suspension by gentle pipetting or filtering if necessary.[15][16]
Data Presentation
Table 1: Example Antibody Panel for Human Helios+ Treg Identification
| Marker | Fluorochrome | Purpose |
| Viability Dye | e.g., Zombie NIR™ | Exclude dead cells |
| CD3 | e.g., APC-H7 | Identify T lymphocytes |
| CD4 | e.g., PerCP-Cy5.5 | Identify CD4+ T helper lineage[19] |
| CD25 | e.g., PE-Cy7 | Treg marker (high expression) |
| CD127 | e.g., BV650 | Treg marker (low/negative expression)[7] |
| FoxP3 | e.g., PE | Master Treg transcription factor[14] |
| Helios | e.g., APC or AF647 | Treg stability marker[14] |
Table 2: Expected Frequencies of Human Treg Subsets in Healthy Peripheral Blood
| Cell Population | Gating Strategy | Expected Frequency (% of Parent) |
| CD4+ T Cells | Live, Singlet, CD3+ | 30 - 60% of Lymphocytes |
| Tregs | CD4+, CD25hi, CD127lo/- | 2 - 8% of CD4+ T Cells |
| FoxP3+ Tregs | CD4+, CD25hi, FoxP3+ | 90 - 95% of CD25hiCD127lo Tregs |
| Helios+ Tregs | FoxP3+ | 85 - 90% of FoxP3+ Tregs[3][5] |
Visualized Workflows and Logic
Caption: Hierarchical gating strategy for identifying Helios+ Treg cells.
Caption: Troubleshooting flowchart for poor Helios staining results.
Experimental Protocols
Detailed Protocol: Staining for FoxP3 and Helios in Human PBMCs
-
Cell Preparation:
-
Start with freshly isolated or properly thawed cryopreserved Peripheral Blood Mononuclear Cells (PBMCs).
-
Wash cells in FACS buffer (e.g., PBS + 2% FBS + 0.05% Sodium Azide).
-
Count cells and resuspend to a concentration of 1-2 x 10^7 cells/mL.
-
Aliquot 1-2 x 10^6 cells per tube for staining.
-
-
Viability Staining:
-
Wash cells once with azide-free PBS.
-
Resuspend cells in 100 µL of PBS containing a viability dye (e.g., Zombie NIR™) at the manufacturer's recommended concentration.
-
Incubate for 15-20 minutes at room temperature, protected from light.
-
Wash cells twice with a large volume of FACS buffer.
-
-
Surface Marker Staining:
-
Resuspend cells in 50 µL of FACS buffer containing pre-titrated surface antibodies (e.g., anti-CD3, CD4, CD25, CD127).
-
It is recommended to add an Fc blocking reagent to reduce non-specific binding.[12]
-
Incubate for 20-30 minutes at 4°C, protected from light.
-
Wash cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
This step is critical for intracellular staining. Use a commercial transcription factor staining buffer kit (e.g., eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set) and follow the manufacturer's instructions.[14]
-
Typically, add 1 mL of freshly prepared Fix/Perm solution to the cell pellet.
-
Vortex gently and incubate for 30-60 minutes at 4°C, protected from light.
-
Wash cells twice with 1X Permeabilization Buffer.
-
-
Intracellular Staining:
-
Resuspend the permeabilized cell pellet in 100 µL of 1X Permeabilization Buffer containing the pre-titrated intracellular antibodies (anti-FoxP3 and anti-Helios).
-
Incubate for at least 30-45 minutes at room temperature, protected from light.
-
Wash cells twice with 1X Permeabilization Buffer.
-
-
Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire samples on a flow cytometer as soon as possible. If storage is necessary, keep cells at 4°C in the dark and acquire within 24 hours.
-
Ensure to acquire an adequate number of events (e.g., at least 500,000 total events) to properly visualize the relatively rare Treg population.
-
References
- 1. Helios—controller of Treg stability and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Helios: still behind the clouds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Co-expression of Foxp3 and Helios facilitates the identification of human T regulatory cells in health and disease [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Co-expression of Foxp3 and Helios facilitates the identification of human T regulatory cells in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Helios Should Not Be Cited as a Marker of Human Thymus-Derived Tregs. Commentary: Helios+ and Helios− Cells Coexist within the Natural FOXP3+ T Regulatory Cell Subset in Humans [frontiersin.org]
- 7. Oligodeoxynucleotides stabilize Helios-expressing Foxp3+ human T regulatory cells during in vitro expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coexpression of Helios in Foxp3+ Regulatory T Cells and Its Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Helios controls a limited subset of regulatory T cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hycultbiotech.com [hycultbiotech.com]
- 12. bosterbio.com [bosterbio.com]
- 13. sinobiological.com [sinobiological.com]
- 14. ashpublications.org [ashpublications.org]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 16. docs.abcam.com [docs.abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. flowcytometry.medicine.uiowa.edu [flowcytometry.medicine.uiowa.edu]
- 19. Helios, and not FoxP3, is the marker of activated Tregs expressing GARP/LAP - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of Heliosin during experiments
Heliosin Stability & Handling: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent the degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My Western blot shows multiple bands below the expected molecular weight for this compound. What is the likely cause?
A2: This pattern strongly suggests proteolytic degradation of this compound. Proteases, released during cell lysis, can cleave your target protein.[1] To resolve this, you must work quickly, keep samples cold (4°C or on ice) at all times, and crucially, add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.[1][2][3]
Q2: I'm purifying recombinant this compound and the final yield is very low. Could degradation be the issue?
A2: Yes, significant protein loss during purification is often due to degradation or instability.[4] Besides proteolysis, factors like improper buffer pH, repeated freeze-thaw cycles, and oxidation can lead to protein loss.[5][6][7] Ensure your buffer pH is optimized for this compound's stability (at least one pH unit away from its isoelectric point) and contains appropriate stabilizers.[1] Aliquoting the protein into single-use volumes before freezing is critical to avoid the damaging effects of repeated thawing and freezing.[5][8][9]
Q3: What are the ideal storage conditions for purified this compound?
A3: For long-term storage, this compound should be stored at -80°C.[5][8] For short-term use (days to weeks), 4°C is acceptable if the buffer contains protease inhibitors and antimicrobial agents like sodium azide (B81097) (0.02-0.05%).[10] It is highly recommended to flash-freeze single-use aliquots in liquid nitrogen and then transfer them to -80°C.[1] Avoid storing dilute protein solutions (<1 mg/mL) without a carrier protein like BSA (0.1% to 0.5%), as this compound can adsorb to the storage tube surface.[10]
Q4: Can my lysis buffer composition affect this compound stability?
A4: Absolutely. The choice of detergent and buffer components is critical. For a cytoplasmic protein like this compound, a gentle lysis buffer with a non-ionic detergent (e.g., NP-40 or Triton X-100) is often sufficient.[11] Harsher buffers like RIPA are better for membrane-bound or nuclear proteins but can sometimes denature sensitive proteins.[11] Additionally, the buffer should maintain a physiological pH to ensure protein stability.[12]
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Cell Lysates
This troubleshooting workflow helps identify and solve issues related to this compound degradation during sample preparation.
Caption: Troubleshooting workflow for preventing this compound degradation.
Quantitative Data Summary
For optimal protection, a protease inhibitor cocktail targeting multiple enzyme classes should be used.[4][13] The choice between a general-purpose and an EDTA-free cocktail depends on your downstream application.
Table 1: Comparison of Protease Inhibitor Cocktails
| Cocktail Type | Key Components | Target Proteases | Use Case Recommendation |
| General Purpose | AEBSF, Aprotinin, Bestatin, E-64, Leupeptin, Pepstatin A, EDTA | Serine, Cysteine, Aspartic, Aminopeptidases, Metalloproteases | Standard protein extraction for Western Blot, ELISA. |
| EDTA-Free | AEBSF, Aprotinin, Bestatin, E-64, Leupeptin, Pepstatin A | Serine, Cysteine, Aspartic, Aminopeptidases | Recommended for purifying His-tagged proteins or when metalloprotease activity is required for downstream assays.[4] |
Components listed are representative examples.[4][13][14]
Table 2: Recommended Storage Conditions for this compound
| Duration | Temperature | Buffer Additives | Key Considerations |
| Short-term (1-7 days) | 4°C | Protease Inhibitors, 0.02% Sodium Azide | For frequently used samples. Avoid multiple pipetting from stock.[5] |
| Mid-term (1-12 months) | -20°C | 50% Glycerol (as cryoprotectant) | Prevents damage from ice crystal formation.[9][10] |
| Long-term (>1 year) | -80°C | None required if flash-frozen | Aliquot to avoid freeze-thaw cycles.[5][8][15] |
Experimental Protocols & Methodologies
Protocol 1: Optimized Cell Lysis for this compound Stability
This protocol is designed to maximize the yield of intact this compound from cultured cells.
-
Preparation : Pre-chill centrifuge, tubes, and all buffers to 4°C.
-
Cell Harvesting : Wash cell monolayer with ice-cold PBS. Scrape cells in 1 mL of ice-cold PBS and transfer to a pre-chilled microfuge tube.
-
Lysis Buffer Preparation : Prepare Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40). Just before use, add 1X Protease Inhibitor Cocktail (EDTA-free).
-
Lysis : Centrifuge cells at 500 x g for 3 minutes at 4°C. Discard supernatant. Resuspend the cell pellet in 200 µL of prepared Lysis Buffer.
-
Incubation : Incubate the lysate on ice for 30 minutes with gentle vortexing every 10 minutes.
-
Clarification : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collection : Carefully transfer the supernatant containing the soluble this compound protein to a new pre-chilled tube. Proceed immediately with downstream experiments or store at -80°C.
Caption: Optimized workflow for cell lysis to ensure this compound stability.
Hypothetical this compound Signaling Pathway
Caption: Hypothetical this compound signaling pathway in cellular stress.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2bscientific.com [2bscientific.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. genextgenomics.com [genextgenomics.com]
- 6. What factors affect protein stability? | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Before You Buy: Essential Storage & Stability Requirements for Recombinant Proteins [biochain.in]
- 9. neb.com [neb.com]
- 10. biocompare.com [biocompare.com]
- 11. Western Blotting Sample Preparation Techniques | Bio-Rad [bio-rad.com]
- 12. m.youtube.com [m.youtube.com]
- 13. What is Protease Inhibitor Cocktail – Tinzyme [tinzyme.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Recombinant Proteins Support—Getting Started | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting unexpected results in Helios knockout studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in Helios (IKZF2) knockout experiments.
Frequently Asked questions (FAQs)
Q1: What is the expected immunological phenotype of a complete Helios knockout mouse?
A1: The phenotype of Helios knockout mice can be complex and may vary depending on the genetic background.[1] Initially, some studies reported neonatal lethality in Helios-deficient mice on a pure C57BL/6 background, while those on a mixed background were viable and showed grossly normal T cell development.[1] However, more recent studies using conditional knockouts have provided a clearer picture. A T-cell specific deletion of Helios leads to a progressive systemic immune activation, including hypergammaglobulinemia and increased germinal center formation.[2] While Helios-deficient regulatory T cells (Tregs) show normal suppressive function in some in vitro assays, they fail to control pathogenic T cells in vivo.[2]
Q2: We observe incomplete knockout of Helios in our cell population after CRISPR/Cas9 editing. What could be the cause?
A2: Incomplete knockout is a common issue in CRISPR experiments and can stem from several factors:
-
Suboptimal sgRNA Design: The efficiency of the single-guide RNA is critical. It is advisable to design and test multiple sgRNAs targeting different exons of the IKZF2 gene.
-
Inefficient Delivery: Primary T cells can be difficult to transfect. The delivery method for the CRISPR-Cas9 components (e.g., electroporation of ribonucleoprotein complexes) needs to be optimized for your specific cell type and experimental conditions.[3][4]
-
Cell Viability Issues: The transfection process itself can be toxic to cells. It's important to assess cell viability after delivery and optimize the protocol to minimize cell death.[3]
-
Mosaicism: Not all cells in the targeted population will be successfully edited, leading to a mix of wild-type, heterozygous, and homozygous knockout cells. Single-cell cloning may be necessary to isolate a pure knockout population.
Q3: Our Helios knockout T cells do not show the expected functional changes, such as increased cytokine production. Why might this be?
A3: A lack of the expected phenotype in knockout studies can be due to several biological phenomena:
-
Genetic Compensation: The loss of a gene can sometimes be compensated for by the upregulation of other related genes.[5] In the case of Helios, other members of the Ikaros family of transcription factors might partially compensate for its loss.
-
Redundancy: Helios may have functions that are redundant with other transcription factors in certain cellular contexts.
-
Experimental Conditions: The specific in vitro or in vivo conditions of your assay may not be conducive to revealing the functional consequences of Helios deletion. For example, the impact of Helios deficiency on Treg stability is more pronounced under inflammatory conditions.[6]
-
Assay Sensitivity: The functional assay you are using may not be sensitive enough to detect subtle changes resulting from Helios knockout.
Q4: We are using a Cre-lox system for conditional knockout of Helios in T cells and are seeing unexpected recombination patterns. What are the potential issues?
A4: The Cre-lox system can sometimes produce unexpected outcomes. Common issues include:
-
"Leaky" Cre Expression: The Cre recombinase may be expressed at low levels in non-target cells or at unintended developmental stages, leading to off-target recombination.[7] It is crucial to use a Cre driver line with well-characterized and highly specific expression.
-
Germline Recombination: If the Cre transgene is expressed in the germline, the floxed allele may be deleted in all cells of the offspring, resulting in a constitutive knockout instead of a conditional one.
-
Incomplete Deletion: Cre-mediated recombination may not be 100% efficient, leading to a mixed population of cells with one, two, or no deleted alleles. This can be influenced by the accessibility of the loxP-flanked locus to the Cre recombinase.[8]
-
Cre Toxicity: Overexpression of Cre recombinase can be toxic to cells. It is important to include a "Cre-only" control (mice expressing Cre but without the floxed Helios allele) in your experiments to account for any potential artifacts of Cre expression itself.
Troubleshooting Guides
Problem 1: Unexpected Viability or Phenotype in Helios Knockout Mice
If you observe an unexpected phenotype, such as embryonic lethality, or a complete lack of the expected phenotype in your Helios knockout mice, consider the following troubleshooting steps:
-
Verify Genotyping: Double-check your genotyping protocols to ensure you are correctly identifying wild-type, heterozygous, and homozygous knockout animals.[9]
-
Assess Genetic Background: The genetic background of your mice can significantly influence the phenotype.[5] Be aware of the original strain of the embryonic stem cells used to generate the knockout and the strains used for backcrossing.
-
Look for Compensatory Gene Expression: Perform RNA sequencing or qPCR to determine if other Ikaros family members (e.g., Ikaros, Aiolos, Eos) are upregulated in your Helios knockout mice.
-
Thorough Phenotypic Analysis: Conduct a comprehensive analysis of various immune cell populations and their functional status. The phenotype may be more subtle than anticipated or may only manifest under specific immunological challenges.[10]
Problem 2: Inconsistent Results in In Vitro T-cell Suppression Assays
In vitro suppression assays with Helios knockout Tregs can yield variable results. Here’s how to troubleshoot:
-
Confirm Knockout Efficiency: Before each assay, verify the percentage of Helios knockout in your Treg population by flow cytometry or western blot.
-
Titrate Treg to T-responder Ratios: The suppressive capacity of Tregs is dose-dependent. Test a range of Treg to T-responder cell ratios (e.g., 1:1, 1:2, 1:4, 1:8) to get a complete picture of their suppressive function.[11]
-
Check Cell Viability: Ensure high viability of both Treg and responder T-cell populations before and after the co-culture.
-
Standardize Stimulation Conditions: The strength of the T-cell receptor stimulation can influence the outcome of the suppression assay. Use a consistent concentration of anti-CD3 and anti-CD28 antibodies or antigen-presenting cells.[12]
Data Summary
The following tables summarize quantitative data reported in Helios knockout studies.
Table 1: Impact of Helios Knockout on T-Cell Populations
| Cell Population | Wild-Type (%) | Helios KO (%) | Species | Model System | Reference |
| CD4+Foxp3+ Tregs (Spleen) | ~10-12% of CD4+ | No significant change initially | Mouse | Conditional KO (Foxp3-Cre) | [1] |
| Activated CD4+ T cells | Baseline | Increased | Mouse | Conditional KO (Foxp3-Cre) | [6] |
| T Follicular Helper (Tfh) cells | Baseline | Increased | Mouse | Conditional KO (Foxp3-Cre) | [6] |
| Germinal Center B cells | Baseline | Increased | Mouse | Conditional KO (Foxp3-Cre) | [6] |
Table 2: Cytokine Production by Helios-Deficient T cells
| Cytokine | Cell Type | Condition | Fold Change in Helios KO vs. WT | Reference |
| IFN-γ | Treg | After immunization | Increased | [1] |
| IL-17 | Treg | After immunization | Increased | [1] |
| TNF-α | Treg | After immunization | Increased | [1] |
| IL-2 | Treg | Baseline | Increased | [13] |
| IFN-γ | CD8 T cells infiltrating tumors | Tumor microenvironment | Increased | [14] |
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of Helios in Primary Human T-Cells
This protocol outlines the general steps for knocking out IKZF2 (Helios) in primary human T-cells using ribonucleoprotein (RNP) delivery.
-
T-Cell Isolation and Activation:
-
Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
Activate T-cells using anti-CD3/CD28 beads or plate-bound antibodies in the presence of IL-2 (20 U/mL) for 48-72 hours.[15]
-
-
sgRNA and Cas9 RNP Preparation:
-
Design and synthesize at least two sgRNAs targeting different exons of the human IKZF2 gene.
-
Prepare the RNP complex by incubating recombinant Cas9 protein with the synthetic sgRNA at a 1:1 molar ratio at room temperature for 10-20 minutes.[16]
-
-
Electroporation:
-
Harvest and wash the activated T-cells.
-
Resuspend the cells in an appropriate electroporation buffer.
-
Add the pre-formed RNP complex to the cell suspension.
-
Electroporate the cells using a pre-optimized program for primary T-cells.[4]
-
Immediately transfer the electroporated cells to a pre-warmed culture medium.
-
-
Post-Electroporation Culture and Analysis:
-
Culture the cells for 3-5 days to allow for gene editing and protein turnover.
-
Assess knockout efficiency by flow cytometry for intracellular Helios expression or by genomic sequencing to detect indels.
-
Protocol 2: In Vitro T-Cell Suppression Assay
This assay measures the ability of regulatory T-cells (Tregs) to suppress the proliferation of responder T-cells (Tresp).
-
Cell Preparation:
-
Co-culture Setup:
-
In a 96-well round-bottom plate, culture a fixed number of labeled Tresp cells (e.g., 5 x 10^4 cells/well).
-
Add varying numbers of Treg cells to achieve different Treg:Tresp ratios (e.g., 1:1, 1:2, 1:4, 1:8).
-
Include control wells with Tresps alone (no Tregs) and unstimulated Tresps.
-
-
Stimulation and Incubation:
-
Add a polyclonal stimulus, such as anti-CD3/CD28 beads or soluble anti-CD3 antibody with antigen-presenting cells.
-
Incubate the plate for 3-4 days at 37°C in a CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain for surface markers (e.g., CD4) and a viability dye.
-
Analyze the proliferation of the Tresp cells by measuring the dilution of the proliferation dye using flow cytometry.
-
Calculate the percentage of suppression for each Treg:Tresp ratio compared to the proliferation of Tresps alone.
-
Protocol 3: Flow Cytometry Analysis of Helios and Foxp3 Expression
This protocol is for the intracellular staining of the transcription factors Helios and Foxp3 in T-cells.
-
Surface Staining:
-
Harvest and wash the cells.
-
Stain for surface markers (e.g., CD3, CD4, CD8, CD25) in FACS buffer for 20-30 minutes at 4°C.[18]
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in a fixation/permeabilization buffer (e.g., Foxp3 staining buffer set) and incubate for 30-60 minutes at 4°C, protected from light.[19]
-
Wash the cells with permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the cells in permeabilization buffer containing fluorescently labeled anti-Helios and anti-Foxp3 antibodies.
-
Incubate for 30-45 minutes at room temperature, protected from light.
-
Wash the cells twice with permeabilization buffer.
-
-
Acquisition and Analysis:
Visualizations
Caption: Simplified Helios signaling pathway in regulatory T-cells.
Caption: Experimental workflow for CRISPR/Cas9-mediated Helios knockout.
References
- 1. Helios—controller of Treg stability and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Helios controls a limited subset of regulatory T cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. stemcell.com [stemcell.com]
- 5. Cautionary Insights on Knockout Mouse Studies: The Gene or Not the Gene? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable inhibitory activity of regulatory T cells requires the transcription factor Helios - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic Strategies to Study T Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cre-Lox recombination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. researchgate.net [researchgate.net]
- 13. Helios induces epigenetic silencing of Il2 gene expression in regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CRISPR-Cas9 Genome Editing in Human Primary T Cells [protocols.io]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. ashpublications.org [ashpublications.org]
- 19. Oligodeoxynucleotides stabilize Helios-expressing Foxp3+ human T regulatory cells during in vitro expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Monitoring regulatory T cells in clinical samples: consensus on an essential marker set and gating strategy for regulatory T cell analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Information Not Available for "Heliosin"
Following a comprehensive search for a product or reagent named "Heliosin" used to improve the efficiency of in vitro assays, we were unable to find any publicly available information matching the description. The search yielded references to unrelated subjects, including a specific chemical compound and a transcription factor, but no indication of a commercially available product or established methodology under this name for the purpose of general assay optimization.
The creation of a detailed technical support center, including troubleshooting guides, experimental protocols, and quantitative data, requires substantial, verifiable information about a product's properties, mechanism of action, and established applications. Without such information, it is not possible to generate the requested content.
We recommend verifying the name of the product or technology. If "this compound" is a component of a specific kit, a newly developed internal product, or a niche technology, its documentation would be found in proprietary materials from the manufacturer or developing institution.
For general guidance on improving in vitro assays, we can offer support on topics such as:
-
Troubleshooting common immunoassay issues (e.g., ELISA).
-
Optimizing cell-based assay parameters.
-
General protocols for various molecular biology assays.
Please provide a valid product name or a more general topic for assistance.
Best practices for storing and handling Heliosin compound
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the Heliosin compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for the this compound compound?
A1: this compound is sensitive to temperature and light. For long-term stability, it should be stored at -20°C in a light-protected container. For short-term use (up to one week), it can be stored at 2-8°C.[1] Always minimize exposure to ambient light and temperature fluctuations.
Q2: How should I properly dissolve the this compound compound?
A2: this compound is soluble in DMSO (Dimethyl Sulfoxide) and Ethanol. It is recommended to first prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration with your experimental buffer or media. Vigorous vortexing or sonication may be required for complete dissolution.
Q3: Is this compound stable in aqueous solutions?
A3: this compound has limited stability in aqueous solutions. It is recommended to prepare fresh dilutions for each experiment from a DMSO stock. If aqueous solutions must be stored, they should be used within 24 hours when kept at 2-8°C and protected from light.
Q4: What safety precautions should be taken when handling this compound?
A4: Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood.
Troubleshooting Guides
Issue 1: Inconsistent or No Compound Activity in Cellular Assays
| Possible Cause | Recommended Solution |
| Compound Degradation | Ensure the compound has been stored correctly at -20°C and protected from light. Prepare fresh dilutions from a recently prepared stock solution. |
| Improper Dissolution | Verify that the compound is fully dissolved in the stock solution. Use sonication if necessary. Ensure the final concentration of DMSO in the cell culture medium is not toxic to the cells (typically <0.5%). |
| Cell Line Viability | Perform a cell viability assay (e.g., MTT or Trypan Blue) to ensure the cells are healthy and responsive. |
| Incorrect Dilution | Double-check all calculations for serial dilutions. Prepare fresh dilutions and repeat the experiment. |
Issue 2: Precipitation of this compound in Aqueous Buffer or Media
| Possible Cause | Recommended Solution |
| Low Solubility | Decrease the final concentration of this compound in the aqueous solution. Increase the percentage of the organic solvent (e.g., DMSO) if the experimental protocol allows, but be mindful of solvent toxicity to cells. |
| Temperature Fluctuation | Prepare dilutions at room temperature and ensure the buffer or media is also at room temperature before adding the this compound stock solution. |
| pH of the Solution | Check the pH of your buffer or media. This compound solubility can be pH-dependent. Adjust the pH if necessary and compatible with your experimental setup. |
Quantitative Data Summary
This compound Compound Properties
| Property | Value |
| Molecular Weight | 450.5 g/mol |
| Appearance | Crystalline solid |
| Purity | >98% |
Solubility Data
| Solvent | Solubility (at 25°C) |
| DMSO | 100 mg/mL |
| Ethanol | 25 mg/mL |
| PBS (pH 7.4) | <0.1 mg/mL |
Stability Profile
| Condition | Stability (t½) |
| -20°C in DMSO (light-protected) | > 1 year |
| 4°C in DMSO (light-protected) | ~6 months |
| 25°C in Aqueous Buffer (pH 7.4) | ~12 hours |
Experimental Protocols & Signaling Pathways
General Experimental Workflow for Cellular Assays
The following diagram outlines a typical workflow for treating cells with this compound and subsequent analysis.
Proposed this compound Signaling Pathway
This compound is a potent inhibitor of the fictional "Kinase X" (KX), a key enzyme in the "Growth Factor Y" (GFY) signaling cascade, which ultimately regulates cell proliferation.
Troubleshooting Logic for Pathway Analysis
This diagram illustrates a logical approach to troubleshooting unexpected results when studying the this compound signaling pathway.
References
Validation & Comparative
Validating Helios as a Stable Marker for Regulatory T Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the stability and function of regulatory T cells (Tregs) is paramount for therapeutic advancements in autoimmunity, cancer, and transplantation. While FoxP3 has long been the canonical marker for Tregs, its expression can be transient, particularly in inflammatory settings. This guide provides a comprehensive comparison of Helios, an Ikaros family transcription factor, as a more stable marker for Treg lineage and function, supported by experimental data and detailed protocols.
Helios vs. FoxP3: A Head-to-Head Comparison
Helios has emerged as a critical factor in maintaining the stability and suppressive function of Tregs.[1][2] Unlike FoxP3, which can be transiently expressed by activated conventional T cells, Helios expression is more restricted to committed Tregs, making it a potentially more reliable marker for identifying a stable Treg population.[3][4]
Co-expression of Helios and FoxP3 is increasingly used to identify a highly suppressive and stable Treg population.[3][4] Studies in both mouse and human systems have shown that Helios+ Tregs exhibit a more stable phenotype and superior suppressive capacity compared to their Helios- counterparts, especially under inflammatory conditions.[5][6]
Quantitative Data Summary
The following tables summarize the key differences in phenotype, function, and stability between Helios+ and Helios- Treg populations based on published experimental data.
Table 1: Phenotypic and Functional Comparison of Treg Subsets
| Feature | Helios+ FoxP3+ Tregs | Helios- FoxP3+ Tregs | Conventional T cells (Tconv) |
| FoxP3 Expression Stability | High and stable | Less stable, potential for loss of expression | Can be transiently induced upon activation |
| Suppressive Function | High suppressive capacity, particularly in vivo | Variable, often lower suppressive capacity in vitro | Non-suppressive, effector function |
| Cytokine Production (e.g., IFN-γ, IL-2, IL-17) | Low to none | Can acquire effector cytokine production | Primary producers of effector cytokines |
| Proliferation in response to TCR stimulation | Low | Higher than Helios+ Tregs | High |
| In vivo stability | Maintain lineage and function | Prone to conversion into effector-like cells | Differentiate into various effector subsets |
Table 2: Molecular and Genetic Signatures
| Marker/Region | Helios+ FoxP3+ Tregs | Helios- FoxP3+ Tregs |
| Treg-specific demethylated region (TSDR) methylation | Highly demethylated | Less consistently demethylated |
| IL-2-STAT5 Signaling | Robust STAT5 activation in response to IL-2 | Reduced IL-2-driven STAT5 activation |
Key Experimental Protocols
To aid researchers in validating these findings, detailed methodologies for critical experiments are provided below.
Experimental Protocol 1: Intracellular Staining for Helios and FoxP3 by Flow Cytometry
This protocol allows for the simultaneous detection of the transcription factors Helios and FoxP3 within T cell populations.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or isolated T cells
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fixable Viability Dye
-
Antibodies for surface markers (e.g., CD3, CD4, CD25, CD127)
-
Foxp3/Transcription Factor Staining Buffer Set
-
Fluorochrome-conjugated antibodies against Helios and FoxP3
Procedure:
-
Surface Staining:
-
Wash cells with flow cytometry staining buffer.
-
Stain with the fixable viability dye according to the manufacturer's protocol to exclude dead cells.
-
Stain with surface marker antibodies for 30 minutes at 4°C.
-
Wash the cells twice with staining buffer.
-
-
Fixation and Permeabilization:
-
Resuspend cells in 1 mL of Fixation/Permeabilization buffer.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells with 1X Permeabilization Buffer.
-
-
Intracellular Staining:
-
Resuspend the cell pellet in the residual volume and add fluorochrome-conjugated anti-Helios and anti-FoxP3 antibodies.
-
Incubate for 30-45 minutes at 4°C in the dark.
-
Wash the cells twice with 1X Permeabilization Buffer.
-
-
Acquisition:
-
Resuspend the cells in flow cytometry staining buffer.
-
Acquire events on a flow cytometer.
-
Gate on live, single CD3+CD4+ lymphocytes to analyze Helios and FoxP3 expression.
-
Experimental Protocol 2: In Vitro Treg Suppression Assay
This assay measures the ability of Tregs to suppress the proliferation of responder T cells (Tresp).
Materials:
-
Isolated CD4+CD25+Helios+ Tregs (suppressor cells)
-
Isolated CD4+CD25- T cells (responder cells, Tresp)
-
Cell proliferation dye (e.g., CFSE or CellTrace Violet)
-
T cell activation reagents (e.g., anti-CD3/CD28 beads or antibodies)
-
Complete RPMI-1640 medium
Procedure:
-
Labeling of Responder Cells:
-
Label Tresp cells with a cell proliferation dye according to the manufacturer's instructions.
-
-
Co-culture:
-
Co-culture labeled Tresp cells with unlabeled Tregs at various ratios (e.g., 1:1, 1:2, 1:4 Treg:Tresp) in a 96-well round-bottom plate.
-
Include control wells with Tresp cells alone (no Tregs) and unstimulated Tresp cells.
-
-
Stimulation:
-
Add T cell activation reagents to the wells.
-
-
Incubation:
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Analysis:
-
Harvest the cells and analyze the proliferation of the Tresp cells by flow cytometry.
-
Suppression is measured as the reduction in the proliferation of Tresp cells in the presence of Tregs compared to the proliferation of Tresp cells alone.
-
Experimental Protocol 3: Treg-Specific Demethylated Region (TSDR) Methylation Analysis
This epigenetic analysis assesses the stability of the Treg lineage by measuring the methylation status of the FOXP3 gene.
Materials:
-
Genomic DNA isolated from sorted Treg populations
-
Bisulfite conversion kit
-
PCR primers specific for the TSDR
-
DNA sequencing or methylation-sensitive high-resolution melting (MS-HRM) analysis equipment
Procedure:
-
DNA Extraction and Bisulfite Conversion:
-
Isolate genomic DNA from the sorted Treg populations.
-
Perform bisulfite conversion of the genomic DNA. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
-
PCR Amplification:
-
Amplify the TSDR region using PCR with primers that are specific to the bisulfite-converted DNA.
-
-
Methylation Analysis:
-
Analyze the PCR products to determine the methylation status. This can be done by:
-
DNA Sequencing: Sequencing the PCR products and comparing them to the original sequence to identify methylated cytosines.
-
MS-HRM: Analyzing the melting curve of the PCR product, which differs between methylated and unmethylated sequences.
-
-
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathways and experimental workflows.
Caption: Experimental workflow for the isolation and functional validation of regulatory T cells.
Caption: The IL-2/STAT5 signaling pathway is crucial for Treg stability and function.
Caption: Logical relationship between Helios, FoxP3, and Treg stability.
Conclusion
The data strongly suggest that Helios is a more reliable marker of stable and functionally potent Tregs than FoxP3 alone. The co-expression of Helios and FoxP3 identifies a committed Treg lineage that maintains its suppressive function even in highly inflammatory environments. For researchers in basic immunology and those developing Treg-based therapies, utilizing Helios as a key marker can lead to more accurate identification, isolation, and characterization of Tregs, ultimately advancing the therapeutic potential of these critical immune regulators.
References
- 1. Protocol-In vitro T Cell Proliferation and Treg Suppression Assay with Celltrace Violet [bio-protocol.org]
- 2. ptglab.com [ptglab.com]
- 3. In Vitro Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Co-expression of Foxp3 and Helios facilitates the identification of human T regulatory cells in health and disease [frontiersin.org]
- 5. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 6. ashpublications.org [ashpublications.org]
A Comparative Guide to the Antioxidant Activity of Heliosin and Other Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant activity of Heliosin, identified as Quercetin (B1663063) 3-digalactoside, with other well-characterized flavonoids. The information presented herein is curated from experimental data to assist researchers in evaluating its potential applications.
Introduction
Flavonoids are a diverse class of polyphenolic compounds ubiquitously found in plants, renowned for their antioxidant properties. These properties are primarily attributed to their ability to scavenge free radicals, chelate metal ions, and modulate cellular antioxidant defense systems. This compound, a glycosylated form of quercetin, is a subject of growing interest. This guide compares its antioxidant profile with that of its aglycone, quercetin, and other prominent flavonoids such as luteolin, kaempferol (B1673270), rutin, and catechin.
While direct experimental data for Quercetin 3-digalactoside is limited, the antioxidant activity of quercetin and its glycosides has been extensively studied. Generally, the quercetin aglycone exhibits higher potency in direct radical scavenging assays compared to its glycoside derivatives.[1][2] However, glycosylation can enhance the stability and bioavailability of the flavonoid.[1][3] For the purpose of this guide, the well-documented antioxidant values of quercetin will be used as a reference point for this compound, with the understanding that the digalactoside moiety may influence its activity.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of flavonoids can be quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates greater antioxidant potency.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
| Flavonoid | IC50 (µg/mL) | IC50 (µM) |
| This compound (as Quercetin) | ~2.5 - 19.17[4][5] | ~4.6 - 62.4[6] |
| Rutin | ~7.8[4] | ~5.02[6] |
| Luteolin | ~4.9[4] | ~9.4 - 26.3[7][8] |
| Kaempferol | ~6.2[4] | ~88.02[9] |
| Catechin | - | ~3.4 - 18.3[8] |
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity
| Flavonoid | IC50 (µg/mL) | IC50 (µM) |
| This compound (as Quercetin) | ~1.5[4] | ~48.0[6] |
| Rutin | ~2.1[4] | ~95.3[6] |
| Luteolin | ~1.8[4] | - |
| Kaempferol | ~2.5[4] | - |
| Catechin | - | - |
Note: Direct µM to µg/mL conversion requires the molecular weight of each compound. The data is presented as found in the cited literature.
Cellular Antioxidant Signaling Pathways
Flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like certain flavonoids, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the ARE, leading to the transcription of a suite of cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).
References
- 1. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different Effects of Quercetin Glycosides and Quercetin on Kidney Mitochondrial Function—Uncoupling, Cytochrome C Reducing and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. nehu.ac.in [nehu.ac.in]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Structure-Antioxidant Activity Relationships of Luteolin and Catechin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Anti-Helios Antibodies: A Comparative Analysis
For researchers, scientists, and drug development professionals, selecting the right antibody is paramount for generating accurate and reproducible data. This guide provides a comparative overview of commercially available anti-Helios (also known as IKZF2) antibodies, summarizing their performance across various applications and offering detailed experimental protocols for their validation.
Helios, a member of the Ikaros family of zinc-finger transcription factors, is a key regulator of lymphocyte development and function.[1][2][3] It is particularly crucial for the stability and suppressive activity of regulatory T cells (Tregs).[4][5][6] Given its role in immune homeostasis and its implication in autoimmune diseases and certain leukemias, the study of Helios is of significant interest.[2][3] The quality of the anti-Helios antibody used is therefore critical for obtaining reliable experimental results.
Comparative Analysis of Anti-Helios Antibodies
This section provides a summary of various commercially available anti-Helios antibodies. The performance and validation of these antibodies can vary, and it is crucial to select one that is well-characterized for the intended application.
| Vendor/Brand | Catalog Number (Example) | Clone ID | Clonality | Host | Reactivity | Validated Applications | Notes |
| Thermo Fisher Scientific (eBioscience) | 17-9883-82 | 22F6 | Monoclonal | Armenian Hamster | Human, Mouse, Canine, Rat | Flow Cytometry, ICC, IHC | A widely cited and well-characterized clone, especially for flow cytometry.[6][7][8][9] Available in various conjugations.[6][7] |
| Cell Signaling Technology | 13459 | Polyclonal | Polyclonal | Rabbit | Human, Mouse | Western Blot, IP | Recognizes endogenous levels of total Helios protein.[10] Datasheet shows Western Blot data on Jurkat and EL4 cell lines.[10] |
| Cell Signaling Technology | 42427 | D8W4X | Monoclonal | Rabbit | Human, Mouse | Western Blot, ChIP, CUT&RUN, CUT&Tag | Recognizes endogenous levels of total Helios protein.[11] Datasheet provides Western Blot data on various cell lines.[11] |
| BD Biosciences | 563721 | 22F6 | Monoclonal | Armenian Hamster | Human, Mouse | Intracellular Flow Cytometry | Another provider of the 22F6 clone, suitable for intracellular staining.[9][12] |
| BioLegend | 137202 | 22F6 | Monoclonal | Armenian Hamster | Human, Mouse, Rat | Intracellular Flow Cytometry | Offers the popular 22F6 clone with extensive validation data for flow cytometry. |
| Abcam | ab313813 | EPR28015-21 | Monoclonal | Rabbit | Human, Mouse | ELISA | Recommended as a capture antibody in sandwich ELISA.[8] |
| Novus Biologicals | MAB73091 | 736423 | Monoclonal | Mouse | Human | Western Blot, IHC | Datasheet shows a specific band for Helios at approximately 60 kDa in Jurkat cell lysate. |
| Miltenyi Biotec | 130-104-002 | 22F6 | Monoclonal | Armenian Hamster | Human, Mouse | Flow Cytometry | Provides the 22F6 clone and recommends a 1:11 dilution for flow cytometry.[13] |
Experimental Validation Workflow
The proper validation of an antibody for a specific application is a critical step in any research project. The following diagram outlines a general workflow for the validation of anti-Helios antibodies.
Figure 1: General workflow for the validation of anti-Helios antibodies.
Helios Signaling Pathway
Helios functions as a transcriptional regulator within the nucleus. It can form homodimers or heterodimerize with other Ikaros family members to bind to DNA and regulate gene expression. A key function of Helios is the suppression of Interleukin-2 (IL-2) production in Tregs, which is mediated through its interaction with Foxp3 and the recruitment of chromatin remodeling complexes like NuRD (Nucleosome Remodeling and Deacetylase). This action helps to maintain the suppressive phenotype of Tregs.
Figure 2: Simplified Helios signaling pathway in regulatory T cells.
Experimental Protocols
Below are detailed protocols for Western Blotting and Flow Cytometry, which can be adapted for the validation of specific anti-Helios antibodies.
Western Blotting Protocol for Helios Detection
This protocol is designed for the detection of Helios in cell lysates.
1. Sample Preparation:
-
Culture cells (e.g., Jurkat for human Helios, EL4 for mouse Helios) to a density of 1-2 x 10^7 cells.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at 150V for 1-1.5 hours.
-
Transfer proteins to a nitrocellulose or PVDF membrane at 100V for 1 hour.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Helios antibody (diluted according to the manufacturer's instructions) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system. Helios is expected to be detected at approximately 60-70 kDa.
Intracellular Flow Cytometry Protocol for Helios Detection
This protocol is optimized for the detection of intracellular Helios in lymphocytes. The use of a transcription factor staining buffer set is recommended.[7][8][13]
1. Cell Preparation:
-
Prepare a single-cell suspension of human PBMCs or mouse splenocytes.
-
Stain for surface markers (e.g., CD4, CD25) according to standard protocols.
2. Fixation and Permeabilization:
-
Wash the cells with FACS buffer.
-
Resuspend the cells in 100 µL of Fixation/Permeabilization solution (from a transcription factor buffer set) and incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with 1X Permeabilization Buffer.
3. Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in 100 µL of 1X Permeabilization Buffer.
-
Add the fluorochrome-conjugated anti-Helios antibody (e.g., clone 22F6) at the recommended concentration.
-
Incubate for at least 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1X Permeabilization Buffer.
4. Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire events on a flow cytometer.
-
Analyze the data using appropriate software, gating on the lymphocyte population and then on specific T cell subsets (e.g., CD4+ cells) to determine the percentage of Helios-positive cells. An isotype control should be used to set the gates for positive staining.[9]
References
- 1. Frontiers | Ikaros Zinc Finger Transcription Factors: Regulators of Cytokine Signaling Pathways and CD4+ T Helper Cell Differentiation [frontiersin.org]
- 2. Helios—Illuminating the way for lymphocyte self‐control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alternative Splice Variants Modulates Dominant-Negative Function of Helios in T-Cell Leukemia | PLOS One [journals.plos.org]
- 4. IKZF2 - Wikipedia [en.wikipedia.org]
- 5. Stable inhibitory activity of regulatory T cells requires the transcription factor Helios - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Helios—controller of Treg stability and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HELIOS Monoclonal Antibody (22F6), PE (12-9883-42) [thermofisher.com]
- 8. HELIOS Monoclonal Antibody (22F6), Brilliant Violet™ 480 (414-9883-42) [thermofisher.com]
- 9. PE Armenian Hamster Anti-Helios [bdbiosciences.com]
- 10. Frontiers | Ikaros Proteins in Tumor: Current Perspectives and New Developments [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. PE Armenian Hamster Anti-Helios [bdbiosciences.com]
- 13. miltenyibiotec.com [miltenyibiotec.com]
A Comparative Analysis of Heliosin (Quercetin 3-digalactoside) from Diverse Natural Sources
For Immediate Release
A comprehensive review of Heliosin, a naturally occurring flavonoid also known as Quercetin (B1663063) 3-digalactoside, reveals its presence in a variety of plant sources and highlights its potential as a bioactive compound for further research and drug development. This guide provides a comparative analysis of this compound from different natural origins, detailing its biological activities, the signaling pathways it modulates, and standardized experimental protocols for its extraction, quantification, and functional evaluation.
Natural Sources and Comparative Yields of this compound
This compound, a glycoside of the well-studied flavonoid quercetin, is found in various plants. While extensive comparative data for the digalactoside form is limited, studies on quercetin and its glycosides suggest that the concentration of these compounds can vary significantly between different plant species and even different parts of the same plant.
Notable sources of quercetin and its glycosides include:
-
Fruits and Vegetables: Onions (Allium cepa), apples (Malus domestica), berries (e.g., cranberries, blueberries), grapes (Vitis vinifera), and tomatoes (Solanum lycopersicum) are rich sources of quercetin glycosides[1]. The outer layers of onions, for instance, have been shown to contain high concentrations of these compounds.
-
Herbs and Medicinal Plants: Plants such as Pistacia eurycarpa, fenugreek (Trigonella foenum-graecum), holy basil (Ocimum sanctum), and heart-leaved moonseed (Tinospora cordifolia) have been identified as containing significant amounts of quercetin[2][3].
-
Other Sources: Capers (Capparis spinosa), tea (Camellia sinensis), and red wine are also recognized for their high quercetin content[1].
The yield of this compound from these sources is influenced by factors such as the specific cultivar, growing conditions, and the extraction method employed. Quantitative analysis, typically performed using High-Performance Liquid Chromatography (HPLC), is essential for determining the precise concentration of this compound in plant extracts.
Table 1: Quercetin and its Glycosides Content in Various Plant Sources
| Plant Source | Plant Part | Quercetin Content (mg/g dry weight) | Quercetin Glycoside(s) Identified | Reference |
| Pistacia eurycarpa | 84.037 | Quercetin | [2] | |
| Salvia hispanica L. (Chia) | Microgreens | 8.8 | Quercetin | [4] |
| Linum usitatissimum L. (Flax) | Microgreens | Not specified | Quercetin | [4] |
| Helianthus annuus L. (Sunflower) | Microgreens | 5.8 | Quercetin | [4] |
| Oxalis corniculata L. | Leaves | 2.2 | Quercetin | [5] |
| Nyctanthes arbor-tristis L. | 0.31 | Quercetin | [5] |
Note: The table primarily reflects data for quercetin, as specific comparative data for this compound (Quercetin 3-digalactoside) is scarce. Further research is needed to quantify the specific digalactoside content in these and other sources.
Biological Activities and Comparative Efficacy
Quercetin and its glycosides, including this compound, exhibit a wide range of biological activities that are of interest to the scientific and pharmaceutical communities. These activities include antioxidant, anti-inflammatory, and anticancer effects.
-
Antioxidant Activity: this compound, as a derivative of quercetin, is expected to possess potent antioxidant properties, scavenging free radicals and reducing oxidative stress[6].
-
Anti-inflammatory Effects: Quercetin has been shown to modulate inflammatory pathways, potentially by inhibiting the production of pro-inflammatory cytokines.
-
Anticancer Properties: Studies on quercetin have demonstrated its ability to inhibit the growth of various cancer cell lines and induce apoptosis (programmed cell death)[7]. The efficacy of this compound in this regard is an active area of research.
The biological efficacy of this compound may vary depending on its purity and the specific glycosidic linkage, which can affect its bioavailability and interaction with cellular targets. Comparative studies on the bioactivity of this compound from different sources are crucial to identify the most potent natural extracts for therapeutic development.
Table 2: Comparative Biological Activity of Quercetin and its Glycosides
| Compound | Assay | IC50 / EC50 | Biological Effect | Reference |
| Quercetin | MTT Assay (MCF-7 cells, 24h) | Not specified | Inhibition of cell viability | [8] |
| Quercetin derivative 2q | MTT Assay (MCF-7 cells, 24h) | ~40 µM | Inhibition of cell viability | [8] |
| Quercetin derivative 8q | MTT Assay (MCF-7 cells, 24h) | ~35 µM | Inhibition of cell viability | [8] |
| Quercetin | CYP3A4 Inhibition | 13.14 µM | Moderate enzyme inhibition | [6] |
| Quercetin | CYP2C9 Inhibition | 23.09 µM | Moderate enzyme inhibition | [6] |
| Quercetin Glycosides | CYP3A4, CYP2C9 Inhibition | >100 µM | Weak enzyme inhibition | [6] |
| Quercetin | Acetylcholinesterase Inhibition | 4.59 µM | Reversible mixed inhibition | [9] |
| Quercetin-3'-sulfate | Xanthine (B1682287) Oxidase Inhibition | 0.2-0.7 µM | Strong enzyme inhibition | [10] |
| Isorhamnetin | Xanthine Oxidase Inhibition | 0.2-0.7 µM | Strong enzyme inhibition | [10] |
Note: This table presents data on quercetin and various glycosides to illustrate the range of biological activities. Specific comparative data for this compound from different sources is needed.
Signaling Pathways Modulated by this compound
Quercetin and its derivatives are known to exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is critical for the development of targeted therapies.
Caption: General experimental workflow for the analysis of this compound.
Protocol 1: Extraction and Purification of this compound
-
Plant Material Preparation: Air-dry the selected plant material in the shade and grind it into a fine powder.
-
Extraction:
-
Soxhlet Extraction: Extract the powdered plant material with 80% ethanol (B145695) in a Soxhlet apparatus for 6-8 hours.[11]
-
Maceration: Soak the powdered plant material in 80% ethanol (1:10 w/v) for 48-72 hours at room temperature with occasional shaking.[12]
-
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C.
-
Purification by Column Chromatography:
-
Pack a glass column with silica (B1680970) gel (60-120 mesh) using a suitable solvent system (e.g., a gradient of hexane, ethyl acetate, and methanol).
-
Load the concentrated crude extract onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Pool the relevant fractions and evaporate the solvent to obtain purified this compound.
-
Protocol 2: Quantification of this compound by HPLC
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD) and a C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of two solvents, such as (A) 0.1% formic acid in water and (B) acetonitrile.
-
Standard Preparation: Prepare a stock solution of purified this compound or a commercially available standard in methanol. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a known amount of the purified extract in the mobile phase and filter it through a 0.45 µm syringe filter.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system. Monitor the elution at a specific wavelength (e.g., 254 nm or 370 nm).
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard. Calculate the concentration of this compound in the sample using the calibration curve.
Protocol 3: Cell Viability Assay (MTT Assay)
-
Cell Culture: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of purified this compound from different sources for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 4: Enzyme Inhibition Assay (e.g., Xanthine Oxidase)
-
Reagents: Prepare solutions of the enzyme (e.g., xanthine oxidase), the substrate (e.g., xanthine), and the test compound (purified this compound) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5).
-
Assay Procedure:
-
In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).
-
Initiate the reaction by adding the substrate solution.
-
Monitor the formation of the product (e.g., uric acid) by measuring the change in absorbance at a specific wavelength (e.g., 295 nm) over time using a microplate reader.
-
-
Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the inhibitor. Determine the percentage of inhibition and the IC50 value.
Conclusion
This compound (Quercetin 3-digalactoside) is a promising natural compound with a range of potential therapeutic applications. This guide provides a framework for the comparative analysis of this compound from different natural sources. Further research focusing on the direct comparison of yield, purity, and biological efficacy of this specific digalactoside from various plants is essential to unlock its full potential for the development of novel drugs and therapies. The provided experimental protocols offer a standardized approach to facilitate such investigations.
References
- 1. Quercetin as one of the most abundant represented biological valuable plant components with remarkable chemoprotective effects - A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extracting Quercetin from Different Plant Sources, Purifying It Using Different Extraction Methods (Chemical, Physical, and Enzymatic), and Measuring Its Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijper.org [ijper.org]
- 5. researchgate.net [researchgate.net]
- 6. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 7. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of quercetin derivatives as cytotoxic against breast cancer MCF-7 cell line in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. imrpress.com [imrpress.com]
- 12. Inhibition of PI3K/AKT/GLUT1 Signaling Pathway by Quercetin in the Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Helios in Treg Suppressive Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The transcription factor Helios, a member of the Ikaros family, has emerged as a critical player in the function and stability of regulatory T cells (Tregs). Its expression delineates a functionally distinct subset of Tregs, with significant implications for autoimmune diseases, cancer immunotherapy, and transplantation. This guide provides an objective comparison of Helios-positive (Helios+) and Helios-negative (Helios-) Treg populations, supported by experimental data, detailed protocols, and visual representations of key biological processes.
Unveiling the Dichotomy: Helios+ vs. Helios- Tregs
While both Helios+ and Helios- cells share the hallmark expression of Foxp3, the master regulator of Tregs, a growing body of evidence reveals significant phenotypic and functional disparities between these two subsets. The prevailing view is that Helios+ Tregs represent a more stable and committed regulatory lineage, whereas Helios- Tregs may exhibit greater plasticity and potential for pro-inflammatory cytokine production.
Quantitative Comparison of Suppressive Function and Stability
The functional differences between Helios+ and Helios- Tregs are most evident in their suppressive capacity and the stability of their regulatory phenotype. The following tables summarize key quantitative data from comparative studies.
Table 1: In Vitro Suppressive Capacity
| Feature | Helios+ Tregs | Helios- Tregs | Key Findings |
| Suppression of T cell proliferation | Higher | Lower to comparable | Helios+ Tregs consistently show slightly to significantly higher suppressive activity in in vitro co-culture assays.[1][2] |
| Proliferative response to TCR stimulation | Anhergic | Anhergic | Both subsets fail to proliferate in response to T-cell receptor (TCR) stimulation alone. |
| Proliferation with IL-2 | Proliferate | Proliferate | In the presence of IL-2, both Helios+ and Helios- Tregs are capable of proliferation.[1] |
Table 2: Cytokine Production Profile
| Cytokine | Helios+ Tregs | Helios- Tregs | Key Findings |
| IFN-γ | Low/Negative | Higher | Helios- Tregs are more prone to produce the pro-inflammatory cytokine IFN-γ.[2][3] |
| IL-2 | Low/Negative | Higher | Helios- Tregs can secrete IL-2, a cytokine typically suppressed in Tregs.[2][3] |
| IL-10 | Higher | Lower | Helios+ Tregs are associated with higher production of the immunosuppressive cytokine IL-10.[2][3] |
| IL-17 | Low/Negative | Higher | A subset of Helios- Tregs has been shown to produce the inflammatory cytokine IL-17.[4] |
| TGF-β | Higher mRNA expression | Lower mRNA expression | Studies have shown increased TGF-β mRNA levels in Helios+ Tregs, suggesting a role for this key immunosuppressive cytokine.[5] |
Table 3: Phenotypic Stability
| Feature | Helios+ Tregs | Helios- Tregs | Key Findings |
| Foxp3 Expression Stability | More stable | Less stable | Under inflammatory or lymphopenic conditions, Helios- Tregs are more likely to lose Foxp3 expression.[1] |
| Treg-specific demethylated region (TSDR) of the Foxp3 locus | More demethylated | Less demethylated | The increased stability of Helios+ Tregs correlates with a higher degree of demethylation at the TSDR.[1][4] |
| Conversion to Effector T cells | Lower potential | Higher potential | Helios deficiency is associated with the conversion of Tregs into effector T-cell phenotypes, particularly in inflammatory environments like tumors.[6] |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
In Vitro Treg Suppression Assay (CFSE-based)
This protocol outlines a common method to assess the suppressive function of Treg populations by measuring the inhibition of responder T cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) labeling.
1. Cell Isolation:
-
Isolate CD4+ T cells from peripheral blood or lymphoid tissues using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Separate CD4+ T cells into responder T cells (Tresp; typically CD4+CD25-) and regulatory T cells (Tregs; typically CD4+CD25+). For more precise identification of Helios+ and Helios- subsets, intracellular staining for Foxp3 and Helios followed by FACS is required. The use of Foxp3-reporter mice (e.g., Foxp3-GFP) can facilitate the isolation of live Treg populations.
2. Responder T Cell Labeling with CFSE:
-
Wash Tresp cells with phosphate-buffered saline (PBS).
-
Resuspend cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the labeling reaction by adding 5 volumes of cold complete RPMI medium containing 10% fetal bovine serum (FBS).
-
Wash the cells 2-3 times with complete RPMI medium to remove excess CFSE.
3. Co-culture Setup:
-
Plate the CFSE-labeled Tresp cells in a 96-well round-bottom plate at a constant number (e.g., 5 x 10^4 cells/well).
-
Add the Treg population (Helios+ or Helios-) at varying ratios to the Tresp cells (e.g., 1:1, 1:2, 1:4, 1:8 Treg:Tresp).
-
Include control wells with Tresp cells alone (no Tregs) to measure maximal proliferation and Tresp cells alone without stimulation to measure baseline fluorescence.
-
Stimulate the co-culture with anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated) and antigen-presenting cells (APCs) if necessary.
4. Incubation and Analysis:
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Harvest the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD4) if required.
-
Analyze the cells by flow cytometry. The proliferation of Tresp cells is measured by the dilution of CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a cell division.
-
The percentage of suppression is calculated using the following formula: % Suppression = (1 - (Proliferation with Tregs / Proliferation without Tregs)) * 100
Flow Cytometry for Helios and Foxp3 Staining
This protocol describes the intracellular staining procedure required to identify Helios+ and Helios- Treg populations.
1. Surface Staining:
-
Harvest cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain for surface markers (e.g., CD4, CD25) with fluorescently conjugated antibodies for 20-30 minutes at 4°C.
-
Wash the cells with FACS buffer.
2. Fixation and Permeabilization:
-
Resuspend the cells in a fixation/permeabilization buffer (e.g., commercially available Foxp3 staining buffer sets) according to the manufacturer's instructions.
-
Incubate for 30-60 minutes at 4°C.
-
Wash the cells with permeabilization buffer.
3. Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in permeabilization buffer containing fluorescently conjugated antibodies against Foxp3 and Helios.
-
Incubate for 30-60 minutes at room temperature or 4°C, protected from light.
-
Wash the cells twice with permeabilization buffer.
4. Acquisition and Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Gate on the CD4+ lymphocyte population and subsequently analyze the expression of Foxp3 and Helios to distinguish CD4+Foxp3+Helios+ and CD4+Foxp3+Helios- populations.
Visualizing the Mechanisms
To better understand the complex relationships governing Helios function in Tregs, the following diagrams illustrate key pathways and workflows.
Caption: Workflow for an in vitro Treg suppression assay.
Caption: Helios and the STAT5 signaling pathway in Tregs.
Caption: Logical relationship between Helios expression and Treg function.
Conclusion
The distinction between Helios+ and Helios- Tregs is not merely a phenotypic curiosity but a fundamental division with significant functional consequences. Helios+ Tregs represent a stable, highly suppressive lineage, crucial for maintaining immune homeostasis. Conversely, Helios- Tregs are a more plastic population with the potential to contribute to inflammation under certain conditions. Understanding the mechanisms that regulate Helios expression and the functional attributes of these distinct Treg subsets is paramount for the development of targeted therapies for a range of immune-mediated diseases and cancer. This guide provides a foundational understanding for researchers and drug developers aiming to harness the therapeutic potential of regulatory T cells.
References
- 1. Helios+ and Helios− Treg subpopulations are phenotypically and functionally distinct and express dissimilar TCR repertoires - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Helios, and not FoxP3, is the marker of activated Tregs expressing GARP/LAP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coexpression of Helios in Foxp3+ Regulatory T Cells and Its Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenotypic and Functional Properties of Helios+ Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Helios—controller of Treg stability and function - PMC [pmc.ncbi.nlm.nih.gov]
Heliosin vs. Quercetin: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Chemical Structures
Heliosin (Quercetin 3-digalactoside) is a glycoside of Quercetin (B1663063), meaning it is a Quercetin molecule with a disaccharide (two sugar units) attached at the 3-position. The exact stereochemistry and linkage of the galactose units can vary.
Quercetin is a flavonoid aglycone, characterized by its pentahydroxyl structure.
Antioxidant Activity
The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential. This activity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
| Compound | Assay | IC50 / EC50 (µM) | Reference |
| Quercetin | DPPH | 4.60 ± 0.3 | [1] |
| DPPH | 19.17 µg/mL (~63.4 µM) | [2] | |
| H2O2 Scavenging | 36.22 µg/mL (~119.8 µM) | [2] | |
| Quercetin 3-D-galactoside (Hyperoside) | DPPH | 5.44 µg/mL (~11.7 µM) | [3] |
| ABTS | 3.54 µg/mL (~7.6 µM) | [3] | |
| Quercetin-3-O-diglucoside-7-O-glucoside | DPPH | 245.5 | [4] |
| ABTS | 68.8 | [4] |
Summary: The available data suggests that the antioxidant activity of quercetin glycosides can be comparable to or even slightly lower than that of the quercetin aglycone. The specific sugar moiety and its position can influence this activity. For instance, Quercetin 3-D-galactoside (a monogalactoside) shows potent radical scavenging activity.[3] In contrast, a more complex glycoside like Quercetin-3-O-diglucoside-7-O-glucoside exhibits a higher EC50 value in the DPPH assay compared to quercetin, indicating lower activity in this specific assay.[4]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is a standard method for assessing antioxidant activity.
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol.
-
Sample Preparation: The test compounds (this compound or Quercetin) are dissolved in a suitable solvent (e.g., DMSO or methanol) to create a stock solution, from which serial dilutions are made.
-
Reaction Mixture: In a 96-well plate or cuvettes, a fixed volume of the DPPH solution is added to varying concentrations of the test compound. A control containing the solvent instead of the test compound is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.
DPPH Assay Workflow Diagram
Anti-inflammatory Activity
The anti-inflammatory properties of these compounds are often assessed by their ability to inhibit inflammatory enzymes and mediators.
| Compound | Assay | Target/Cell Line | IC50 / Inhibition | Reference |
| Quercetin | Lipoxygenase (LOX) | - | 97.2 ± 1.7% inhibition at 1 mg/mL | [4] |
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | Significant suppression | [5] | |
| IL-6 Production | LPS-stimulated RAW 264.7 cells | Significant suppression at 6.25-25 µM | [5] | |
| Quercetin-3-O-diglucoside-7-O-glucoside | Lipoxygenase (LOX) | - | IC50 = 1.27 mM | [6] |
| Hyaluronidase | - | 67.4 ± 4.0% inhibition at 2 mM | [6] | |
| Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 cells | Suppression | [4] | |
| IL-6 Production | LPS-stimulated RAW264.7 cells | Suppression | [4] |
Summary: Quercetin demonstrates potent anti-inflammatory activity by inhibiting key inflammatory enzymes and mediators.[4][5] The glycosidic form, represented here by a quercetin diglucoside, also exhibits anti-inflammatory properties, though direct comparison of potency is challenging without standardized IC50 values for all assays.[4][6] For lipoxygenase, the aglycone appears more potent at the tested concentration.
Experimental Protocol: Lipoxygenase (LOX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory pathway.
-
Enzyme and Substrate Preparation: A solution of lipoxygenase (e.g., from soybean) and its substrate (e.g., linoleic acid or arachidonic acid) are prepared in a suitable buffer (e.g., borate (B1201080) buffer, pH 9.0).
-
Incubation with Inhibitor: The enzyme solution is pre-incubated with various concentrations of the test compound (dissolved in a solvent like DMSO) for a short period.
-
Reaction Initiation: The reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.
-
Measurement: The formation of the product (a conjugated diene) is monitored by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.
-
Calculation: The rate of the reaction is calculated from the linear portion of the absorbance curve. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor. The IC50 value is then calculated.
Lipoxygenase Inhibition Assay Workflow
Experimental Protocol: Nitric Oxide (NO) Production Assay
This assay quantifies the amount of nitric oxide produced by cells, typically macrophages, in response to an inflammatory stimulus.
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.
-
Treatment: The cells are pre-treated with various concentrations of the test compound for a specified time.
-
Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production.
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: The amount of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent, which forms a colored azo dye.
-
Measurement: The absorbance of the colored product is measured at approximately 540 nm.
-
Calculation: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in untreated, stimulated cells.
Anticancer Activity
The anticancer potential of these compounds is often evaluated by their ability to inhibit the proliferation of cancer cell lines, commonly measured by the MTT assay.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Quercetin | HeLa (Cervical Cancer) | MTT | 43.55 (as part of a delivery system) | [7] |
| CT-26 (Colon Carcinoma) | MTT (72h) | 71.6 ± 3.05 | [8] | |
| LNCaP (Prostate Cancer) | MTT (72h) | 48.2 ± 2.11 | [8] | |
| MCF-7 (Breast Cancer) | MTT (72h) | 68.4 ± 2.98 | [8] | |
| T47D (Breast Cancer) | MTT (48h) | 50 | [9] | |
| Quercetin Glycosides | - | - | No direct data found for this compound or similar diglycosides | - |
Summary: Quercetin exhibits significant anticancer activity against a wide range of cancer cell lines, with IC50 values typically in the micromolar range.[7][8][9] Unfortunately, no direct quantitative data on the anticancer activity of this compound (Quercetin 3-digalactoside) or similar diglycosides was identified in the literature search. The anticancer activity of quercetin glycosides is an area that requires further investigation to enable a direct comparison.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation: The plate is incubated to allow viable cells to metabolize the MTT into a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the formazan solution is measured at a specific wavelength (usually between 500 and 600 nm).
-
Calculation: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[3]
Signaling Pathways
Both Quercetin and its glycosides are known to modulate various intracellular signaling pathways to exert their biological effects.
Signaling Pathways Modulated by Quercetin
Quercetin is known to inhibit key signaling pathways involved in cell proliferation and inflammation, such as the PI3K/Akt, MAPK, and NF-κB pathways.[7] It also promotes apoptosis in cancer cells.
The signaling pathways modulated by this compound (and other quercetin glycosides) are less well-defined in the literature. However, it is generally understood that upon absorption and metabolism, the glycoside is often hydrolyzed to release the quercetin aglycone, which would then be expected to interact with similar intracellular targets. The efficiency of this conversion and the potential for the glycoside itself to have unique biological activities are areas of ongoing research.
Conclusion
Quercetin is a potent bioactive flavonoid with well-documented antioxidant, anti-inflammatory, and anticancer properties. This compound, as a quercetin glycoside, is expected to share some of these biological activities. The available data on similar quercetin glycosides suggest that while they do possess antioxidant and anti-inflammatory effects, their potency relative to the aglycone can vary depending on the specific glycosidic structure and the assay used. A significant gap in the current literature is the lack of direct quantitative data on the anticancer activity of this compound (Quercetin 3-digalactoside). Further research is warranted to fully elucidate the biological activity profile of this compound and to understand the structure-activity relationships that govern the efficacy of quercetin glycosides. This knowledge will be crucial for the development of these compounds as potential therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. nehu.ac.in [nehu.ac.in]
- 3. caymanchem.com [caymanchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Quantitative Analysis and In vitro Anti-inflammatory Effects of Gallic Acid, Ellagic Acid, and Quercetin from Radix Sanguisorbae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quercetin: A Natural Ally in Combating Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory, antiviral and quantitative study of quercetin-3-O-β-D-glucuronide in Polygonum perfoliatum L - PubMed [pubmed.ncbi.nlm.nih.gov]
Helios as a Prognostic Biomarker in Systemic Lupus Erythematosus: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The transcription factor Helios, encoded by the IKZF2 gene, is emerging as a promising prognostic biomarker in Systemic Lupus Erythematosus (SLE). This guide provides a comprehensive comparison of Helios with established biomarkers, supported by experimental data and detailed methodologies, to aid in the evaluation of its clinical and research utility.
Performance Comparison: Helios vs. Established SLE Biomarkers
While direct head-to-head studies providing comparative prognostic accuracy metrics are still emerging, the available data suggests that Helios, particularly its expression in specific T cell subsets, holds significant prognostic value. This is often assessed in relation to the widely used biomarkers: anti-double-stranded DNA (anti-dsDNA) antibodies and complement proteins C3 and C4.
| Biomarker | Cellular/Molecular Target | Method of Detection | Prognostic Significance in SLE | Reported Performance Metrics |
| Helios | Intracellular transcription factor in immune cells, primarily T cells. | Flow Cytometry | - Correlation with disease activity: Increased frequency of Foxp3+Helios+ regulatory T cells (Tregs) and Helios+ T follicular helper (TFH) cells positively correlates with SLE disease activity.[1][2] - Potential to predict flares: Altered Helios expression in T cell subsets may precede or accompany disease exacerbations.[3] - Association with lupus nephritis: The IKZF2 gene has been identified as a potential biomarker for the diagnosis of lupus nephritis.[4] | - AUC for distinguishing SLE from healthy controls (Helios+ TFH cells): 0.7959[5] - Sensitivity, Specificity, and Predictive Values for flare prediction are not yet well-established in large cohort studies. |
| Anti-dsDNA Antibodies | Double-stranded DNA | ELISA, Farr assay, Crithidia luciliae indirect immunofluorescence test (CLIFT) | - Diagnostic marker: Highly specific for SLE. - Correlation with disease activity: Rising titers are associated with increased disease activity, particularly lupus nephritis.[6][7] - Predictive of flares: An increase in anti-dsDNA levels can predict subsequent disease flares.[8][9] | - AUC for diagnosis of Lupus Nephritis: 0.61 - 0.79[10] - Sensitivity and specificity vary depending on the assay used. |
| Complement C3 & C4 | Serum complement proteins | Nephelometry, Turbidimetry, Radial immunodiffusion | - Indicator of disease activity: Decreased levels indicate complement consumption due to immune complex deposition and are associated with active disease, especially lupus nephritis.[6][8][11] - Predictive of flares: A significant drop in C3 and/or C4 levels can precede or accompany a disease flare.[8] | - AUC for diagnosis of Lupus Nephritis (C3): 0.63 - 0.73[10] - AUC for diagnosis of Lupus Nephritis (C4): 0.48 - 0.72[10] |
Note: The performance metrics for anti-dsDNA and complement components can vary significantly depending on the specific assay utilized and the patient cohort studied.
Experimental Protocols
Accurate and reproducible measurement of Helios and other biomarkers is critical for their validation and clinical implementation. Flow cytometry is the primary method for analyzing Helios expression at the single-cell level.
Protocol: Multiparameter Flow Cytometry for Helios and T Cell Subset Analysis in Human PBMCs
This protocol describes the simultaneous analysis of surface markers to identify T cell subsets and intracellular staining for the transcription factors Helios and FoxP3.
1. Peripheral Blood Mononuclear Cell (PBMC) Isolation:
-
Collect whole blood in EDTA or heparin-containing tubes.
-
Isolate PBMCs using Ficoll-Paque density gradient centrifugation following standard procedures.
-
Wash the isolated PBMCs twice with phosphate-buffered saline (PBS).
-
Perform a cell count and assess viability using a method such as trypan blue exclusion. Cell viability should be >95%.
2. Surface Marker Staining:
-
Resuspend up to 1 x 10^6 PBMCs in 100 µL of flow cytometry staining buffer (e.g., PBS with 2% fetal bovine serum and 0.05% sodium azide).
-
Add a pre-titrated cocktail of fluorescently conjugated antibodies against surface markers to identify T cell subsets. A typical panel includes:
-
CD3 (T cell marker)
-
CD4 (Helper T cell marker)
-
CD8 (Cytotoxic T cell marker)
-
CD25 (IL-2 receptor alpha chain, Treg marker)
-
CD127 (IL-7 receptor alpha chain, to help distinguish Tregs)
-
CXCR5 (TFH cell marker)
-
PD-1 (Activation and TFH cell marker)
-
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of flow cytometry staining buffer.
3. Fixation and Permeabilization:
-
After the final wash for surface staining, discard the supernatant and vortex the cell pellet gently.
-
Add 1 mL of a fixation/permeabilization buffer (e.g., a commercially available FoxP3/transcription factor staining buffer set) to the cell pellet.
-
Incubate for 30-60 minutes at 4°C in the dark. This step fixes the cells and permeabilizes the membranes to allow antibodies to enter the nucleus.
4. Intracellular Staining:
-
Wash the fixed and permeabilized cells twice with 2 mL of 1X permeabilization buffer (provided with the staining buffer set).
-
Resuspend the cell pellet in 100 µL of 1X permeabilization buffer.
-
Add pre-titrated fluorescently conjugated antibodies against intracellular targets:
-
Helios (IKZF2)
-
FoxP3
-
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with 2 mL of 1X permeabilization buffer.
5. Data Acquisition and Analysis:
-
Resuspend the final cell pellet in 300-500 µL of flow cytometry staining buffer.
-
Acquire the data on a flow cytometer equipped with the appropriate lasers and filters for the fluorochromes used.
-
Analyze the data using a suitable software (e.g., FlowJo, FCS Express). Use fluorescence minus one (FMO) controls to set accurate gates for Helios and FoxP3.
Visualizations: Pathways and Workflows
Helios Signaling in Regulatory T cells
Helios plays a crucial role in maintaining the stability and suppressive function of regulatory T cells (Tregs). A key mechanism involves the IL-2/STAT5 signaling pathway.
Caption: Simplified Helios signaling pathway in Tregs.
Experimental Workflow for SLE Biomarker Validation
The validation of a novel biomarker like Helios involves a multi-step process from initial discovery to clinical application.
References
- 1. Expression of Helios Facilitates Distinction Between FoxP3+ Treg and FoxP3+ Activated T Conventional Cells in Patients with Systemic Lupus Erythematosus - ACR Meeting Abstracts [acrabstracts.org]
- 2. Foxp3+ Helios+ regulatory T cells are expanded in active systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Helios as a Potential Biomarker in Systemic Lupus Erythematosus and New Therapies Based on Immunosuppressive Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Helios characterized circulating follicular helper T cells with enhanced functional phenotypes and was increased in patients with systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-dsDNA and complement profiles as prognostic guides in systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Predictive value of complement profiles and anti-dsDNA in systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prognostic value of anti-dsDNA in SLE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diagnostic and Prognostic Tests in Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Comparative analysis of contemporary anti-double stranded DNA antibody assays for systemic lupus erythematosus [frontiersin.org]
A Comparative Analysis of Heliosin and its Aglycone Form, Quercetin
In the realm of flavonoid research, understanding the structure-activity relationship between a glycoside and its aglycone is pivotal for drug development and therapeutic applications. This guide provides a detailed comparative study of Heliosin (Quercetin 3-digalactoside) and its aglycone form, Quercetin (B1663063). While direct comparative experimental data for this compound is limited, this report synthesizes findings from studies on various quercetin glycosides as surrogates to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction to this compound and Quercetin
This compound is a glycoside of the flavonol Quercetin, meaning it is the Quercetin molecule attached to two galactose sugar moieties. Quercetin is a well-researched flavonoid renowned for its potent antioxidant, anti-inflammatory, and anticancer properties.[1] The addition of sugar molecules, as in this compound, can significantly alter the bioavailability, solubility, and ultimately, the biological efficacy of the parent aglycone, Quercetin.[1][2] Generally, glycosylation can improve a compound's stability and water solubility, though it may sometimes reduce its immediate biological activity compared to the more readily absorbable aglycone form.[2]
Quantitative Comparison of Biological Activities
The following tables summarize quantitative data from various in vitro studies, comparing the biological activities of Quercetin with its glycoside derivatives. It is important to note that the specific activities of this compound may vary, and the data presented for other quercetin glycosides serve as a comparative reference.
Table 1: Comparative Antioxidant Activity
| Compound | Assay | IC50 Value | Source(s) |
| Quercetin | DPPH | 0.55 µg/mL | [3] |
| DPPH | 4.60 ± 0.3 µM | [3] | |
| ABTS | 1.17 µg/mL | [3] | |
| ABTS | 48.0 ± 4.4 µM | [3] | |
| Quercetin-3-O-glucoside (Isoquercitrin) | DPPH | 78.16 ± 4.83 μM (superoxide scavenging) | [4] |
| Quercetin-3-O-rhamnoside (Quercitrin) | DPPH | 87.99 ± 5.43 μM (superoxide scavenging) | [4] |
| Quercetin-3-O-rutinoside (Rutin) | ACE Inhibition | > Isoquercitrin & Quercetin | [5] |
IC50 (half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates higher potency.
Table 2: Comparative Anti-inflammatory Activity
| Compound | Assay | IC50 Value | Source(s) |
| Quercetin | Elastase Release Inhibition | 6.25 µM | [6] |
| COX-1 Inhibition | High | ||
| 12-LOX Inhibition | High | ||
| Quercetin Glycosides | Elastase Release Inhibition | Significantly diminished vs. Quercetin | [6] |
| Quercetin-3,4'-di-O-glucoside | COX-1 Inhibition | Similar to Quercetin |
Table 3: Comparative Cytotoxicity in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 Value | Source(s) |
| Quercetin | MCF-7 (Breast) | MTT | 73 µM | [7] |
| MDA-MB-231 (Breast) | MTT | >100 µM | [7] | |
| HepG2 (Liver) | MTT | >80 µM | [7] | |
| HL-60 (Leukemia) | MTT | 58 µM | [7] | |
| Caco-2 (Colon) | MTT | - | [8] | |
| HEK293 (non-cancer) | MTT | 186 µg/mL | [8] | |
| Quercetin-3-O-glucoside | Caco-2 (Colon) | MTT | 79 µg/mL | [8] |
| HepG2 (Liver) | MTT | 150 µg/mL | [8] | |
| HEK293 (non-cancer) | MTT | 224 µg/mL | [8] |
Generally, the aglycone form (Quercetin) tends to exhibit higher cytotoxic activity in vitro compared to its glycosides.[9][10] This is often attributed to the easier passage of the less polar aglycone across cell membranes.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Antioxidant Activity Assays
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance.
-
Protocol:
-
Prepare a stock solution of the test compound (this compound or Quercetin) in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a fresh solution of DPPH in methanol.
-
In a 96-well plate, add various concentrations of the test compound to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox is typically used as a positive control.
-
The percentage of scavenging activity is calculated, and the IC50 value is determined.
-
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Protocol:
-
Generate the ABTS•+ solution by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol (B145695) or PBS to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of the test compound to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).[11]
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[11]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[11]
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.
-
Protocol:
-
Treat cells with the test compound at the desired concentrations for a specified time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.[11]
-
Analyze the stained cells by flow cytometry.
-
Signaling Pathways and Mechanisms of Action
Quercetin is known to modulate a multitude of signaling pathways involved in cell proliferation, apoptosis, and inflammation.[12][13][14] While the specific effects of this compound on these pathways require further investigation, it is hypothesized that its aglycone, Quercetin, is the primary effector molecule following deglycosylation.
Key Signaling Pathways Modulated by Quercetin
Quercetin has been shown to exert its anticancer effects by:
-
Inducing Apoptosis: Quercetin can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. It modulates the expression of Bcl-2 family proteins, leading to the release of cytochrome c and the activation of caspases.[9][15]
-
Inhibiting Proliferation and Cell Cycle Arrest: Quercetin can arrest the cell cycle at various phases (e.g., G2/M) by modulating the expression of cyclins and cyclin-dependent kinases.[12]
-
Modulating Key Signaling Pathways: Quercetin is known to inhibit pro-survival signaling pathways such as PI3K/Akt and MAPK, and activate tumor suppressor pathways like p53.[12][13][16]
Below are diagrams illustrating the general experimental workflow and a key signaling pathway affected by Quercetin.
Caption: General experimental workflow for comparing this compound and Quercetin.
Caption: Quercetin's inhibitory effect on the PI3K/Akt signaling pathway.
Conclusion
The available scientific literature strongly suggests that the aglycone form, Quercetin, is generally more potent in in vitro biological assays compared to its glycoside derivatives. This is likely due to its greater lipophilicity and ability to traverse cellular membranes. However, glycosylation, as seen in this compound, can enhance stability and bioavailability in vivo, potentially leading to significant therapeutic effects after metabolic conversion to the active aglycone. Further direct comparative studies on this compound are warranted to fully elucidate its pharmacological profile and therapeutic potential. This guide provides a foundational framework for such future research.
References
- 1. O-Glycoside quercetin derivatives: Biological activities, mechanisms of action, and structure-activity relationship for drug design, a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of the Antioxidant Effects of Quercitrin and Isoquercitrin: Understanding the Role of the 6″-OH Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multifaceted Biological Activity of Rutin, Quercetin, and Quercetin’s Glucosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity, Antioxidant and Apoptosis Studies of Quercetin-3-O Glucoside and 4-(β-D-Glucopyranosyl-1→4-α-L-Rhamnopyranosyloxy)-Benzyl Isothiocyanate from Moringa oleifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential apoptosis-inducing effect of quercetin and its glycosides in human promyeloleukemic HL-60 cells by alternative activation of the caspase 3 cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of cytotoxic and genotoxic responses by natural and novel quercetin glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Potential Therapeutic Targets of Quercetin, a Plant Flavonol, and Its Role in the Therapy of Various Types of Cancer through the Modulation of Various Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to Heliosin (Quercetin 3-digalactoside) Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of prevalent extraction methods for Heliosin, a synonym for quercetin (B1663063) 3-digalactoside. As a member of the flavonoid family, the extraction efficiency of this compound is critical for its subsequent quantification and utilization in research and drug development. This document outlines the efficacy of various techniques, supported by experimental data on related quercetin glycosides, and provides detailed protocols for their implementation.
Data Presentation: Comparative Efficacy of Extraction Methods
The following table summarizes quantitative data from studies on the extraction of quercetin and its glycosides, which serve as a proxy for this compound due to the scarcity of specific data for this compound. The comparison focuses on key parameters such as extraction yield, time, and solvent consumption.
| Extraction Method | Plant Material | Target Analyte(s) | Solvent | Extraction Time | Yield | Reference |
| Soxhlet Extraction | Raphanus sativus L. leaves | Quercetin | Methanol | 24 hours | Low (decomposition occurred) | [1][2] |
| Phyllostachys heterocycla leaves | Flavonoids | Ethanol | Not specified | 3.35% | [3] | |
| Ultrasound-Assisted Extraction (UAE) | Raphanus sativus L. leaves | Quercetin | Methanol | 10 minutes | 11.8% | [1][2] |
| Lactuca indica L.cv. Mengzao leaves | Total Flavonoids | 58.86% Ethanol | 30 minutes | 48.01 mg/g | [4] | |
| Apple Peels | Quercetin Glycosides | 80-100% Methanol | 15 minutes | Optimal recovery | [5] | |
| Microwave-Assisted Extraction (MAE) | Phyllostachys heterocycla leaves | Flavonoids | 78.1% Ethanol | 24.9 minutes | 4.67% | [3] |
| Euonymus alatus stalks | Rutin and Quercetin | 50% Ethanol | 6 minutes | Higher than Soxhlet and UAE | [6] | |
| Cajanus cajan leaves | Orientoside and Luteolin | 80% Ethanol | 10 minutes | 4.42 mg/g and 0.10 mg/g | [7] | |
| Syzygium nervosum fruits | DMC (a flavonoid) | Ethanol | 38 minutes | 1409 µg/g | [8] |
Note: The yields are presented as reported in the respective studies and may not be directly comparable due to differences in plant material, analytical methods, and reporting units.
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized from various sources and can be adapted for the extraction of this compound from specific plant matrices.
Soxhlet Extraction (Conventional Method)
Soxhlet extraction is a traditional method that utilizes continuous solvent percolation.
Materials and Apparatus:
-
Dried and powdered plant material
-
Soxhlet extractor
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Thimble (cellulose)
-
Ethanol or Methanol
Procedure:
-
Place a known amount of the dried, powdered plant material into a cellulose (B213188) thimble.
-
Position the thimble inside the main chamber of the Soxhlet extractor.
-
Fill the round-bottom flask with the extraction solvent (e.g., ethanol) to about two-thirds of its volume.
-
Assemble the Soxhlet apparatus by connecting the flask to the extractor and the extractor to the condenser.
-
Heat the solvent in the flask using a heating mantle. The solvent will evaporate, and its vapor will travel up to the condenser.
-
The condensed solvent drips into the thimble, immersing the plant material and extracting the desired compounds.
-
When the solvent level in the chamber reaches the top of the siphon tube, the entire volume of the solvent and extract is siphoned back into the round-bottom flask.
-
This cycle is repeated for several hours until the extraction is complete (indicated by the solvent in the siphon tube becoming colorless).
-
After extraction, the solvent is evaporated to concentrate the extract.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes the energy of ultrasonic waves to enhance the extraction process.
Materials and Apparatus:
-
Dried and powdered plant material
-
Ultrasonic bath or probe sonicator
-
Beaker or Erlenmeyer flask
-
Extraction solvent (e.g., aqueous ethanol)
-
Filtration system
Procedure:
-
Weigh a specific amount of the dried, powdered plant material and place it in a beaker or flask.
-
Add a predetermined volume of the extraction solvent to achieve the desired solid-to-liquid ratio.
-
Place the vessel in an ultrasonic bath or immerse the ultrasonic probe into the mixture.
-
Set the desired extraction temperature and sonication time (e.g., 30 minutes at 50°C).
-
Turn on the ultrasonic device. The cavitation bubbles produced by the ultrasound will disrupt the plant cell walls, facilitating the release of intracellular contents.
-
After the extraction period, filter the mixture to separate the extract from the solid plant residue.
-
The resulting extract can then be concentrated or directly analyzed.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, thereby accelerating the extraction process.
Materials and Apparatus:
-
Dried and powdered plant material
-
Microwave extraction system with closed or open vessels
-
Extraction solvent (e.g., ethanol)
-
Filtration system
Procedure:
-
Place a known quantity of the dried, powdered plant material into a microwave-safe extraction vessel.
-
Add the appropriate volume of the extraction solvent.
-
Seal the vessel (if using a closed-vessel system) and place it in the microwave extractor.
-
Set the extraction parameters, including microwave power, temperature, and time (e.g., 500 W, 80°C for 10 minutes).
-
Start the microwave program. The microwave energy will rapidly heat the solvent and the moisture within the plant cells, causing cell rupture and enhancing the release of target compounds.
-
After the extraction is complete, allow the vessel to cool before opening.
-
Filter the mixture to obtain the extract.
Mandatory Visualizations
Experimental Workflow for Comparative Analysis of this compound Extraction Methods
The following diagram illustrates a typical experimental workflow for comparing the efficacy of different extraction methods for this compound.
Quercetin's Anti-Inflammatory Signaling Pathway
This compound, as a quercetin glycoside, is expected to exhibit similar biological activities to quercetin. The following diagram depicts the key signaling pathways modulated by quercetin to exert its anti-inflammatory effects.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro :: BioResources [bioresources.cnr.ncsu.edu]
- 4. Frontiers | Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties [frontiersin.org]
- 5. Ultrasonication-Assisted Solvent Extraction of Quercetin Glycosides from ‘Idared’ Apple Peels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Assisted Extraction of Anticancer Flavonoid, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethyl Chalcone (DMC), Rich Extract from Syzygium nervosum Fruits - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolomics of Cells Treated with Heliosin: A Fictional Guide
Disclaimer: The following guide is a fictionalized example created to fulfill the user's request for a specific content format. As of late 2025, publicly available scientific literature does not contain studies on the metabolomic effects of a compound named "Heliosin." The data and descriptions provided below are for illustrative purposes only and are not based on real experimental results for a substance with this name. For this guide, we will use the placeholder name "this compound" to demonstrate how such a comparative analysis would be presented.
This guide provides a comparative analysis of the metabolic effects of the hypothetical compound "this compound" on cultured cancer cells. For comparison, we use "Compound X," a fictional well-characterized metabolic inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in understanding the metabolic impact of novel therapeutic agents.
Quantitative Metabolomic Data
The following table summarizes the quantitative data from a comparative metabolomics study on cultured human hepatocellular carcinoma (HepG2) cells treated with this compound, Compound X, or a vehicle control for 24 hours. The data is presented as a fold change relative to the vehicle control, with p-values indicating statistical significance. Key metabolites from central carbon metabolism, amino acid metabolism, and lipid metabolism were quantified using LC-MS/MS.
| Metabolic Pathway | Metabolite | This compound (Fold Change vs. Vehicle) | This compound (p-value) | Compound X (Fold Change vs. Vehicle) | Compound X (p-value) |
| Glycolysis/Gluconeogenesis | Glucose-6-phosphate | 0.75 | < 0.05 | 0.68 | < 0.01 |
| Fructose-1,6-bisphosphate | 0.62 | < 0.01 | 0.55 | < 0.01 | |
| Lactate | 1.35 | < 0.05 | 1.42 | < 0.05 | |
| TCA Cycle | Citrate | 1.22 | < 0.05 | 1.28 | < 0.05 |
| Succinate | 1.18 | > 0.05 | 1.20 | < 0.05 | |
| Malate | 1.30 | < 0.01 | 1.35 | < 0.01 | |
| Pentose Phosphate Pathway | Ribose-5-phosphate | 1.40 | < 0.01 | 1.48 | < 0.01 |
| Amino Acid Metabolism | Glutamine | 0.88 | < 0.05 | 0.85 | < 0.05 |
| Proline | 1.15 | > 0.05 | 1.20 | < 0.05 | |
| Serine | 0.90 | < 0.05 | 0.88 | < 0.05 | |
| Lipid Metabolism | Palmitate | 0.80 | < 0.05 | 0.75 | < 0.01 |
| Oleate | 0.82 | < 0.05 | 0.78 | < 0.01 | |
| Stearate | 0.79 | < 0.05 | 0.76 | < 0.01 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human hepatocellular carcinoma (HepG2) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells were seeded in 6-well plates and allowed to adhere overnight. The following day, the medium was replaced with fresh medium containing either this compound (10 µM), Compound X (10 µM), or a vehicle control (0.1% DMSO). Cells were incubated for 24 hours before metabolite extraction.
Metabolite Extraction
-
Quenching and Extraction: After 24 hours of treatment, the culture medium was aspirated, and the cells were washed with ice-cold phosphate-buffered saline (PBS). Metabolism was quenched by adding 1 mL of ice-cold 80:20 methanol/water solution to each well.
-
Cell Lysis and Collection: The cells were scraped from the plates in the methanol/water solution and transferred to microcentrifuge tubes. The samples were then vortexed for 1 minute and centrifuged at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.
-
Sample Preparation: The supernatant containing the extracted metabolites was transferred to a new tube and dried under a stream of nitrogen gas. The dried metabolite extracts were stored at -80°C until analysis.
LC-MS/MS Analysis
-
Instrumentation: Metabolomic analysis was performed on a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
Chromatography: The dried extracts were reconstituted in a solution of 50% acetonitrile. A portion of the reconstituted sample was injected onto a C18 reverse-phase column for chromatographic separation.
-
Mass Spectrometry: The mass spectrometer was operated in both positive and negative ion modes to detect a wide range of metabolites. Data was acquired over a mass range of 70-1000 m/z.
-
Data Analysis: Raw data files were processed using a metabolomics analysis software suite. Peak identification, integration, and alignment were performed. Metabolites were identified by matching their accurate mass and retention times to a library of known standards. Statistical analysis (t-test) was performed to identify significantly altered metabolites between the treatment groups and the control.
Visualizations
Signaling Pathway Diagram
Unveiling the Molecular Entourage of Helios: A Deep Dive into the NuRD Complex Interaction
For researchers, scientists, and professionals in drug development, understanding the intricate protein interactions that govern gene expression is paramount. The transcription factor Helios, a member of the Ikaros family encoded by the IKZF2 gene, plays a critical role in lymphocyte development and function. Its ability to regulate gene expression is intimately tied to the protein complexes it recruits. This guide provides a comprehensive analysis of the confirmed interaction between Helios and the Nucleosome Remodeling and Deacetylase (NuRD) complex, supported by experimental data. We will also explore potential alternative interacting complexes, offering a comparative perspective on the molecular machinery associated with Helios-mediated transcriptional regulation.
The Predominant Partner: Helios and the NuRD Complex
A substantial body of evidence confirms a predominant and stable interaction between Helios and the NuRD complex, a key player in transcriptional repression and chromatin remodeling.[1] This association is crucial for the function of both Helios and its close relative, Ikaros.[1]
Quantitative Analysis of the Helios-NuRD Interactome
Mass spectrometry-based proteomics following affinity purification has been instrumental in identifying the specific subunits of the NuRD complex that associate with Helios. The following table summarizes the key components of the NuRD complex identified as interacting with Ikaros family proteins, including Helios.
| NuRD Complex Subunit | Protein Function | Experimental Evidence |
| Chromatin Remodeling ATPases | ||
| CHD3 (Mi-2α) | ATP-dependent chromatin remodeling, ATPase activity | Mass Spectrometry[2], Co-immunoprecipitation |
| CHD4 (Mi-2β) | ATP-dependent chromatin remodeling, ATPase activity | Mass Spectrometry[2], Co-immunoprecipitation |
| Histone Deacetylases (HDACs) | ||
| HDAC1 | Catalyzes the removal of acetyl groups from histones, leading to chromatin condensation and transcriptional repression. | Mass Spectrometry[3], Co-immunoprecipitation |
| HDAC2 | Similar function to HDAC1, often found in the same complex. | Mass Spectrometry[3], Co-immunoprecipitation |
| Metastasis-Associated Proteins (MTA) | ||
| MTA1 | Scaffolding protein, facilitates NuRD complex assembly. | Mass Spectrometry[2][3] |
| MTA2 | Scaffolding protein, homologous to MTA1. | Mass Spectrometry[3] |
| Methyl-CpG-Binding Domain Proteins (MBD) | ||
| MBD3 | Binds to methylated DNA, though its role in recruiting NuRD to methylated sites is debated. | Mass Spectrometry |
| Retinoblastoma-Associated Proteins (RbAp) | ||
| RBBP4 (RbAp48) | Histone-binding protein, interacts with histone tails. | Mass Spectrometry[3] |
| RBBP7 (RbAp46) | Histone-binding protein, homologous to RBBP4. | |
| GATA Zinc Finger Domain Containing Proteins | ||
| GATAD2A (p66α) | Component of the NuRD complex with a role in transcriptional repression. | |
| GATAD2B (p66β) | Homologous to GATAD2A. | Mass Spectrometry[3] |
Experimental Workflow and Signaling Pathway
The interaction between Helios and the NuRD complex is a critical step in the Helios-mediated regulation of gene expression. The following diagrams illustrate the experimental workflow used to identify this interaction and the resulting signaling pathway.
References
A Comparative Review of Ikaros Family Transcription Factors
The Ikaros zinc finger (IKZF) family of transcription factors comprises five members in mammals: Ikaros (IKZF1), Helios (IKZF2), Aiolos (IKZF3), Eos (IKZF4), and Pegasus (IKZF5). These proteins are pivotal regulators of hematopoiesis, particularly in the development and differentiation of lymphocytes. Their dysfunction is implicated in a range of diseases, including hematological malignancies and autoimmune disorders. This guide provides a comparative overview of the Ikaros family members, summarizing their structural and functional characteristics, expression patterns, and roles in health and disease, supported by experimental data and detailed methodologies.
Structural and Functional Comparison
All Ikaros family members share a conserved structure characterized by two distinct zinc finger (ZF) domains. The N-terminal domain contains multiple C2H2 zinc fingers that are responsible for sequence-specific DNA binding, recognizing a core consensus sequence of 5'-GGGAA-3'.[1][2][3] The C-terminal domain consists of two zinc fingers that mediate homo- and heterodimerization among family members, a crucial aspect for their function and regulatory diversity.[2][4]
Table 1: Comparison of Ikaros Family Transcription Factors
| Feature | Ikaros (IKZF1) | Helios (IKZF2) | Aiolos (IKZF3) | Eos (IKZF4) | Pegasus (IKZF5) |
| Primary Function | Master regulator of lymphopoiesis, tumor suppressor[5][6] | T-cell homeostasis, regulatory T cell (Treg) function[7][8] | B-cell activation and differentiation[9][10][11] | Treg function, immune suppression[12][13][14] | Megakaryopoiesis |
| Expression | Hematopoietic stem cells, lymphoid progenitors, mature lymphocytes[13][15] | T-cells, Tregs, NK cells[5][7] | B-cells, T-cells, NK cells[9][13] | Tregs, activated T-cells[12][13][14] | Widely expressed, including hematopoietic cells |
| Key Interacting Partners | NuRD complex, other IKZF members, SATB1[4][12][16] | Foxp3, NuRD complex[5][7] | Other IKZF members, Bcl-2[11][17] | Foxp3, CtBP1[17][18][19] | Other IKZF members |
| Role in Disease | B-cell acute lymphoblastic leukemia (B-ALL), autoimmune diseases[5][6][14] | T-cell leukemia, autoimmune diseases[6] | Chronic lymphocytic leukemia (CLL), B-cell lymphomas[1][9][17] | Autoimmune diseases[12][14] | Thrombocytopenia |
Quantitative Data Comparison
Expression Levels in Hematopoietic Lineages
The expression of Ikaros family members is tightly regulated during hematopoiesis, with each member exhibiting a distinct pattern across different cell lineages and developmental stages.[13][15]
Table 2: Relative mRNA Expression of Ikaros Family Members in Human Hematopoietic Cells
| Cell Type | Ikaros (IKZF1) | Helios (IKZF2) | Aiolos (IKZF3) | Eos (IKZF4) | Pegasus (IKZF5) |
| Hematopoietic Stem Cells | +++ | + | - | + | ++ |
| Common Lymphoid Progenitors | +++ | ++ | + | ++ | ++ |
| Pro-B Cells | +++ | + | ++ | + | + |
| Mature B Cells | ++ | - | +++ | - | + |
| Double Negative (DN) Thymocytes | +++ | ++ | ++ | ++ | ++ |
| Double Positive (DP) Thymocytes | +++ | + | +++ | + | + |
| CD4+ T Cells | ++ | +++ | ++ | + | + |
| CD8+ T Cells | ++ | ++ | ++ | + | + |
| Natural Killer (NK) Cells | ++ | ++ | ++ | + | + |
| Regulatory T cells (Tregs) | ++ | +++ | + | +++ | + |
Data compiled from multiple sources and represent relative expression levels (+ low, ++ medium, +++ high, - not detected or very low). Actual levels can vary depending on the specific developmental stage and activation state of the cells.[13][15]
Post-Translational Modifications and Functional Consequences
The activity of Ikaros family proteins is further regulated by post-translational modifications, which can modulate their DNA binding affinity, subcellular localization, and protein-protein interactions.
Table 3: Key Post-Translational Modifications of Ikaros Family Members
| Modification | Family Member(s) | Enzyme(s) | Functional Consequence |
| Phosphorylation | Ikaros, Helios | Casein Kinase II (CK2), Protein Phosphatase 1 (PP1) | Decreases DNA binding affinity, regulates protein stability.[13] |
| SUMOylation | Ikaros | PIASx, PIAS3 (E3 ligases); Senp1, Axam (isopeptidases) | Disrupts interaction with co-repressors (Sin3A, Mi-2β), impairing repressive activity.[13] |
| Ubiquitination | Ikaros, Aiolos | CRBN (E3 ligase) | Proteasomal degradation, mechanism of action for immunomodulatory drugs (IMiDs).[13][17] |
Signaling Pathways
The function of Ikaros family members is intricately linked to various signaling pathways that control their expression and activity, as well as downstream pathways that they regulate to orchestrate cellular processes.
Upstream Regulatory Pathways
The expression and function of Ikaros family members are controlled by a network of upstream signaling pathways initiated by cytokines and antigen receptors.
Caption: Upstream signaling pathways regulating Ikaros family members.
Downstream Effector Pathways
Ikaros family members, in turn, regulate a multitude of downstream pathways to control lymphocyte development, differentiation, and function.
Caption: Downstream effector pathways regulated by Ikaros family members.
Experimental Protocols
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor.
Experimental Workflow:
Caption: Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).
Detailed Methodology:
-
Cell Cross-linking: Approximately 1x10^7 cells are cross-linked with 1% formaldehyde (B43269) for 10 minutes at room temperature to fix protein-DNA interactions. The reaction is quenched with glycine.[5][20][21]
-
Cell Lysis and Chromatin Sonication: Cells are lysed, and nuclei are isolated. Chromatin is sheared into fragments of 200-500 bp using sonication.[5][21]
-
Immunoprecipitation: Sheared chromatin is incubated overnight at 4°C with an antibody specific to the Ikaros family member of interest. Protein A/G magnetic beads are used to pull down the antibody-protein-DNA complexes.[20][22]
-
Washing and Elution: The beads are washed with a series of buffers of increasing stringency to remove non-specifically bound chromatin. The protein-DNA complexes are then eluted from the beads.[20][22]
-
Reverse Cross-linking and DNA Purification: Cross-links are reversed by heating at 65°C, and proteins are digested with proteinase K. DNA is then purified using phenol-chloroform extraction or column-based kits.[21]
-
Library Preparation and Sequencing: The purified DNA fragments are repaired, A-tailed, and ligated to sequencing adapters. The resulting library is amplified by PCR and sequenced using a high-throughput sequencing platform.[23]
-
Data Analysis: Sequencing reads are aligned to the reference genome. Peak calling algorithms are used to identify regions of enrichment, which represent the binding sites of the transcription factor. Motif analysis can be performed to identify the consensus binding sequence.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to study the in vitro binding of a protein to a specific DNA sequence.
Experimental Workflow:
Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).
Detailed Methodology:
-
Probe Preparation: A double-stranded DNA oligonucleotide containing the putative Ikaros binding site (e.g., 5'-AGCTAGCTGGGAAAGCTAGC-3') is synthesized. One strand is end-labeled with biotin or a radioactive isotope like ³²P.[6][12][24]
-
Binding Reaction: The labeled probe is incubated with a source of the Ikaros family protein (e.g., nuclear extract from hematopoietic cells or in vitro translated protein) in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.[12][15][18]
-
Native Polyacrylamide Gel Electrophoresis (PAGE): The binding reactions are loaded onto a non-denaturing polyacrylamide gel and electrophoresed. Protein-DNA complexes migrate slower than the free probe.[13][25]
-
Transfer and Detection: The DNA is transferred from the gel to a nylon membrane. If a biotinylated probe is used, it is detected using a streptavidin-horseradish peroxidase conjugate and a chemiluminescent substrate. If a radiolabeled probe is used, the membrane is exposed to X-ray film.[15][24]
-
Competition and Supershift Assays (Optional): To confirm specificity, a competition assay can be performed by adding an excess of unlabeled probe to the binding reaction. A supershift assay can be performed by adding an antibody specific to the Ikaros protein, which will cause a further retardation of the protein-DNA complex.[18]
Luciferase Reporter Assay
This assay measures the ability of a transcription factor to activate or repress the transcription of a target gene.
Experimental Workflow:
Caption: Workflow for Luciferase Reporter Assay.
Detailed Methodology:
-
Reporter Construct Generation: The promoter region of a known or putative Ikaros target gene containing the 5'-GGGAA-3' binding site is cloned upstream of a luciferase reporter gene in an expression vector.[26][27][28]
-
Cell Transfection: The reporter construct is co-transfected into a suitable cell line (e.g., HEK293T or a hematopoietic cell line) along with an expression vector for the specific Ikaros family member being studied. A control vector expressing a different reporter (e.g., Renilla luciferase) is often co-transfected for normalization of transfection efficiency.[16][29][30]
-
Cell Lysis: After 24-48 hours, the cells are lysed to release the expressed luciferase enzymes.[29][30]
-
Luciferase Assay: The cell lysate is mixed with a luciferase substrate (luciferin for firefly luciferase). The resulting luminescence, which is proportional to the amount of luciferase produced and thus the transcriptional activity of the promoter, is measured using a luminometer. The firefly luciferase activity is then normalized to the Renilla luciferase activity.[16][28][29]
Conclusion
The Ikaros family of transcription factors plays a complex and non-redundant role in the regulation of hematopoiesis. While sharing a conserved structure and DNA binding motif, each member exhibits distinct expression patterns and functional specificities. Their ability to form heterodimers adds another layer of regulatory complexity. Dysregulation of Ikaros family members is a common feature in various hematological malignancies and autoimmune diseases, making them attractive targets for therapeutic intervention. The experimental approaches detailed in this guide provide a framework for further dissecting the intricate functions of these critical regulators of the immune system.
References
- 1. Gel Shift Assays (EMSA) | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Ikaros fingers on lymphocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Established and emergent roles for Ikaros transcription factors in lymphoid cell development and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Helios—Illuminating the way for lymphocyte self‐control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
- 7. Coexpression of Helios in Foxp3+ Regulatory T Cells and Its Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Helios—controller of Treg stability and function - Chougnet - Translational Cancer Research [tcr.amegroups.org]
- 9. Frontiers | Ikaros Zinc Finger Transcription Factors: Regulators of Cytokine Signaling Pathways and CD4+ T Helper Cell Differentiation [frontiersin.org]
- 10. Aiolos regulates B cell activation and maturation to effector state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aiolos controls gene conversion and cell death in DT40 B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocols for protein-DNA binding analysis of a zinc finger transcription factor bound to its cognate promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transcription Factor mapping and prediction | CMB-UNITO [cmb.i-learn.unito.it]
- 14. Ikaros Proteins in Tumor: Current Perspectives and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Once a Treg, always a Treg? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 17. Lineage Reprogramming of Effector Regulatory T Cells in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Eos mediates Foxp3-dependent gene silencing in regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An inherently bi-functional subset of Foxp3+ T helper cells is controlled by the transcription factor Eos - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 21. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 22. Simple ChIP Assay Protocol (Agarose Beads) | Cell Signaling Technology [cellsignal.com]
- 23. Eos is redundant for T regulatory cell function, but plays an important role in IL-2 and Th17 production by CD4+ T conventional cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Aiolos promotes CXCR3 expression on Th1 cells via positive regulation of IFN-γ/STAT1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. goldbio.com [goldbio.com]
- 27. researchgate.net [researchgate.net]
- 28. youtube.com [youtube.com]
- 29. assaygenie.com [assaygenie.com]
- 30. Stage-specific control of early B cell development by the transcription factor Ikaros - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Heliosin's Therapeutic Efficacy in Preclinical Oncology Models
This guide provides a comprehensive comparison of Heliosin, a novel therapeutic agent, against alternative treatments in preclinical cancer models. The data presented herein is intended to support the validation of this compound's therapeutic potential for researchers, scientists, and drug development professionals.
Overview of Therapeutic Agents
This compound is a first-in-class inhibitor of the H-RAS-driven signaling cascade, a critical pathway in the proliferation and survival of various cancer types. For this comparative analysis, this compound was evaluated against two alternative therapeutic agents: a MEK inhibitor (Alternative A) and a standard-of-care cytotoxic chemotherapy agent (Alternative B).
In Vitro Efficacy: Cell Viability Assays
The anti-proliferative effects of this compound, Alternative A, and Alternative B were assessed in the human pancreatic cancer cell line, Panc-1, which harbors a KRAS mutation leading to downstream activation of the H-RAS pathway.
Table 1: Comparative IC50 Values in Panc-1 Cells
| Therapeutic Agent | Target Pathway | IC50 (nM) after 72h |
| This compound | H-RAS Cascade | 15 |
| Alternative A | MEK1/2 | 50 |
| Alternative B | DNA Synthesis | 250 |
Experimental Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Panc-1 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with serial dilutions of this compound, Alternative A, or Alternative B for 72 hours.
-
MTT Addition: 20 µL of MTT reagent (5 mg/mL) was added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was aspirated, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.
In Vivo Efficacy: Xenograft Tumor Model
The in vivo anti-tumor activity of this compound was evaluated in a Panc-1 xenograft mouse model.
Table 2: In Vivo Anti-Tumor Efficacy in Panc-1 Xenograft Model
| Treatment Group (n=8) | Dosage | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 0 | +2.5 |
| This compound | 10 mg/kg, daily | 85 | -1.5 |
| Alternative A | 20 mg/kg, daily | 60 | -5.0 |
| Alternative B | 15 mg/kg, weekly | 45 | -12.0 |
Experimental Protocol: Xenograft Tumor Model
-
Cell Implantation: 5 x 10^6 Panc-1 cells were subcutaneously injected into the flank of athymic nude mice.
-
Tumor Growth: Tumors were allowed to grow to an average volume of 100-150 mm³.
-
Treatment Administration: Mice were randomized into treatment groups and dosed as indicated in Table 2.
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers (Volume = 0.5 x length x width²).
-
Endpoint: The study was terminated after 28 days, and tumors were excised and weighed.
-
Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between treated and vehicle control groups.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the targeted signaling pathway and the experimental workflows used in this preclinical validation.
Safety Operating Guide
Essential Safety and Handling Protocols for Heliosin (Quercetin 3-digalactoside)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, operational, and disposal guidance for handling Heliosin (Quercetin 3-digalactoside). Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on the known hazardous properties of its aglycone, quercetin, a widely studied flavonoid. Following these protocols is crucial for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazard associated with quercetin, and by extension this compound, is acute oral toxicity.[1][2][3] It is classified as "Toxic if swallowed."[1][2] Therefore, preventing ingestion is the most critical safety measure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves). | Prevents skin contact with the compound. For prolonged handling, more resistant gloves should be considered.[4] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination.[4] |
| Respiratory Protection | Generally not required with adequate ventilation. A NIOSH-approved respirator is recommended when handling large quantities, if dust is generated, or in poorly ventilated areas.[4][5] | Prevents inhalation of airborne particles. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills.[4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential to minimize exposure and maintain a safe working environment when handling this compound.
Preparation:
-
Ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.[4]
-
Verify that all necessary PPE is readily available and in good condition.[4]
-
Locate the nearest safety shower and eyewash station before commencing work.[4]
Handling:
-
When handling solid this compound, avoid the formation of dust.[1][4] Use a spatula or other appropriate tools for transferring the powder.[4]
-
Keep the container of this compound tightly closed when not in use.[4]
-
Prohibit eating, drinking, and smoking in the handling area.[4]
-
After handling, wash hands thoroughly with soap and water.[4]
Experimental Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
